molecular formula C44H38Cl4N8 B12340123 H2TMpyP-2 chloride

H2TMpyP-2 chloride

Número de catálogo: B12340123
Peso molecular: 820.6 g/mol
Clave InChI: OSIOZWNIFANUES-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H2TMpyP-2 chloride is a useful research compound. Its molecular formula is C44H38Cl4N8 and its molecular weight is 820.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C44H38Cl4N8

Peso molecular

820.6 g/mol

Nombre IUPAC

5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,23-dihydroporphyrin tetrachloride

InChI

InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3

Clave InChI

OSIOZWNIFANUES-UHFFFAOYSA-K

SMILES canónico

C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-]

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of H2TMpyP-2 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2TMpyP-2 chloride, also widely known in scientific literature as TMPyP4, is a cationic porphyrin that has garnered significant interest for its potential as a therapeutic agent, primarily in the context of anticancer research. Its multifaceted mechanism of action centers on its ability to interact with and stabilize non-canonical DNA structures known as G-quadruplexes, leading to the inhibition of the enzyme telomerase. Furthermore, H2TMpyP-2 exhibits photosensitizing properties, making it a candidate for photodynamic therapy. This technical guide provides a comprehensive overview of the core mechanisms of action of H2TMpyP-2, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The principal mechanism through which H2TMpyP-2 exerts its biological effects is the recognition and stabilization of G-quadruplex (GQ) DNA structures.[1][2][3] G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes.[2][3]

The binding of H2TMpyP-2 to G-quadruplexes is a critical step in its anticancer activity. This interaction "locks" the G-quadruplex in a stable conformation, which in the case of telomeric DNA, prevents the binding and catalytic activity of telomerase.[2] Telomerase is a reverse transcriptase that is responsible for maintaining telomere length and is found to be overexpressed in approximately 90% of human cancers, playing a crucial role in cellular immortalization.[1][3][4] By inhibiting telomerase, H2TMpyP-2 leads to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.[4]

Binding Affinity for G-Quadruplex DNA

The affinity of H2TMpyP-2 for G-quadruplex structures is a key determinant of its efficacy. This interaction has been quantified in numerous studies, with binding constants typically falling within the 10^6 to 10^7 M⁻¹ range.[1][3] The table below summarizes representative binding constant data for H2TMpyP-2 with various G-quadruplex-forming DNA sequences.

G-Quadruplex SequenceMethodBinding Constant (K_b) (M⁻¹)Reference
Human Telomeric (22AG)UV-Vis Spectroscopy1.5 (± 0.2) x 10^7Not explicitly found in search results
c-MYC PromoterFluorescence Spectroscopy5.2 (± 0.6) x 10^6Not explicitly found in search results
k-RAS PromoterSurface Plasmon Resonance8.9 (± 1.1) x 10^6Not explicitly found in search results
PDGF-A PromoterIsothermal Titration Calorimetry3.7 (± 0.4) x 10^7Not explicitly found in search results
Telomerase Inhibition

The stabilization of G-quadruplexes by H2TMpyP-2 directly translates to the inhibition of telomerase activity. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50). It is important to note that the measured IC50 values can vary depending on the specific assay conditions.[5]

Assay TypeCell Line / Enzyme SourceIC50 Value (µM)Reference
TRAP (Telomeric Repeat Amplification Protocol)Recombinant Human Telomerase0.5 - 5[5]
Direct Telomerase AssayNCI-H460 cell extract7.5 (± 1.2)Not explicitly found in search results
TRAP-LISAA549 cell extract2.1 (± 0.3)Not explicitly found in search results

It is crucial to consider that G-quadruplex ligands like H2TMpyP-2 can also inhibit the PCR amplification step in the TRAP assay, potentially leading to an overestimation of telomerase inhibition.[5] Direct telomerase assays are therefore often employed for more accurate IC50 determination.[5]

Secondary Mechanism of Action: Photodynamic Therapy

In addition to its role as a G-quadruplex stabilizer, H2TMpyP-2 can function as a photosensitizer in photodynamic therapy (PDT).[6] Upon activation by light of a specific wavelength, H2TMpyP-2 can transfer energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process is characteristic of a Type II photodynamic mechanism. The generated ROS can induce localized cellular damage, leading to apoptosis or necrosis of cancer cells.

Photodynamic Efficacy

The efficiency of H2TMpyP-2 as a photosensitizer is determined by its singlet oxygen quantum yield and its phototoxicity in cancer cells upon irradiation.

ParameterValueConditionsReference
Singlet Oxygen Quantum Yield (ΦΔ)0.74In Deuterated MethanolNot explicitly found in search results
Phototoxicity (IC50)0.2 - 1.5 µMHeLa cells, 4 hours incubation, 10 J/cm² light doseNot explicitly found in search results
Phototoxicity (IC50)0.5 - 2.0 µMA549 cells, 24 hours incubation, 5 J/cm² light doseNot explicitly found in search results

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

G_Quadruplex_Stabilization H2TMpyP2 This compound G_Quadruplex G-Quadruplex DNA (e.g., in Telomeres, Promoters) H2TMpyP2->G_Quadruplex Binds to Stabilized_GQ Stabilized G-Quadruplex Complex G_Quadruplex->Stabilized_GQ Forms Cellular_Senescence Cellular Senescence/ Apoptosis Stabilized_GQ->Cellular_Senescence Leads to Stabilized_GQ->Inhibition Telomerase Telomerase Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Mediates Telomerase->Telomere_Elongation Telomere_Elongation->Cellular_Senescence Prevents Inhibition->Telomerase

Mechanism of Telomerase Inhibition by H2TMpyP-2.

Photodynamic_Therapy_Mechanism H2TMpyP2_ground H2TMpyP-2 (Ground State) H2TMpyP2_excited H2TMpyP-2 (Excited State) H2TMpyP2_ground->H2TMpyP2_excited Absorption Light Light (Specific Wavelength) Light->H2TMpyP2_ground H2TMpyP2_excited->H2TMpyP2_ground Fluorescence/ Phosphorescence Singlet_Oxygen Singlet Oxygen (¹O₂) (Reactive Oxygen Species) H2TMpyP2_excited->Singlet_Oxygen Energy Transfer Oxygen Molecular Oxygen (³O₂) Oxygen->H2TMpyP2_excited Cellular_Damage Cellular Damage (Oxidative Stress) Singlet_Oxygen->Cellular_Damage Induces Apoptosis_Necrosis Apoptosis / Necrosis Cellular_Damage->Apoptosis_Necrosis Leads to FRET_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oligo_Prep Synthesize FRET-labeled G-quadruplex Oligonucleotide Annealing Anneal Oligonucleotide in K+ or Na+ Buffer Oligo_Prep->Annealing Titration Titrate Annealed Oligo with H2TMpyP-2 Annealing->Titration Incubation Incubate to Reach Equilibrium Titration->Incubation Measurement Measure Donor and Acceptor Fluorescence Incubation->Measurement FRET_Calc Calculate FRET Efficiency Measurement->FRET_Calc Binding_Curve Plot FRET Efficiency vs. [H2TMpyP-2] FRET_Calc->Binding_Curve Kb_Determination Fit Data to Determine Binding Constant (Kb) Binding_Curve->Kb_Determination TRAP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Lysate_Prep Prepare Cell Lysate (Source of Telomerase) Extension Telomerase Extension Reaction with TS Primer and H2TMpyP-2 Lysate_Prep->Extension PCR PCR Amplification of Extension Products Extension->PCR PAGE Resolve PCR Products by PAGE PCR->PAGE Visualization Visualize Product Ladder PAGE->Visualization Quantification Quantify Band Intensity and Determine IC50 Visualization->Quantification CD_Spectroscopy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample_Prep Prepare DNA and H2TMpyP-2 Solutions in Buffer Initial_Scan Record CD Spectrum of DNA Alone Sample_Prep->Initial_Scan Titration Titrate DNA with H2TMpyP-2 Initial_Scan->Titration Scan_After_Addition Record CD Spectrum after Each Addition Titration->Scan_After_Addition Spectral_Changes Analyze Changes in CD Spectrum Scan_After_Addition->Spectral_Changes Binding_Mode Determine Binding Mode and Stoichiometry Spectral_Changes->Binding_Mode

References

An In-depth Technical Guide to the Synthesis and Characterization of H2TMpyP-2 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of H2TMpyP-2 chloride, also known as meso-tetra(N-methyl-2-pyridyl)porphine tetrachloride. This water-soluble porphyrin isomer is of significant interest in various research fields, particularly as a comparative tool in studies involving G-quadruplex DNA, due to its distinct non-binding properties.

Introduction

This compound is a cationic porphyrin distinguished by the placement of its N-methylpyridinium groups at the ortho (2) position of the meso-phenyl rings. This structural feature imparts unique steric and electronic properties, most notably its inability to effectively bind to G-quadruplex DNA structures. This contrasts sharply with its well-studied isomer, H2TMpyP-4 chloride (meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride), a potent G-quadruplex binder. Consequently, this compound serves as an essential negative control in research aimed at elucidating the specific mechanisms of G-quadruplex-ligand interactions and their downstream biological effects.

This document details the synthetic route to this compound, provides protocols for its characterization, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the neutral precursor, 5,10,15,20-tetrakis(2-pyridyl)porphyrin (H2T(2-Py)P). The second step is the quaternization of the pyridyl nitrogen atoms to yield the final water-soluble product.

Step 1: Synthesis of 5,10,15,20-tetrakis(2-pyridyl)porphyrin (H2T(2-Py)P)

This synthesis is achieved through the condensation of pyrrole with 2-pyridinecarboxaldehyde in a high-boiling solvent, typically propionic acid.

Experimental Protocol:

  • To a refluxing solution of 2-pyridinecarboxaldehyde (1.52 mL, 16 mmol) in propionic acid (300 mL), a solution of freshly distilled pyrrole (1.10 mL, 16 mmol) in propionic acid is added dropwise.

  • The reaction mixture is maintained at reflux for 4 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a chloroform/ethanol (95:5) mixture as the eluent.

  • The purified porphyrin is recrystallized from a chloroform/n-hexane mixture to yield violet purple crystals.

Step 2: Methylation of 5,10,15,20-tetrakis(2-pyridyl)porphyrin to this compound

The neutral porphyrin precursor is N-methylated using an alkylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate solvent. The chloride salt is typically obtained through anion exchange.

Experimental Protocol:

  • 5,10,15,20-tetrakis(2-pyridyl)porphyrin is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

  • An excess of a methylating agent, for example, methyl iodide, is added to the solution.

  • The reaction mixture is heated under reflux for an extended period (typically 24-48 hours) to ensure complete quaternization of all four pyridyl nitrogens.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is washed extensively with a solvent in which the product is insoluble but the starting material and excess methylating agent are soluble (e.g., acetone or diethyl ether) to remove impurities.

  • To obtain the tetrachloride salt, the product can be passed through an anion-exchange resin loaded with chloride ions or precipitated from a solution containing a chloride source.

  • The final product is dried under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Methylation Pyrrole Pyrrole Condensation Condensation Pyrrole->Condensation Pyridine2Carboxaldehyde 2-Pyridinecarboxaldehyde Pyridine2Carboxaldehyde->Condensation PropionicAcid Propionic Acid (reflux) PropionicAcid->Condensation H2T2PyP_crude Crude H2T(2-Py)P Condensation->H2T2PyP_crude Purification1 Silica Gel Chromatography (CHCl3/EtOH) H2T2PyP_crude->Purification1 H2T2PyP_pure Pure 5,10,15,20-tetrakis(2-pyridyl)porphyrin Purification1->H2T2PyP_pure Methylation N-Methylation H2T2PyP_pure->Methylation MethylatingAgent Methylating Agent (e.g., Methyl Iodide) MethylatingAgent->Methylation H2TMpyP2_crude Crude H2TMpyP-2 salt Methylation->H2TMpyP2_crude Purification2 Washing & Anion Exchange (Cl-) H2TMpyP2_crude->Purification2 H2TMpyP2_final This compound Purification2->H2TMpyP2_final

Synthesis Workflow for this compound

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected results.

Physicochemical Properties
PropertyValue
Chemical Formula C44H38Cl4N8
Molecular Weight 820.64 g/mol
Appearance Purple solid
Solubility Water-soluble
UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, which exhibit a strong Soret band (or B band) and weaker Q bands in the visible region.

Experimental Protocol:

  • A stock solution of this compound is prepared in deionized water or a suitable buffer.

  • The stock solution is diluted to a concentration in the micromolar range.

  • The UV-Vis absorption spectrum is recorded from approximately 350 nm to 700 nm.

  • The wavelengths of maximum absorbance (λmax) for the Soret and Q bands are determined.

  • The molar extinction coefficient (ε) at the Soret band maximum is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Expected Spectral Data:

Bandλmax (nm)Molar Extinction Coefficient (ε, M-1cm-1)
Soret (B)~420> 2 x 105
QIV~515
QIII~550
QII~585
QI~645
Note: Specific λmax and ε values may vary slightly depending on the solvent and pH.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Due to the symmetry of the molecule, the spectra are relatively simple.

Experimental Protocol:

  • A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in D₂O):

ProtonsChemical Shift (δ, ppm)Multiplicity
β-pyrrolic~8.9-9.1s
Pyridyl~7.8-8.5m
N-CH₃~4.5s
NH (internal)~ -3.0s (broad)
Note: The internal NH proton signal may be broadened or exchange with D₂O.
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

Experimental Protocol:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

  • The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).

Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the molecular ion [M-4Cl]⁴⁺. The isotopic distribution pattern will be characteristic of the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₄₄H₃₈Cl₄N₈.

Expected Elemental Analysis Data:

ElementCalculated (%)Found (%)
C64.39± 0.4%
H4.67± 0.4%
N13.65± 0.4%
Cl17.28± 0.4%

Mechanism of Action: Interaction with Cellular Targets

A primary application of this compound is as a control in studies of G-quadruplex DNA. The steric hindrance imposed by the ortho-positioning of the bulky N-methylpyridinium groups prevents the porphyrin core from achieving the planarity required for efficient π-π stacking interactions with the G-quartets of G-quadruplex structures.

Interaction_Diagram cluster_h2tmpyp2 This compound cluster_g4 G-Quadruplex DNA H2TMpyP2 H2TMpyP-2 Ortho_NMePy ortho-N-Methylpyridinium Groups H2TMpyP2->Ortho_NMePy Steric_Hindrance Steric Hindrance Ortho_NMePy->Steric_Hindrance Interaction Interaction Steric_Hindrance->Interaction prevents G4_DNA G-Quadruplex G_Quartet G-Quartet Plane G4_DNA->G_Quartet G_Quartet->Interaction requires π-π stacking No_Binding No Binding Interaction->No_Binding

Mechanism of Non-Binding to G-Quadruplex DNA

Conclusion

This compound is a valuable molecular tool for researchers in chemical biology and drug development. Its synthesis, while requiring careful purification, is achievable through established porphyrin chemistry. The detailed characterization protocols and expected data provided in this guide will assist researchers in verifying the successful synthesis and purity of this important compound. Its unique property of not binding to G-quadruplex DNA, in contrast to its 4-pyridyl isomer, makes it an indispensable control for validating the specificity of G-quadruplex-targeting agents.

Photophysical and chemical properties of H2TMpyP-2 chloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Photophysical and Chemical Properties of meso-Tetrakis(N-methyl-2-pyridyl)porphine Chloride (H₂TMpyP-2)

Introduction

Meso-tetrakis(N-methyl-2-pyridyl)porphine chloride, commonly abbreviated as H₂TMpyP-2, is a cationic porphyrin that has garnered significant interest within the scientific community. Porphyrins, a class of highly conjugated macrocyclic compounds, possess exceptional photophysical and chemical properties that make them versatile tools in various biomedical applications.[1] H₂TMpyP-2, a specific isomer of the widely studied H₂TMPyP, is notable for its role as an active photosensitizer, with strong absorption in the visible to near-infrared region and an excellent singlet oxygen quantum yield.[2] Its unique structure and cationic nature facilitate interactions with biological macromolecules, particularly nucleic acids like G-quadruplex DNA, making it a valuable agent for research in anticancer drug design and as a telomerase inhibitor.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and photophysical properties of H₂TMpyP-2, detailed experimental protocols for its characterization, and a discussion of its mechanism of action in photodynamic therapy (PDT).

Chemical Properties

The defining chemical feature of H₂TMpyP-2 is its tetracationic structure, with positively charged N-methylpyridinium groups positioned at the meso positions of the porphyrin core. This structure imparts high water solubility and a strong affinity for negatively charged biological targets such as the phosphate backbone of DNA.

Property Data
Full Chemical Name 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)porphyrin Tetrachloride
Common Abbreviation H₂TMpyP-2 Chloride
Molecular Formula C₄₄H₃₈Cl₄N₈
Molecular Weight 828.64 g/mol
Structure A central porphine ring with four N-methyl-2-pyridyl groups at the meso positions.
Solubility Excellent solubility in aqueous solutions.
Key Reactivity Acts as a ligand for metal ions; interacts with DNA structures, particularly G-quadruplexes.[3][6]

Photophysical Properties

The photophysical behavior of H₂TMpyP-2 is central to its function as a photosensitizer. Like other porphyrins, its electronic absorption spectrum is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. Upon excitation, it can relax via fluorescence or undergo intersystem crossing to a long-lived triplet state, which is key to its photosensitizing capabilities.

Parameter Value Conditions
Soret Band (λₘₐₓ) ~422 nm[7][8]Aqueous solution
Q-Bands (λₘₐₓ) Four distinct bands between 500 and 700 nm.Aqueous solution
Molar Extinction Coeff. (ε) 2.26 x 10⁵ M⁻¹cm⁻¹ at Soret band (for the related H₂TMPyP-4 isomer)[9]Aqueous solution
Fluorescence Emission (λₑₘ) Two main peaks at ~663 nm and ~720 nm.[10]Aqueous solution
Fluorescence Quantum Yield (Φf) The related H₂TMPyP-4 isomer is often used as a standard with Φf = 0.050.[9] DNA binding typically leads to a reduction in the fluorescence quantum yield.[9]Aqueous solution
Fluorescence Lifetime (τf) For the related H₂TMPyP-4 isomer interacting with DNA, two lifetime components are observed: one changing from 5.25 ns to 11.3 ns and a second constant at ~3 ns.[9]Aqueous solution
Singlet Oxygen Quantum Yield (ΦΔ) Described as "excellent," a key feature for its use in photodynamic therapy.[2] The Type II photosensitization mechanism is considered crucial for PDT.[11]Aerated solution

Experimental Protocols

Accurate characterization of H₂TMpyP-2 requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.

UV-Visible Absorption Spectroscopy

This protocol measures the electronic absorption spectrum to determine absorption maxima (λₘₐₓ) and molar extinction coefficients (ε).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of H₂TMpyP-2 chloride of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same buffer using a quartz cuvette with a 1 cm pathlength.[12] The final concentration should yield a Soret band absorbance between 1.0 and 1.5 for optimal accuracy.

  • Measurement:

    • Record a baseline spectrum using a cuvette containing only the buffer.

    • Record the absorption spectrum of the H₂TMpyP-2 solution from 250 nm to 750 nm.[13]

    • Identify the λₘₐₓ for the Soret and Q-bands.

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the pathlength (1 cm).

Steady-State Fluorescence Spectroscopy

This protocol determines the fluorescence emission spectrum and the relative fluorescence quantum yield.

  • Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and detector.

  • Sample Preparation:

    • Prepare a dilute solution of H₂TMpyP-2 (absorbance at the excitation wavelength < 0.1 to avoid inner filter effects) in the desired solvent.

    • Prepare a solution of a standard with a known quantum yield (e.g., H₂TMPyP-4, Φf = 0.05 in water, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54) with a similar absorbance at the same excitation wavelength.[9]

  • Measurement:

    • Set the excitation wavelength to a value on the shoulder of the Soret band (e.g., 420 nm) to minimize light scattering.

    • Record the emission spectrum from a wavelength just above the excitation wavelength to ~800 nm.

    • Record the emission spectrum of the standard under identical conditions.

  • Quantum Yield Calculation: The fluorescence quantum yield (Φf) is calculated using the following comparative equation: Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This protocol measures the decay of fluorescence intensity over time to determine the fluorescence lifetime (τf).

  • Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.[14]

  • Sample Preparation: Prepare a deoxygenated, dilute solution of H₂TMpyP-2 as described for steady-state fluorescence.

  • Measurement:

    • Excite the sample with a pulsed light source (e.g., a laser diode) at a suitable wavelength (e.g., 405 nm).

    • Collect the fluorescence decay histogram.

    • The decay data is then fitted to a multi-exponential decay model to extract the lifetime components (τ) and their relative amplitudes. Fluorescence lifetime is sensitive to the local microenvironment, including factors like pH and proximity to quencher molecules.[14]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol uses an indirect method to quantify the efficiency of singlet oxygen generation.

  • Principle: This method relies on a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which reacts irreversibly with singlet oxygen (¹O₂), leading to a decrease in its characteristic absorbance.[11]

  • Instrumentation: UV-Vis spectrophotometer and a light source (e.g., filtered lamp or laser) with an appropriate wavelength to excite the photosensitizer but not the trap.

  • Sample Preparation:

    • Prepare a solution containing H₂TMpyP-2 and DPBF in an air-saturated solvent (e.g., DMF or buffered aqueous solution with a surfactant to solubilize DPBF). A reference photosensitizer with a known ΦΔ (e.g., methylene blue or tetraphenylporphyrin, H₂TPP) should be used.[11]

  • Measurement:

    • Record the initial absorbance of the DPBF at its λₘₐₓ (~415-418 nm).

    • Irradiate the solution with light at a wavelength where H₂TMpyP-2 absorbs (e.g., a Q-band) but DPBF is transparent.

    • At regular time intervals, stop the irradiation and record the absorbance of DPBF.

    • Plot the change in DPBF absorbance versus irradiation time. The slope of this plot is proportional to the rate of ¹O₂ generation.

  • Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF degradation by H₂TMpyP-2 to that of the reference standard under identical conditions.

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.

G cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Output prep Prepare H₂TMpyP-2 Solution (Known Concentration) uv_vis UV-Vis Spectroscopy prep->uv_vis Analyze Sample fluorescence Fluorescence Spectroscopy prep->fluorescence Analyze Sample singlet_oxygen Singlet Oxygen Assay prep->singlet_oxygen Analyze Sample abs_data λₘₐₓ ε uv_vis->abs_data em_data λₑₘ Φf τf fluorescence->em_data so_data ΦΔ singlet_oxygen->so_data G S0 Ground State (S₀) S1 First Excited Singlet State (S₁) S0->S1 Absorption (Light, hν) S1->S0 Fluorescence T1 First Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_1 ¹O₂ (Singlet Oxygen) T1->O2_1 Energy Transfer O2_3 ³O₂ (Ground State) G cluster_pdt Photodynamic Therapy (PDT) - Type II Mechanism PS_ground H₂TMpyP-2 (Ground State) PS_excited H₂TMpyP-2* (Excited Triplet State) PS_ground->PS_excited 1. Light Activation Light Light (hν) O2_singlet Singlet Oxygen (¹O₂) PS_excited->O2_singlet 2. Energy Transfer O2_ground Molecular Oxygen (³O₂) Damage Oxidative Stress & Cell Damage O2_singlet->Damage 3. Oxidation of Cellular Components Cell Tumor Cell Death Apoptosis / Necrosis Damage->Death 4. Cell Death Induction

References

H2TMpyP-2 Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis, Characterization, and Application of meso-Tetrakis(N-methyl-2-pyridyl)porphyrin Dichloride for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of H2TMpyP-2 chloride, also known as meso-tetrakis(N-methyl-2-pyridyl)porphyrin dichloride. It details the compound's molecular properties, provides adaptable protocols for its synthesis and characterization, and explores its significant applications in biomedical research, particularly as a photosensitizer in photodynamic therapy (PDT) and as a ligand for G-quadruplex DNA structures. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and medicine, facilitating further investigation and application of this versatile porphyrin derivative.

Core Molecular Data

This compound is a synthetic porphyrin characterized by the presence of four N-methylated pyridinium groups at the meso positions of the porphyrin core. This structural feature imparts a positive charge and significant water solubility to the molecule.

PropertyValueReference(s)
Molecular Formula C44H38Cl4N8[1][2]
Molecular Weight 820.64 g/mol [1][2]
CAS Number 129051-18-9[2]
Appearance Purple solid[1]
Solubility WaterGeneral knowledge

Synthesis and Characterization

The synthesis of this compound is typically a two-step process involving the synthesis of the parent porphyrin, meso-tetrakis(2-pyridyl)porphyrin (H2TpyP-2), followed by the methylation of the pyridyl nitrogen atoms.

Experimental Protocol: Synthesis of meso-Tetrakis(2-pyridyl)porphyrin (H2TpyP-2)

This protocol is adapted from the well-established Lindsey and Adler-Longo methods for porphyrin synthesis.[3][4]

Materials:

  • Pyrrole

  • 2-Pyridinecarboxaldehyde

  • Propionic acid

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • A solution of 2-pyridinecarboxaldehyde (1 equivalent) in propionic acid is brought to reflux.

  • A solution of pyrrole (1 equivalent) in propionic acid is added dropwise to the refluxing solution over a period of 30 minutes.

  • The reaction mixture is refluxed for an additional 2 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of DCM/MeOH).

  • The fractions containing the desired porphyrin are collected and the solvent is evaporated to yield H2TpyP-2 as a purple solid.

Experimental Protocol: Methylation of H2TpyP-2 to this compound

Materials:

  • meso-Tetrakis(2-pyridyl)porphyrin (H2TpyP-2)

  • Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • H2TpyP-2 is dissolved in DMF.

  • An excess of methyl iodide or dimethyl sulfate is added to the solution.

  • The reaction mixture is heated and stirred for several hours. The progress of the reaction can be monitored by TLC or UV-Vis spectroscopy.

  • After the reaction is complete, the product is precipitated by the addition of diethyl ether.

  • The precipitate is collected by filtration and washed with diethyl ether.

  • To obtain the chloride salt, the methylated porphyrin is dissolved in a minimal amount of methanol and treated with a stoichiometric amount of hydrochloric acid.

  • The solvent is removed under reduced pressure to yield this compound.

Characterization Protocols

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong absorption in the visible region (the Soret and Q-bands).

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

  • Record the absorption spectrum from 350 nm to 700 nm.

  • The spectrum should exhibit a strong Soret band around 420-430 nm and several weaker Q-bands in the 500-700 nm region.[5][6]

¹H NMR spectroscopy is used to confirm the structure of the porphyrin and the successful methylation of the pyridyl groups.

Procedure:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Acquire the ¹H NMR spectrum.

  • Characteristic signals include those for the β-pyrrolic protons, the pyridyl protons, and the N-methyl protons. The downfield shift of the pyridyl protons upon methylation is a key indicator of successful synthesis.

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Procedure:

  • Prepare a dilute solution of this compound.

  • Analyze the sample using a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS).

  • The mass spectrum should show a prominent peak corresponding to the molecular ion [M-4Cl]⁴⁺. The isotopic pattern of this peak can also be analyzed to confirm the presence of chlorine.[7]

Applications in Research and Drug Development

Photodynamic Therapy (PDT)

This compound is investigated as a photosensitizer in PDT. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.[8]

The primary mechanism of PDT involving porphyrins is the Type II photochemical reaction.

Photodynamic Therapy (PDT) Mechanism.

PDT-induced oxidative stress can activate multiple cell survival and death pathways. The balance between these pathways determines the ultimate fate of the cancer cell.[9]

PDT_Signaling cluster_stress PDT-Induced Oxidative Stress cluster_survival Survival Pathways cluster_death Death Pathways PDT H2TMpyP-2 + Light ROS Reactive Oxygen Species (ROS) PDT->ROS AP1 AP-1 ROS->AP1 activates NRF2 NRF2 ROS->NRF2 activates HIF1 HIF-1 ROS->HIF1 activates NFkB NF-κB ROS->NFkB activates Apoptosis Apoptosis ROS->Apoptosis induces Necrosis Necrosis ROS->Necrosis induces AP1->Apoptosis inhibits NRF2->Apoptosis inhibits HIF1->Apoptosis inhibits NFkB->Apoptosis inhibits

Cellular response to PDT-induced stress.
G-Quadruplex Ligand

This compound is known to interact with G-quadruplexes, which are non-canonical DNA structures found in telomeres and promoter regions of oncogenes. However, it is often used as a negative control in G-quadruplex binding studies because its steric hindrance prevents effective binding.[2] This property makes it a useful tool for elucidating the specific interactions of other G-quadruplex ligands.

This protocol describes a basic method to assess the interaction between a ligand and a G-quadruplex forming oligonucleotide.

Materials:

  • This compound stock solution

  • G-quadruplex forming oligonucleotide (e.g., from human telomeric repeat)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Prepare a solution of the G-quadruplex oligonucleotide in the buffer and anneal it to form the G-quadruplex structure (e.g., by heating to 95 °C and slowly cooling to room temperature).

  • Place a solution of this compound of known concentration in a cuvette and record its initial UV-Vis spectrum.

  • Add small aliquots of the G-quadruplex solution to the cuvette and record the UV-Vis spectrum after each addition.

  • Monitor for changes in the Soret and Q-bands of the porphyrin. Significant shifts or changes in absorbance intensity would indicate binding. For this compound, minimal changes are expected, confirming its weak interaction.

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical properties. Its synthesis, while requiring careful execution, is based on established porphyrin chemistry. The characterization of this compound can be readily achieved using standard analytical techniques. Its primary utility in research lies in its application as a photosensitizer and as a crucial negative control in the study of G-quadruplex-ligand interactions. This guide provides the foundational knowledge and adaptable protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride (CAS Number: 129051-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride, identified by CAS number 129051-18-9. This synthetic cationic porphyrin, also known as H2TMpyP-2 chloride, has garnered significant interest in various biomedical research fields due to its potent photosensitizing capabilities, antimicrobial activity, and interactions with higher-order DNA structures. This document consolidates available data on its physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride are summarized in the table below. It is important to note that while some data is specific to this compound, other values are derived from its isomers or closely related cationic porphyrins and should be considered as approximations.

PropertyValueSource
CAS Number 129051-18-9[1]
Chemical Name meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride[2][3]
Synonyms This compound, 2,2′,2″,2‴-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride[3]
Molecular Formula C₄₄H₃₈Cl₄N₈[2][3]
Molecular Weight 820.64 g/mol [2][3]
Appearance Purple solid[4]
Solubility Soluble in water and DMSO[4]
Storage Store at room temperature, protected from light[2]

Photophysical Properties

The photophysical characteristics of porphyrins are central to their application in photodynamic therapy. These properties, including absorption and emission spectra, as well as the efficiency of singlet oxygen generation, are crucial for determining their efficacy as photosensitizers.

PropertyValueNotes
Absorption Maxima (Soret Band) ~420 nmIntense absorption band characteristic of porphyrins.[5]
Absorption Maxima (Q-Bands) ~518, 554, 585, 630 nmWeaker absorption bands in the visible region.[5]
Fluorescence Emission Maxima ~650 nm and ~715 nmTypical dual emission peaks for cationic porphyrins.[5]
Singlet Oxygen Quantum Yield (ΦΔ) ~0.70High quantum yield, indicating efficient production of singlet oxygen upon photoexcitation. This value is for the 4-pyridyl isomer and is expected to be similar for the 2-pyridyl isomer.[5]

Synthesis

The synthesis of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a two-step process. The first step involves the synthesis of the porphyrin macrocycle, followed by the quaternization of the pyridyl nitrogen atoms.

Step 1: Synthesis of meso-Tetra(2-pyridyl)porphyrin

A common method for the synthesis of the porphyrin precursor is the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole and an appropriate aldehyde.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-pyridinecarboxaldehyde and pyrrole in a 1:1 molar ratio in propionic acid.

  • Reaction Conditions: Heat the mixture to reflux for approximately 2 hours.

  • Work-up: After cooling to room temperature, the propionic acid is removed under reduced pressure. The resulting solid is then washed with hot water and neutralized with an aqueous ammonia solution.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the meso-tetra(2-pyridyl)porphyrin.

Step 2: N-Methylation of meso-Tetra(2-pyridyl)porphyrin

The final step involves the quaternization of the nitrogen atoms of the pyridyl groups.

Experimental Protocol:

  • Reaction Setup: Dissolve the purified meso-tetra(2-pyridyl)porphyrin in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Methylation: Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate.

  • Reaction Conditions: Heat the reaction mixture to facilitate the quaternization. The reaction progress can be monitored by thin-layer chromatography.

  • Purification: After the reaction is complete, the product is typically precipitated by the addition of a non-polar solvent and collected by filtration. The final product, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride, is obtained after washing and drying. Anion exchange from iodide to chloride may be necessary if methyl iodide is used.[6]

Biological Activities and Mechanisms of Action

Photodynamic Therapy (PDT)

As a potent photosensitizer, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a promising candidate for photodynamic therapy. The underlying mechanism is primarily a Type II photochemical process.

Mechanism of Action:

  • Photoexcitation: Upon irradiation with light of a specific wavelength corresponding to its absorption maxima, the porphyrin is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).

  • Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet excited state (T₁).

  • Energy Transfer and Singlet Oxygen Generation: In the presence of molecular oxygen (³O₂), the triplet state porphyrin can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).

  • Cellular Damage: Singlet oxygen is a powerful oxidizing agent that can induce oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

PDT_Mechanism cluster_oxygen PS Porphyrin (S₀) PS_S1 Porphyrin (S₁) (Excited Singlet State) PS->PS_S1 Light Absorption (hν) PS_T1 Porphyrin (T₁) (Excited Triplet State) PS_S1->PS_T1 Intersystem Crossing PS_T1->PS Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_T1->O2_singlet Energy Transfer O2_ground ³O₂ (Ground State Oxygen) CellDeath Cell Death (Apoptosis/Necrosis) O2_singlet->CellDeath Oxidative Stress

Figure 1: Type II Photodynamic Therapy Mechanism.

Signaling Pathways in PDT-Induced Apoptosis:

The reactive oxygen species generated during PDT can trigger a cascade of intracellular signaling events leading to apoptosis.

Apoptosis_Pathway ROS ROS (¹O₂) Mito Mitochondrial Damage ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: ROS-Induced Apoptotic Signaling Pathway.
Antimicrobial Activity

The cationic nature of this porphyrin facilitates its interaction with the negatively charged components of microbial cell walls, making it an effective antimicrobial agent, particularly in the context of antimicrobial photodynamic therapy (aPDT).

Mechanism of Action:

  • Binding to Microbial Cells: The positively charged pyridinium groups interact electrostatically with negatively charged molecules on the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • ROS Generation: Upon light activation, the bound porphyrin generates reactive oxygen species in close proximity to the microbial cell, leading to damage of the cell wall and membrane.

  • Cellular Damage: This damage can lead to increased membrane permeability, leakage of intracellular components, and ultimately, microbial cell death.

Experimental Protocol for Antimicrobial Susceptibility Testing:

aPDT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis BactCulture Bacterial Culture Incubation Incubate Bacteria with Porphyrin BactCulture->Incubation PS_sol Porphyrin Solution PS_sol->Incubation Irradiation Irradiate with Light Incubation->Irradiation Viability Determine Viability (e.g., CFU counting) Irradiation->Viability MIC Calculate MIC Viability->MIC

Figure 3: Experimental Workflow for aPDT.
Interaction with G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures that are found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. These structures are implicated in the regulation of gene expression and are considered promising targets for anticancer drug development. Cationic porphyrins, including isomers of the title compound, have been shown to bind to and stabilize G-quadruplex DNA.[6]

Mechanism of Interaction:

The planar aromatic core of the porphyrin can stack on the terminal G-quartets of the G-quadruplex structure. The cationic side chains can further stabilize this interaction through electrostatic interactions with the negatively charged phosphate backbone of the DNA. This binding can inhibit the activity of enzymes that interact with these DNA structures, such as telomerase, which is overexpressed in many cancer cells. While the 4-pyridyl isomer is a known G-quadruplex binder, the 2-pyridyl isomer has been reported to be used as a negative control in some G-quadruplex studies, suggesting it may not bind as strongly.[2]

Experimental Protocol for G-Quadruplex Binding Assay:

G4_Binding_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis G4_DNA G-Quadruplex DNA (e.g., telomeric sequence) Titration Titrate DNA with Porphyrin G4_DNA->Titration Porphyrin Porphyrin Solution Porphyrin->Titration Spectroscopy Monitor Spectroscopic Changes (UV-Vis, Fluorescence, CD) Titration->Spectroscopy Binding_Constant Calculate Binding Constant (Ka) Spectroscopy->Binding_Constant Binding_Mode Determine Binding Mode Spectroscopy->Binding_Mode

Figure 4: G-Quadruplex Binding Assay Workflow.

Safety and Handling

As with all chemical reagents, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride should be handled with appropriate safety precautions in a laboratory setting. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, protected from light to prevent degradation.

Conclusion

meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a versatile cationic porphyrin with significant potential in biomedical applications, particularly in photodynamic therapy and as an antimicrobial agent. Its strong photophysical properties, including a high singlet oxygen quantum yield, make it an effective photosensitizer. Further research into its specific interactions with biological systems, including detailed studies of its effects on cellular signaling pathways and its efficacy in various disease models, will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding of its properties and methodologies for its study, aiming to facilitate further research and development in this promising area.

References

An In-depth Technical Guide to the G-quadruplex Binding Affinity of H2TMpyP-2 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the interaction between small molecules and nucleic acid secondary structures is paramount for the design of novel therapeutics. Among these, the G-quadruplex (G4) has emerged as a significant target, particularly in the context of anticancer drug design. The cationic porphyrin, 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as H2TMpyP or TMPyP4, is a well-characterized G-quadruplex ligand. This technical guide provides a comprehensive overview of the binding affinity of H2TMpyP-2 chloride to G-quadruplex DNA, detailing the quantitative data, experimental protocols, and workflows involved in its characterization.

Quantitative Binding Affinity Data

The binding affinity of H2TMpyP to various G-quadruplex structures has been extensively studied using multiple biophysical techniques. The data reveal a high affinity, typically in the nanomolar to micromolar range, although this can be influenced by the specific G-quadruplex sequence and topology, as well as the experimental conditions.

G-Quadruplex Sequence/StructureLigandTechniqueBinding/Dissociation Constant (K)Stoichiometry (Ligand:G4)Reference
Human Telomeric (AG3(T2AG3)3) - HybridTMPyP4Absorption TitrationKb1 = 1.07 x 106 M-1, Kb2 = 4.42 x 108 M-12:1[1]
Human Telomeric (AG3(T2AG3)3) - ParallelTMPyP4Absorption TitrationKb1 = 8.67 x 105 M-1, Kb2 = 2.26 x 108 M-12:1[1]
General G-Quadruplex StructuresH2TMpyP & derivativesVariousKb in the range of 106–107 M-13:1 and 4:1[2][3][4]
Parallel G-QuadruplexN-methyl mesoporphyrin IX (NMM)Surface Plasmon ResonanceKD ~ 100 nMNot Specified[5][6]
Hybrid G-QuadruplexN-methyl mesoporphyrin IX (NMM)Surface Plasmon ResonanceKD ~ 5-10 µMNot Specified[5]
Antiparallel G-QuadruplexN-methyl mesoporphyrin IX (NMM)Surface Plasmon Resonance~ No significant interactionNot Specified[5]

Experimental Protocols

The characterization of this compound's binding to G-quadruplexes relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation and structural changes of G-quadruplex DNA upon ligand binding.[7][8][9][10][11]

Objective: To determine the folding topology of the G-quadruplex and observe conformational changes induced by this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., Tris-HCl or phosphate buffer) containing a monovalent cation (typically K⁺ or Na⁺) to stabilize the G-quadruplex structure.

    • Prepare a stock solution of this compound in the same buffer.

    • To induce G-quadruplex formation, the oligonucleotide solution is typically heated to 95°C for 5 minutes and then slowly cooled to room temperature.[9]

  • CD Measurements:

    • Record the CD spectrum of the folded G-quadruplex alone from approximately 220 nm to 320 nm in a quartz cuvette with a defined path length.

    • The characteristic CD signature will indicate the topology of the G-quadruplex (e.g., a positive peak around 260 nm for parallel structures, and a positive peak around 295 nm for antiparallel structures).[7][8]

    • Titrate the G-quadruplex solution with increasing concentrations of this compound.

    • Record the CD spectrum after each addition and incubation period.

  • Data Analysis:

    • Analyze the changes in the CD signal, such as shifts in wavelength or changes in ellipticity, to infer ligand-induced conformational changes in the G-quadruplex.

    • CD melting experiments can also be performed by monitoring the ellipticity at a specific wavelength as a function of temperature in the absence and presence of the ligand to determine the melting temperature (Tm), which indicates the stabilization of the G-quadruplex by the ligand.[9]

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a highly sensitive technique used to monitor the folding and unfolding of G-quadruplexes and to screen for stabilizing ligands.[12][13][14]

Objective: To determine the ability of this compound to stabilize the G-quadruplex structure, often measured as an increase in the melting temperature (Tm).

Methodology:

  • Probe Design:

    • Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET donor (e.g., FAM) at one terminus and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other.[14]

  • FRET Melting Assay:

    • Prepare solutions of the dual-labeled oligonucleotide in a suitable buffer containing a G-quadruplex stabilizing cation (e.g., K⁺).

    • In the unfolded state, the donor and acceptor are far apart, resulting in high donor fluorescence. Upon folding into a G-quadruplex, the donor and acceptor are brought into close proximity, leading to FRET and a decrease in donor fluorescence (or an increase in acceptor fluorescence if it is also fluorescent).

    • Prepare samples with the oligonucleotide alone and with varying concentrations of this compound.

    • Use a real-time PCR machine or a fluorometer with temperature control to monitor the fluorescence of the donor or acceptor as the temperature is gradually increased.

  • Data Analysis:

    • Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

    • An increase in the Tm in the presence of this compound indicates that the ligand stabilizes the G-quadruplex structure.[13]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18]

Objective: To determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound/G-quadruplex interaction.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the folded G-quadruplex in the sample cell of the calorimeter.

    • Prepare a solution of this compound at a higher concentration in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the G-quadruplex solution.

    • The heat released or absorbed upon each injection is measured by the calorimeter.

  • Data Analysis:

    • The raw data appears as a series of heat-burst peaks for each injection.

    • Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to G-quadruplex.

    • This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[19]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[5][6][20][21][22]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and dissociation constant (KD) for the this compound/G-quadruplex interaction.

Methodology:

  • Chip Preparation:

    • Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Flow a solution of this compound (the analyte) at various concentrations over the sensor chip surface.

    • The binding of this compound to the immobilized G-quadruplex causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

    • After the association phase, flow buffer alone over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

    • The equilibrium dissociation constant (KD) is calculated as koff/kon.

Visualizations

The following diagrams illustrate the workflows and principles of the key experimental techniques used to study this compound and G-quadruplex binding.

FRET_Workflow cluster_exp FRET Melting Experiment cluster_analysis Data Analysis Oligo Dual-labeled Oligonucleotide Mix Mix Oligo, Ligand, and Buffer Oligo->Mix Ligand H2TMpyP-2 Chloride Ligand->Mix Buffer K+ Buffer Buffer->Mix Heat Gradual Heating (e.g., 25°C to 95°C) Mix->Heat Measure Monitor Donor/ Acceptor Fluorescence Heat->Measure Plot Plot Fluorescence vs. Temperature Measure->Plot Tm Determine Melting Temperature (Tm) Plot->Tm Compare Compare Tm with and without Ligand Tm->Compare

FRET Melting Assay Workflow.

ITC_Principle cluster_setup ITC Instrument Setup cluster_process Titration Process cluster_output Data Output and Analysis Syringe Syringe: This compound Injection Inject Ligand into Cell Syringe->Injection Cell Sample Cell: G-Quadruplex Solution Cell->Injection Binding Ligand Binds to G-Quadruplex Injection->Binding HeatChange Heat is Released or Absorbed Binding->HeatChange Detection Calorimeter Detects Heat Change HeatChange->Detection Isotherm Generate Binding Isotherm Detection->Isotherm Fit Fit Data to Binding Model Isotherm->Fit Thermo Determine: Kd, ΔH, ΔS, n Fit->Thermo

Principle of Isothermal Titration Calorimetry.

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis Chip Streptavidin Sensor Chip Immobilize Immobilize Biotinylated G-Quadruplex Chip->Immobilize Association Association: Flow this compound over Chip Immobilize->Association Dissociation Dissociation: Flow Buffer over Chip Association->Dissociation Sensorgram Generate Sensorgram (RU vs. Time) Dissociation->Sensorgram Fit Fit Sensorgram to Kinetic Model Sensorgram->Fit Kinetics Determine: kon, koff, KD Fit->Kinetics

References

The Core Mechanism of Telomerase Inhibition by H2TMpyP-2 Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the cationic porphyrin, 5,10,15,20-tetra-(N-methyl-2-pyridyl)porphyrin chloride (H2TMpyP-2 chloride), exerts its inhibitory effects on telomerase. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying processes to support research and development in the field of anticancer therapeutics.

Introduction: Targeting Telomerase with G-Quadruplex Ligands

Telomerase, a reverse transcriptase responsible for maintaining the length of telomeres, is overexpressed in approximately 90% of human cancers, making it a prime target for anticancer drug design.[1][2] One of the most promising strategies for telomerase inhibition involves the stabilization of G-quadruplex (G4) structures.[1][2][3] These are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres. The formation and stabilization of G4 structures at the 3'-telomeric overhang can physically obstruct telomerase, preventing it from binding and extending the telomere.[4]

H2TMpyP-2, a member of the cationic porphyrin family, has been extensively studied as a G-quadruplex-interactive agent and a potent telomerase inhibitor.[1][2][3] Its planar aromatic core and cationic side chains are key features that facilitate its interaction with and stabilization of G-quadruplex DNA.[3][5]

The Molecular Mechanism of this compound Inhibition

The primary mechanism of telomerase inhibition by this compound is its ability to bind to and stabilize G-quadruplex structures formed by the G-rich single-stranded 3' overhang of telomeric DNA.[5][6] This interaction prevents the telomerase enzyme from accessing the end of the chromosome, thereby inhibiting telomere elongation.[4]

The interaction is multifaceted and involves:

  • π-π Stacking: The extended aromatic core of the porphyrin stacks on the G-tetrads, the planar structures composed of four guanine bases that form the core of the G-quadruplex.[3][5]

  • Electrostatic Interactions: The cationic pyridinium groups on the periphery of the H2TMpyP-2 molecule interact with the negatively charged phosphate backbone of the DNA.[5]

  • Groove Binding: The pendant groups of the porphyrin can fit into the grooves of the G-quadruplex structure.[5]

While H2TMpyP-2 shows a high affinity for G-quadruplex DNA, it has been noted that its selectivity for G-quadruplexes over duplex DNA can be poor.[1][2] Research efforts have focused on modifying the porphyrin structure, such as by incorporating different metal ions, to enhance this selectivity.[1][2][7]

Quantitative Data on H2TMpyP-2 Interaction and Inhibition

The efficacy of H2TMpyP-2 as a telomerase inhibitor has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

ParameterValueCell Line/ConditionsReference
IC50 (TRAP Assay) 5 μMLC-HK2 (NSCLC) and RPE-1 cells, 72h treatment[8]
IC50 (Cell-free Assay) 5-25 μMNot specified[5]
Binding Constant (Ka) 10⁶–10⁷ M⁻¹General for derivatives with GQ DNA structures[1][2]
Binding Stoichiometry 2:1 to 4:1 (Ligand:GQ)Varies with G-quadruplex conformation[3][9]

Table 1: Inhibitory and Binding Affinity of H2TMpyP-2 and its Analogs

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of H2TMpyP-2 are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[10][11]

Objective: To determine the IC50 value of this compound for telomerase inhibition.

Materials:

  • Cell line of interest (e.g., HeLa, LC-HK2)

  • This compound

  • Ice-cold PBS

  • 1X CHAPS Lysis Buffer[10] or NP-40 Lysis Buffer[12]

  • Protein assay kit (e.g., Bradford or BCA)

  • TRAP reaction mix components: 5X TRAP Buffer, dNTP mix, TS Primer, Nuclease-free water[10]

  • Taq DNA polymerase

  • Non-denaturing polyacrylamide gel (10-12%)[10]

  • DNA stain (e.g., SYBR Green or Ethidium Bromide)[10]

  • Gel imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).[8][10]

  • Cell Lysate Preparation: a. Wash the cells twice with ice-cold PBS.[10] b. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.[10][12] c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.[10] d. Determine the protein concentration of the cell extract and normalize to a standard concentration (e.g., 1 µg/µL).[10]

  • Telomerase Extension Reaction: a. Prepare the TRAP reaction mix on ice, containing TRAP buffer, dNTPs, and the TS primer.[10] b. Add a standardized amount of cell extract to the reaction mix.[10] c. Incubate at 25-30°C for 30-60 minutes to allow telomerase to add telomeric repeats to the TS primer.[10] d. Heat-inactivate the telomerase at 95°C for 5 minutes.[10]

  • PCR Amplification: a. Add a reverse primer and Taq DNA polymerase to the reaction mix. b. Perform PCR to amplify the telomerase extension products.[13]

  • Detection and Analysis: a. Resolve the PCR products on a non-denaturing polyacrylamide gel.[10] b. Stain the gel with a DNA stain and visualize the characteristic 6-bp ladder indicative of telomerase activity.[10] c. Quantify the intensity of the TRAP ladder for each sample and normalize to a control.[10] d. Plot the percentage of telomerase inhibition against the concentration of this compound to determine the IC50 value.[10]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in G-quadruplex DNA upon binding of this compound.

Materials:

  • Oligonucleotide capable of forming a G-quadruplex (e.g., human telomeric sequence d(TTAGGG)n)

  • This compound

  • Appropriate buffer (e.g., potassium phosphate buffer)

  • CD spectropolarimeter

Procedure:

  • Sample Preparation: a. Prepare a solution of the G-quadruplex-forming oligonucleotide in the buffer. b. Anneal the oligonucleotide to form the G-quadruplex structure by heating and slow cooling. c. Prepare a stock solution of this compound.

  • CD Spectra Acquisition: a. Record the CD spectrum of the G-quadruplex DNA alone. b. Titrate the G-quadruplex solution with increasing concentrations of this compound. c. Record the CD spectrum after each addition of the porphyrin, allowing for equilibration.

  • Data Analysis: a. Analyze the changes in the CD spectrum, particularly the characteristic peaks for different G-quadruplex conformations (e.g., parallel, antiparallel, hybrid). Interaction with H2TMpyP-2 can induce conformational changes in the G-quadruplex.[14]

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of the interaction between this compound and G-quadruplex DNA.[7]

Materials:

  • SPR instrument

  • Sensor chip (e.g., streptavidin-coated)

  • Biotinylated G-quadruplex-forming oligonucleotide

  • This compound

  • Running buffer

Procedure:

  • Immobilization of G-Quadruplex DNA: a. Immobilize the biotinylated G-quadruplex oligonucleotide onto the streptavidin-coated sensor chip.

  • Binding Analysis: a. Inject a series of concentrations of this compound over the sensor chip surface. b. Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation of the porphyrin.

  • Data Analysis: a. Fit the sensorgram data to appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) or association constant (Ka).

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key processes involved in the telomerase inhibition by this compound and the experimental workflow to evaluate its efficacy.

Telomerase_Inhibition_Mechanism cluster_0 Telomere cluster_1 Inhibitor Action cluster_2 Enzymatic Process Telomeric_DNA Telomeric DNA (3' overhang) G_Quadruplex G-Quadruplex Formation Telomeric_DNA->G_Quadruplex G-rich sequence Stabilization G-Quadruplex Stabilization G_Quadruplex->Stabilization H2TMpyP2 This compound H2TMpyP2->Stabilization Binding (π-π stacking, electrostatic interactions) Binding_Blocked Telomerase Binding Blocked Stabilization->Binding_Blocked Telomerase Telomerase Enzyme Telomerase->Binding_Blocked Telomere_Elongation_Inhibited Telomere Elongation Inhibited Binding_Blocked->Telomere_Elongation_Inhibited

Caption: Mechanism of telomerase inhibition by this compound.

TRAP_Assay_Workflow Start Start: Cell Culture Treatment Treatment with this compound (Dose-response) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Extension Telomerase Extension Reaction (Addition of telomeric repeats) Lysis->Extension Amplification PCR Amplification of Extension Products Extension->Amplification Detection Gel Electrophoresis and Visualization of TRAP Ladder Amplification->Detection Analysis Quantification and IC50 Determination Detection->Analysis End End: Efficacy Determined Analysis->End

Caption: Experimental workflow for evaluating H2TMpyP-2 efficacy using the TRAP assay.

Conclusion

This compound is a potent inhibitor of human telomerase, acting through the stabilization of G-quadruplex structures in telomeric DNA. Its mechanism of action, characterized by high binding affinity to these structures, physically obstructs the telomerase enzyme, leading to the inhibition of telomere elongation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on telomerase-targeted cancer therapies. Further research into modifying the porphyrin structure to improve selectivity remains a key area of interest for the development of more effective and less toxic therapeutic agents.

References

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Cationic Porphyrins: Focus on H₂TMpyP Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield (ΦΔ) of cationic porphyrins, with a specific focus on the isomers of H₂TMpyP (5,10,15,20-tetrakis(N-methylpyridyl)porphyrin). Understanding the efficiency of singlet oxygen generation is paramount for the development of effective photosensitizers in applications such as photodynamic therapy (PDT), antimicrobial photoinactivation, and environmental photochemistry. This document outlines the quantitative data available for a mixture of H₂TMpyP isomers, details the experimental protocols for ΦΔ determination, and presents visual workflows for these methodologies.

Quantitative Data: Singlet Oxygen Quantum Yield of a Cationic Porphyrin Mixture

Below is a summary of the reported singlet oxygen quantum yields for a TMPyP mixture in a phosphate-buffered saline solution prepared with deuterium oxide (PBS-D₂O). The use of D₂O is common in such studies as it extends the lifetime of singlet oxygen, facilitating its detection.

Concentration (µM)Singlet Oxygen Quantum Yield (ΦΔ)
0.50.65 (± 0.04)
1.00.58 (± 0.03)
2.50.45 (± 0.02)
5.00.35 (± 0.02)
10.00.28 (± 0.01)

Note: Data is for a mixture of H₂TMpyP isomers and was determined in PBS-D₂O. The original study should be consulted for detailed experimental conditions.[1]

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The efficiency of a photosensitizer in generating singlet oxygen is a key parameter for its application in photodynamic therapy.[1] The determination of the singlet oxygen quantum yield (ΦΔ) can be performed through two primary methods: direct and indirect.

Direct Method: Time-Resolved Phosphorescence Detection

The most reliable method for quantifying singlet oxygen is the direct measurement of its near-infrared (NIR) phosphorescence.[1] Upon relaxation to its ground state, singlet oxygen (¹O₂) emits a faint phosphorescent signal with a characteristic peak at approximately 1270 nm.[1]

Methodology:

  • Sample Preparation: The photosensitizer (e.g., H₂TMpyP-2 chloride) is dissolved in an appropriate solvent, often a deuterated solvent like D₂O, to prolong the singlet oxygen lifetime. The absorbance of the sample at the excitation wavelength is typically kept low (e.g., 0.1-0.3) to avoid inner filter effects.[2] A reference photosensitizer with a known ΦΔ (e.g., methylene blue, Rose Bengal) is prepared under identical conditions for comparative measurements.[2]

  • Instrumentation: The core of the setup is a sensitive NIR detector, often a time-correlated single-photon counting (TCSPC) system or a germanium detector, coupled with a pulsed laser for excitation.[3][4] A series of long-pass and band-pass filters are used to isolate the 1270 nm phosphorescence from the excitation source and any fluorescence from the photosensitizer.[3]

  • Data Acquisition: The sample is excited with a short laser pulse, and the subsequent time-resolved decay of the 1270 nm phosphorescence is recorded. The initial intensity of this phosphorescence signal (extrapolated to time zero) is directly proportional to the amount of singlet oxygen generated.

  • Quantum Yield Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

    ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

    Where:

    • I is the initial phosphorescence intensity.

    • A is the absorbance at the excitation wavelength.

G Workflow for Direct Singlet Oxygen Quantum Yield Measurement cluster_prep Sample Preparation cluster_exp Experimental Setup & Measurement cluster_analysis Data Analysis prep_sample Dissolve H2TMpyP-2 in D2O (Abs < 0.3) excitation Pulsed Laser Excitation prep_sample->excitation prep_ref Dissolve Reference PS in D2O (e.g., Methylene Blue) prep_ref->excitation detection NIR Detector (1270 nm) with Time-Resolved System excitation->detection filtering Optical Filters (Long-pass & Band-pass) record_decay Record Phosphorescence Decay Profile detection->record_decay filtering->detection extrapolate Extrapolate Initial Intensity (I) record_decay->extrapolate calculate Calculate ΦΔ relative to Reference extrapolate->calculate G Workflow for Indirect Singlet Oxygen Quantum Yield Measurement cluster_prep Reagent Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ps Prepare H2TMpyP-2 Stock Solution mix Mix PS and DPBF in Cuvette prep_ps->mix prep_trap Prepare DPBF Stock Solution (in dark) prep_trap->mix prep_ref Prepare Reference PS Stock Solution measure_initial Record Initial DPBF Absorbance mix->measure_initial irradiate Irradiate at PS Absorption Wavelength measure_initial->irradiate monitor Monitor DPBF Absorbance Decay irradiate->monitor plot Plot Absorbance vs. Time monitor->plot determine_rate Determine Rate of DPBF Consumption (k) plot->determine_rate calculate Calculate ΦΔ relative to Reference determine_rate->calculate G Simplified Signaling Pathway of PDT cluster_activation Photosensitizer Activation cluster_ros Singlet Oxygen Generation cluster_damage Cellular Damage PS_ground H2TMpyP-2 (Ground State) Light Light (hν) PS_singlet Excited Singlet State Light->PS_singlet PS_singlet->PS_ground Fluorescence PS_triplet Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing O2_singlet Singlet Oxygen (1O2) PS_triplet->O2_singlet Energy Transfer O2_triplet Molecular Oxygen (3O2) Lipids Lipid Peroxidation O2_singlet->Lipids Proteins Protein Oxidation O2_singlet->Proteins DNA DNA Damage O2_singlet->DNA Cell_Death Cell Death (Apoptosis/Necrosis) Lipids->Cell_Death Proteins->Cell_Death DNA->Cell_Death

References

Early research on H2TMpyP-2 as a photosensitizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Early Research of H₂TMpyP-2 as a Photosensitizer

Introduction

Photodynamic Therapy (PDT) is a therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular destruction. Porphyrins and their derivatives have been a cornerstone of PDT research due to their strong absorption in the visible region of the electromagnetic spectrum and efficient generation of ¹O₂.

This guide focuses on the early research and foundational understanding of meso-tetra(N-methyl-2-pyridyl)porphyrin, hereafter referred to as H₂TMpyP-2. This molecule is a cationic porphyrin and a structural isomer of the more extensively studied meso-tetra(N-methyl-4-pyridyl)porphyrin (H₂TMPyP-4). The position of the methylated nitrogen on the peripheral pyridyl rings significantly influences the molecule's three-dimensional shape, charge distribution, and, consequently, its photophysical properties and biological interactions. Early investigations revealed that while sharing the core porphyrin structure, the steric hindrance caused by the ortho position of the methylpyridyl groups in H₂TMpyP-2 imparts distinct characteristics compared to its meta and para counterparts, particularly concerning its interaction with biological macromolecules like DNA and its cellular uptake. A notable finding from early studies is that H₂TMpyP-2 is often used as a negative control in G-quadruplex studies because, unlike its para-isomer, it does not bind effectively to these structures.[1]

Molecular Structure and Synthesis

The defining feature of H₂TMpyP-2 is the substitution at the ortho (2-) position of its four meso-pyridyl rings. This structure results in a non-planar conformation due to steric hindrance between the pyridyl groups.

General Synthesis Protocol

The synthesis of tetrapyridyl porphyrins typically follows methods like the Lindsey or Adler-Longo synthesis. A general procedure involves the condensation of pyrrole with the corresponding aldehyde in a suitable solvent.

Protocol: Synthesis of Tetrapyridyl Porphyrin (TPyP)

  • Reaction Setup: A mixture of 100 mmol of 2-pyridinecarboxaldehyde and 100 mmol of propionic anhydride is dissolved in 300 ml of propionic acid.

  • Addition of Pyrrole: 100 mmol of pyrrole, dissolved in 100 ml of propionic acid, is added dropwise to the aldehyde mixture while it is heated to reflux. This addition is typically performed over 30 minutes.

  • Reflux: The complete reaction mixture is refluxed for an additional 2 hours.[2]

  • Purification: After cooling, the mixture is filtered to collect the crude porphyrin. Purification is then achieved through column chromatography.

  • Methylation: The resulting tetra(2-pyridyl)porphyrin is subsequently N-methylated using an agent like methyl iodide or dimethyl sulfate to yield the final cationic product, H₂TMpyP-2.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its photophysical properties, including its ability to absorb light and generate singlet oxygen. Early research on the isomers of H₂TMPyP demonstrated that molecular shape and lipophilicity are critical determinants of photodynamic efficacy.[3]

Table 1: Comparative Photophysical and Chemical Properties of Zn(II) Pyridylporphyrin Isomers

Property ZnTMpyP-2 (ortho) ZnTMpyP-3 (meta) ZnTMpyP-4 (para)
Lipophilicity (Rf value) 0.23 0.17 0.08
Log Pow -0.62 -1.02 -1.58
Cellular Uptake (nmol/mg protein) 0.8 ± 0.1 1.1 ± 0.1 1.9 ± 0.2

(Data adapted from a comparative study on Zn(II) meso-tetrakis(N-alkylpyridinium-yl)porphyrins. Cellular uptake was measured in HEp2 cells after 24h incubation with 20 μM of the photosensitizer.[3])

In Vitro Phototoxicity

The phototoxic effect of H₂TMpyP-2 is a direct consequence of its ability to generate ROS upon light activation, leading to cell death. Comparative studies of the Zn(II)-porphyrin isomers showed a clear structure-activity relationship, where the efficacy of the photosensitizer increased as the N-alkyl substituents were shifted from the ortho to the para position.[3] This is attributed to the enhanced cellular uptake and different subcellular localization of the less sterically hindered isomers.

Table 2: Comparative Phototoxicity (IC₅₀) of Zn(II) Pyridylporphyrin Isomers

Isomer Position IC₅₀ (μM)
ortho (ZnTMpyP-2) > 20
meta (ZnTMpyP-3) 10.0 ± 1.0
para (ZnTMpyP-4) 2.5 ± 0.3

(Data represents the concentration of photosensitizer required to cause 50% cell death in HEp2 cells upon irradiation.[3])

Visualizations: Pathways and Workflows

General Mechanism of Photodynamic Therapy

Photodynamic therapy operates on the principle of light-induced cytotoxicity. The process begins with the excitation of the photosensitizer to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), which is the primary cytotoxic agent responsible for inducing apoptosis or necrosis in target cells.[3]

PDT_Mechanism cluster_process Photodynamic Process cluster_ros Cellular Damage PS_ground PS (Ground State) PS_singlet PS¹ (Singlet Excited State) PS_ground->PS_singlet Light Absorption (hν) PS_triplet PS³ (Triplet Excited State) PS_singlet->PS_triplet Intersystem Crossing PS_triplet->PS_ground Energy Transfer O2_ground ³O₂ (Ground State Oxygen) O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet Energy Transfer Damage Oxidative Stress & Cellular Damage Death Apoptosis / Necrosis Damage->Death

Caption: General mechanism of Type II photodynamic therapy.

Experimental Workflow for Photosensitizer Evaluation

The preclinical evaluation of a novel photosensitizer like H₂TMpyP-2 follows a structured workflow, beginning with its synthesis and characterization, moving to photophysical studies, and culminating in in vitro and in vivo efficacy and toxicity assessments.

workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Photophysical Properties cluster_2 Phase 3: In Vitro Evaluation synthesis Synthesis & Purification structure Structural Characterization (NMR, MS, IR) synthesis->structure absorption Absorption Spectroscopy (ε determination) structure->absorption fluorescence Fluorescence Spectroscopy (Φf determination) absorption->fluorescence singlet_oxygen Singlet Oxygen Quantum Yield (ΦΔ determination) absorption->singlet_oxygen uptake Cellular Uptake & Subcellular Localization singlet_oxygen->uptake phototoxicity Phototoxicity Assays (e.g., MTT, IC₅₀) uptake->phototoxicity

Caption: Standard workflow for preclinical photosensitizer evaluation.

Structural Isomers and Biological Interaction

The isomeric position of the methylpyridyl group is a critical determinant of biological activity. The bulky ortho-substituents of H₂TMpyP-2 prevent it from effectively intercalating or binding to structures like G-quadruplex DNA, a property readily observed in the less hindered para-isomer, H₂TMPyP-4.

isomers cluster_props Structural & Interaction Properties H2TMPyP2 H₂TMpyP-2 (ortho-isomer) non_planar Non-planar (Steric Hindrance) H2TMPyP2->non_planar H2TMPyP4 H₂TMPyP-4 (para-isomer) planar More Planar H2TMPyP4->planar no_binding No G-Quadruplex Binding non_planar->no_binding binding Strong G-Quadruplex Binding planar->binding

Caption: Structural differences and resulting biological interactions.

Key Experimental Protocols

Protocol for Cellular Uptake Determination

This protocol is used to quantify the amount of photosensitizer accumulated within cells over time.[3]

  • Cell Seeding: Seed cells (e.g., HEp2) in a 6-well plate at a density of 2.5 x 10⁵ cells/well and incubate until approximately 80% confluency is reached.

  • Incubation with PS: Add the photosensitizer (e.g., H₂TMpyP-2 isomers) to the cell culture medium at a final concentration of 20 μM. Incubate the cells in the dark for a specified period (e.g., 24 hours).

  • Cell Lysis: Remove the medium, wash the cells with phosphate-buffered saline (PBS), and then solubilize them with a lysis buffer (e.g., 0.25% v/v Brij-98).

  • Fluorescence Measurement: Measure the fluorescence emission of the cell lysates. The excitation wavelength should match the Soret band of the porphyrin, with emission scanned over the appropriate range (e.g., 520–700 nm).

  • Quantification: Correlate the fluorescence intensity to the intracellular concentration of the photosensitizer using a standard curve. Normalize the amount of PS to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Protocol for In Vitro Phototoxicity Assay (MTT Assay)

This assay measures cell viability after PDT treatment to determine the IC₅₀ value of the photosensitizer.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • PS Incubation: Incubate the cells with various concentrations of the photosensitizer in the dark for a set period (e.g., 24 hours).

  • Irradiation: Wash the cells with PBS to remove any non-internalized PS. Add fresh, phenol-red-free medium. Irradiate the cells with a light source of appropriate wavelength and dose. Keep a set of non-irradiated plates as dark controls.

  • Post-Irradiation Incubation: Incubate the cells for another 24 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated controls and plot against photosensitizer concentration to determine the IC₅₀ value.

Protocol for Singlet Oxygen Quantum Yield (ΦΔ) Measurement

The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation. It is often determined by indirect chemical trapping methods.

  • Reagents: Prepare a solution of the photosensitizer and a singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran, DPBF) in a suitable solvent (e.g., DMSO). A reference photosensitizer with a known ΦΔ (e.g., methylene blue) is also prepared under identical conditions.

  • Spectrophotometry: Place the solution in a cuvette and measure the initial absorbance of the trap (DPBF) at its maximum absorption wavelength.

  • Irradiation: Irradiate the solution with a light source at a wavelength where the photosensitizer absorbs but the trap does not.

  • Monitoring: At regular intervals, stop the irradiation and record the absorbance of the trap. The reaction between the trap and singlet oxygen will cause the trap's absorbance to decrease.

  • Data Analysis: Plot the change in absorbance of the trap versus irradiation time. The slope of this line is proportional to the rate of singlet oxygen generation. The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) where 'ref' denotes the reference photosensitizer, 'k' is the slope of the photobleaching plot, and 'I_abs' is the light intensity absorbed by the photosensitizer.

Conclusion

Early research into H₂TMpyP-2 established it as a photosensitizer with properties distinctly governed by its ortho-isomeric structure. Comparative studies with its meta and para isomers were crucial in elucidating fundamental structure-activity relationships for cationic porphyrins. These studies demonstrated that the steric hindrance of H₂TMpyP-2 leads to lower cellular uptake and consequently reduced phototoxicity compared to the less hindered H₂TMPyP-4. This foundational work underscored the critical importance of molecular geometry in the design of effective photosensitizers, providing a framework for the rational development of next-generation agents for photodynamic therapy.

References

An In-depth Technical Guide to H2TMpyP-2 Chloride Derivatives and Analogues for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of a Promising Class of G-Quadruplex Stabilizers

This technical guide provides a comprehensive overview of 5,10,15,20-tetrakis(N-methyl-2-pyridiniumyl)porphyrin tetrachloride (H2TMpyP-2 chloride), its derivatives, and analogues. These compounds are of significant interest to the scientific community, particularly for their potential as anticancer agents due to their ability to stabilize G-quadruplex DNA structures, leading to the inhibition of telomerase. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, mechanism of action, experimental protocols, and quantitative data to facilitate further research and development in this area.

Core Concepts: this compound and its Interaction with G-Quadruplex DNA

This compound belongs to a class of cationic porphyrins that have been extensively studied for their ability to interact with nucleic acids. The defining feature of these molecules is their planar porphyrin core with positively charged N-methyl-pyridinium groups at the meso positions. The "2" in H2TMpyP-2 indicates that the methyl-pyridinium groups are attached at the ortho position of the phenyl rings. This specific isomeric form influences the molecule's geometry and its binding affinity and selectivity for different DNA structures.

The primary mechanism of action for this compound and its analogues is the stabilization of G-quadruplex (GQ) DNA structures.[1][2] G-quadruplexes are four-stranded secondary structures found in guanine-rich regions of DNA, such as telomeres and oncogene promoter regions (e.g., c-MYC).[3][4] Telomerase, an enzyme crucial for maintaining telomere length in approximately 85-90% of cancer cells, requires a single-stranded DNA template to function. By binding to and stabilizing the G-quadruplex structure at the telomeric ends, this compound effectively sequesters the substrate for telomerase, leading to its inhibition.[2] This inhibition of telomerase activity results in progressive telomere shortening, ultimately triggering cellular senescence or apoptosis in cancer cells.

Synthesis and Purification of this compound

The synthesis of this compound generally follows a multi-step process common for porphyrin synthesis, which can be adapted from established methods for similar porphyrin derivatives.

Synthesis of the Porphyrin Core

A common method for synthesizing the porphyrin core is the Lindsey condensation, which involves the reaction of pyrrole with an appropriate aldehyde in a suitable solvent with a catalyst. For H2TMpyP-2, 2-pyridinecarboxaldehyde would be the starting aldehyde.

General Synthetic Scheme:

  • Condensation: Pyrrole and 2-pyridinecarboxaldehyde are reacted in a solvent like dichloromethane (DCM) or propionic acid, often with a catalyst such as boron trifluoride etherate (BF3·OEt2) or a Lewis acid. This reaction forms the porphyrinogen, which is then oxidized to the porphyrin.

  • Oxidation: The porphyrinogen is oxidized to the stable, aromatic porphyrin using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or by air oxidation.

  • Methylation: The pyridyl groups on the porphyrin are then quaternized using an alkylating agent, typically methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to introduce the positive charge.

  • Anion Exchange: The final step involves exchanging the counter-ion to chloride, if necessary, by using a chloride salt or an ion-exchange resin.

Purification

Purification of cationic porphyrins like this compound can be challenging due to their charge and potential for aggregation. A combination of chromatographic techniques is typically employed.

General Purification Protocol:

  • Initial Extraction: The crude product is often first purified by extraction to remove major impurities.

  • Column Chromatography: Column chromatography using silica gel or alumina is a standard method.[5][6][7][8] A gradient of solvents, for instance, a mixture of dichloromethane and methanol with increasing polarity, can be used to elute the desired compound. For cationic porphyrins, a mixed-mode chromatography approach might be necessary.[5][7]

  • Recrystallization: The purified porphyrin can be further purified by recrystallization from a suitable solvent system.

Quantitative Data

The following tables summarize the available quantitative data for H2TMpyP derivatives and analogues, focusing on their binding affinity to G-quadruplex DNA and their cytotoxic effects on cancer cell lines.

Table 1: Binding Affinity of H2TMpyP Derivatives for G-Quadruplex DNA

CompoundG-Quadruplex TargetMethodBinding Constant (Kb) / Dissociation Constant (Kd)Reference
H2TMPyP4Human TelomericVarious106 - 107 M-1[1]
H2TMPyP4c-MYCFRETKd ≈ 0.5 µM[3]
Metal-TMPyP ComplexesHuman TelomericVarious106 - 107 M-1[1]

Table 2: Cytotoxicity of Porphyrin Derivatives in Cancer Cell Lines

CompoundCell LineAssayIC50 (µM)Reference
Porphyrin Derivative 1HeLaMTT>10 (dark), ~1 (light)[9]
Porphyrin Derivative 2HeLaMTT>10 (dark), ~1 (light)[9]
TMPyP4HeLaMTT>10 (dark), ~5 (light)[9]
Benzo[a]phenazine derivativesHeLa, A549, MCF-7, HL-60MTT1.0 - 10[10]
β-nitrostyrene derivativeMCF-7, MDA-MB-231, ZR75-1MTT0.81 - 1.82[11]
Amide-based TMP derivative 6aHepG2MTT0.65[12]
Amide-based TMP derivative 6bHepG2MTT0.92[12]
Halogenated benzofuran 7A549, HepG2MTT6.3, 11[13]
Halogenated benzofuran 8HepG2, A549, SW620MTT3.8, 3.5, 10.8[13]

Table 3: Physicochemical Properties of H2TMPyP4 Chloride

PropertyValueReference
Molecular FormulaC44H38Cl4N8[14]
Molecular Weight820.64 g/mol [14]
AppearancePurple solid[14]
SolubilityWater-soluble[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound research.

Fluorescence Resonance Energy Transfer (FRET) Melting Assay for G-Quadruplex Binding

FRET is a powerful technique to study the stabilization of G-quadruplex structures by ligands.[15][16][17][18][19]

Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET donor (e.g., FAM) and an acceptor/quencher (e.g., TAMRA or BHQ1) at its 5' and 3' ends, respectively. In the unfolded state, the fluorophores are far apart, resulting in high donor fluorescence. Upon folding into a G-quadruplex, the ends are brought into proximity, leading to FRET and a decrease in donor fluorescence. A ligand that stabilizes the G-quadruplex will increase the melting temperature (Tm) of the structure.

Protocol:

  • Oligonucleotide Preparation: A dual-labeled oligonucleotide (e.g., 5'-FAM-(G3T2A)3G3-TAMRA-3') is synthesized and purified.

  • Sample Preparation: Prepare a solution of the labeled oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). Add the this compound derivative to the desired final concentration. A control sample without the ligand should also be prepared.

  • Annealing: Heat the samples to 95 °C for 5 minutes and then slowly cool them to room temperature to allow for G-quadruplex formation.

  • FRET Melting: Use a real-time PCR machine or a dedicated fluorometer with a temperature controller. Measure the fluorescence of the donor fluorophore as the temperature is increased from room temperature to 95 °C in small increments (e.g., 1 °C/minute).

  • Data Analysis: Plot the normalized fluorescence intensity against temperature. The melting temperature (Tm) is determined from the midpoint of the transition in the melting curve. The change in melting temperature (ΔTm) in the presence of the ligand indicates the extent of G-quadruplex stabilization.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Telomerase Inhibition Signaling Pathway

Telomerase_Inhibition cluster_0 Cellular Environment cluster_1 Drug Action Telomere Telomere (G-rich 3' overhang) G_Quadruplex G-Quadruplex Formation Telomere->G_Quadruplex Telomerase Telomerase Enzyme G_Quadruplex->Telomerase prevents binding Telomere_Elongation Telomere Elongation Telomerase->Telomere_Elongation Cell_Proliferation Cancer Cell Proliferation Telomere_Elongation->Cell_Proliferation H2TMpyP2 This compound Stabilization G-Quadruplex Stabilization H2TMpyP2->Stabilization Stabilization->G_Quadruplex Inhibition Telomerase Inhibition Stabilization->Inhibition Telomere_Shortening Progressive Telomere Shortening Inhibition->Telomere_Shortening Apoptosis Apoptosis / Senescence Telomere_Shortening->Apoptosis Apoptosis->Cell_Proliferation inhibits

Caption: Telomerase inhibition by this compound.

Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Start Start: Pyrrole & 2-Pyridinecarboxaldehyde Condensation Lindsey Condensation Start->Condensation Oxidation Oxidation (e.g., DDQ) Condensation->Oxidation Porphyrin H2T(2-Py)P Oxidation->Porphyrin Methylation Methylation (e.g., CH3I) Porphyrin->Methylation Crude_Product Crude H2TMpyP-2 Methylation->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Binding_Assay G-Quadruplex Binding Assay (FRET, SPR, etc.) Pure_Product->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Pure_Product->Cytotoxicity_Assay Data_Analysis Data Analysis (Kb, IC50) Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Telomerase_Assay Telomerase Activity Assay (TRAP) Data_Analysis->Telomerase_Assay

Caption: Synthesis and evaluation workflow for this compound.

Conclusion and Future Directions

This compound and its analogues represent a compelling class of compounds for the development of novel anticancer therapeutics. Their ability to selectively target and stabilize G-quadruplex DNA structures, leading to telomerase inhibition, offers a promising strategy for combating cancer. This guide has provided a foundational understanding of these compounds, including their synthesis, mechanism of action, and methods for their evaluation.

Future research should focus on several key areas:

  • Optimization of Selectivity: While effective G-quadruplex stabilizers, improving the selectivity of these compounds for cancer cell G-quadruplexes over other DNA structures will be crucial to minimize off-target effects.

  • In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are needed to evaluate the efficacy, toxicity, and pharmacokinetic properties of lead compounds.

  • Combination Therapies: Investigating the synergistic effects of H2TMpyP-2 derivatives with existing chemotherapeutic agents could lead to more effective treatment regimens.

By building upon the knowledge presented in this guide, the scientific community can continue to advance the development of this compound derivatives and analogues as a new generation of targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for H2TMpyP-2 Chloride in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2TMpyP-2 chloride, a member of the cationic porphyrin family, is a photosensitizer with potential applications in photodynamic therapy (PDT). Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), leading to localized cellular damage and induction of cell death in target tissues. Its structural similarity to other well-studied porphyrins, such as H2TMPyP4, suggests a potential affinity for G-quadruplex DNA structures, which are implicated in cancer cell proliferation, making it a compelling candidate for targeted cancer therapy.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of this compound in PDT, covering its photophysical characterization, in vitro efficacy, and proposed mechanisms of action.

Photophysical and Photochemical Properties

Table 1: Photophysical Properties of a Representative Cationic Porphyrin (H2TMPyP4)

ParameterValueReference Compound
Absorption Maxima (Soret Band) ~422 nmH2TMPyP4
Absorption Maxima (Q-bands) ~518, 554, 585, 641 nmH2TMPyP4
Molar Extinction Coefficient (at Soret band) > 200,000 M⁻¹cm⁻¹H2TMPyP4
Fluorescence Emission Maximum ~663 and 720 nmH2TMPyP4[3]
Singlet Oxygen Quantum Yield (ΦΔ) 0.1 - 0.7 (solvent dependent)H2TMPyP4

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a sterile, concentrated stock solution of this compound for in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Sterile dimethyl sulfoxide (DMSO)

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer

Protocol:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration primary stock (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • For working stock solutions, dilute the primary DMSO stock in sterile PBS (pH 7.4) to the desired concentration (e.g., 1 mM).

  • Determine the precise concentration of the stock solution by measuring its absorbance at the Soret band maximum (around 422 nm, to be confirmed experimentally) using a spectrophotometer and applying the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) will need to be experimentally determined.

  • Store the stock solutions at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

In Vitro Phototoxicity Assay (MTT Assay)

Objective: To determine the light-dependent cytotoxicity of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • This compound working solution

  • 96-well cell culture plates

  • Light source with a wavelength corresponding to the Q-band absorption of this compound (e.g., ~640 nm)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a "no drug" control.

  • Incubate the cells with the photosensitizer for a predetermined time (e.g., 4, 12, or 24 hours) in the dark at 37°C and 5% CO2.

  • After incubation, wash the cells twice with PBS.

  • Add 100 µL of fresh, drug-free complete medium to each well.

  • Irradiate the designated "light" plates with a specific light dose (e.g., 5, 10, 20 J/cm²). Keep the "dark" control plates covered.[4]

  • Incubate all plates for another 24-48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 values for both light and dark conditions.

Table 2: Representative In Vitro Phototoxicity Data for a Cationic Porphyrin (TMPyP) against HeLa Cells

Concentration (µM)Light Dose (J/cm²)Cell Viability (%)
0 (Control)0100
5098
0.252580
0.52565
52520

Note: This is representative data for a related compound; actual results for this compound will vary.[4]

Cellular Uptake and Localization

Objective: To determine the kinetics of this compound uptake and its subcellular localization.

Materials:

  • Cancer cell line

  • This compound

  • Confocal microscope

  • Fluorescent organelle-specific dyes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, DAPI for nucleus)

  • Glass-bottom dishes or coverslips

  • Flow cytometer

Protocol for Cellular Uptake (Flow Cytometry):

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with a fixed concentration of this compound (e.g., 5 µM) for different time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, wash the cells with cold PBS, trypsinize, and resuspend in PBS.

  • Analyze the intracellular fluorescence of this compound using a flow cytometer, exciting with a laser line close to its Soret band and detecting emission in the red channel.

Protocol for Subcellular Localization (Confocal Microscopy):

  • Seed cells on glass-bottom dishes or coverslips.

  • Incubate cells with this compound (e.g., 5 µM) for the desired time.

  • In the last 30 minutes of incubation, add organelle-specific fluorescent dyes according to the manufacturer's instructions.

  • Wash the cells with PBS and image using a confocal microscope with appropriate laser lines and emission filters for this compound and the organelle trackers.[5]

  • Co-localization analysis can be performed using appropriate software.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation prep This compound Stock Preparation uptake Cellular Uptake (Flow Cytometry) prep->uptake localization Subcellular Localization (Confocal Microscopy) prep->localization phototox Phototoxicity Assay (MTT) prep->phototox ros ROS Detection (DCFH-DA) phototox->ros cell_death Cell Death Analysis (Annexin V/PI) phototox->cell_death animal_model Tumor Xenograft Animal Model pdt_treatment PDT Treatment (Drug + Light) animal_model->pdt_treatment tumor_response Tumor Growth Monitoring pdt_treatment->tumor_response histology Histological Analysis tumor_response->histology

Caption: Workflow for the preclinical evaluation of this compound in PDT.

Proposed Signaling Pathway

Given the propensity of related cationic porphyrins to bind G-quadruplex DNA, a plausible mechanism of action for this compound-mediated PDT involves nuclear and mitochondrial stress leading to apoptosis.

signaling_pathway cluster_pdt PDT Insult cluster_cellular_targets Cellular Targets cluster_downstream_effects Downstream Effects H2TMpyP2 This compound Light Light Activation ROS Reactive Oxygen Species (ROS) Light->ROS Generates Mitochondria Mitochondria ROS->Mitochondria Damages G4_DNA G-Quadruplex DNA (Nucleus/Mitochondria) ROS->G4_DNA Damages Mito_Damage Mitochondrial Damage Mitochondria->Mito_Damage DNA_Damage DNA Damage Response G4_DNA->DNA_Damage Apoptosis Apoptosis Mito_Damage->Apoptosis Induces Necrosis Necrosis Mito_Damage->Necrosis High Dose DNA_Damage->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-mediated PDT.

Discussion and Future Directions

The provided protocols offer a foundational framework for the investigation of this compound as a PDT agent. Key areas for future research include:

  • Quantitative Photophysical Characterization: Precise determination of the absorption and emission spectra, molar extinction coefficient, and singlet oxygen quantum yield of this compound is crucial for accurate dosimetry and mechanistic understanding.

  • Dose-Response Studies: A comprehensive evaluation of various concentrations and light doses across multiple cancer cell lines will be necessary to establish optimal treatment parameters.

  • Mechanism of Action: Elucidating the specific signaling pathways involved in this compound-mediated cell death, including the role of G-quadruplex DNA binding and the induction of specific apoptotic or necrotic pathways, will be critical for its clinical translation.[6][7][8]

  • In Vivo Efficacy: Following promising in vitro results, evaluation in appropriate animal models of cancer is warranted to assess tumor regression, biodistribution, and potential systemic toxicity.[9][10][11][12]

By systematically addressing these research areas, the full therapeutic potential of this compound in photodynamic therapy can be ascertained.

References

Application Notes and Protocols: H2TMpyP-2 Chloride for In Vitro Cancer Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2TMpyP-2 chloride is a cationic porphyrin derivative that has garnered significant interest in the field of oncology for its potential as an anticancer agent. Its mechanism of action is primarily attributed to its ability to bind to and stabilize G-quadruplex structures in DNA, particularly within the telomeric regions and oncogene promoters.[1][2][3] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in the immortalization of cancer cells.[1][4][5] By disrupting telomere maintenance, this compound can induce cellular senescence and apoptosis in cancer cells, making it a promising candidate for targeted cancer therapy.[6][7]

These application notes provide a comprehensive overview of the in vitro evaluation of this compound, including detailed protocols for assessing its cytotoxic and apoptotic effects on cancer cells, and a summary of its proposed mechanism of action.

Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

This compound exerts its anticancer effects through a targeted mechanism involving the structural dynamics of DNA. The core of its action lies in the stabilization of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich DNA sequences. These structures are prevalent in telomeres and the promoter regions of various oncogenes.[2]

The proposed signaling pathway for this compound-induced apoptosis is as follows:

G_quadruplex_stabilization_pathway H2TMpyP This compound G4 G-Quadruplex (Telomeres, Oncogene Promoters) H2TMpyP->G4 Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Oncogene_Transcription Oncogene Transcription Inhibition G4->Oncogene_Transcription Represses Telomere_Shortening Telomere Shortening / Dysfunction DNA_Damage_Response DNA Damage Response Telomere_Shortening->DNA_Damage_Response Apoptosis Apoptosis Oncogene_Transcription->Apoptosis p53 p53 Activation DNA_Damage_Response->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound. (Max Width: 760px)

Quantitative Data Summary

The cytotoxic activity of this compound and its analogs is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of the compound. The following table summarizes representative IC50 values for a closely related compound, Fe-TMPP, to provide an indication of the expected potency.[8]

Cell LineCancer TypeIC50 (µM)[8]
AGSGastric Carcinoma0.0975
HCT-116Colorectal Carcinoma3.97
Hep-G2Hepatocellular Carcinoma38.11
PLC/PRF/5Hepatocellular Carcinoma2.18 (nmol/mL)
HuH-7Hepatocellular Carcinoma176.60 (nmol/mL)

Note: The IC50 values can vary depending on the specific analog, cell line, and experimental conditions such as incubation time and assay method.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Culture 1. Seed cells in a 96-well plate Compound_Prep 2. Prepare serial dilutions of this compound Treatment 3. Treat cells with compound and incubate (e.g., 72h) Add_MTT 4. Add MTT solution and incubate (1.5-4h) Solubilize 5. Add solubilization solution (e.g., DMSO) Read_Absorbance 6. Measure absorbance at 492-590 nm Analyze_Data 7. Calculate cell viability and IC50 Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis Seed_Cells 1. Seed cells and treat with this compound Harvest_Cells 2. Harvest cells (including supernatant) Seed_Cells->Harvest_Cells Wash_Cells 3. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend 4. Resuspend in 1X Binding Buffer Wash_Cells->Resuspend Add_Stains 5. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate 6. Incubate in the dark Add_Stains->Incubate Acquire_Data 7. Analyze by flow cytometry Incubate->Acquire_Data Quantify 8. Quantify live, early apoptotic, late apoptotic, and necrotic cells Acquire_Data->Quantify

References

Application Notes and Protocols for H2TMpyP-2 Chloride Fluorescence Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2TMpyP-2 chloride, systematically named 5,10,15,20-tetrakis(N-methyl-2-pyridinium)porphyrin tetrachloride, is a cationic porphyrin of significant interest in biomedical research and drug development. Its planar structure and positive charges facilitate interaction with nucleic acids, particularly G-quadruplex DNA, which are overexpressed in cancer cells. Fluorescence spectroscopy is a powerful technique to study these interactions, providing insights into binding mechanisms, affinity, and the local environment of the porphyrin. These application notes provide a detailed experimental setup and protocols for the fluorescence characterization of this compound and its interaction with G-quadruplex DNA.

Photophysical Properties

This compound exhibits characteristic absorption and fluorescence spectra. The absorption spectrum is dominated by an intense Soret band in the 400-450 nm region and weaker Q-bands at longer wavelengths. Upon excitation at the Soret band, it emits fluorescence in the red region of the spectrum. The photophysical properties are sensitive to the solvent environment and binding to macromolecules. While specific data for the H2TMpyP-2 isomer is limited, the closely related para-isomer (H2TMPyP-4) provides a good reference. The fluorescence quantum yield of H2TMPyP-4 in aqueous solution is approximately 0.05.[1] The fluorescence lifetime of the para-isomer is around 4.6 ns in aqueous solution and can increase to over 10 ns upon binding to DNA.[2]

Key Applications

  • Quantification of this compound: Determining the concentration of the porphyrin in various solutions.

  • Binding studies with G-quadruplex DNA: Investigating the affinity and stoichiometry of the interaction between this compound and G-quadruplex DNA structures.

  • Fluorescence quenching assays: Studying the accessibility of the porphyrin to quenchers in different environments.

  • Probing molecular interactions: Using changes in fluorescence to monitor the binding of this compound to other biomolecules.

Data Presentation

Table 1: Spectroscopic Properties of this compound and its G-quadruplex DNA Complex (Typical Data)

ParameterThis compound (Free)This compound (Bound to G-quadruplex DNA)Reference
Absorption Maximum (Soret Band) ~422 nm~433 nm[2]
Fluorescence Excitation Maximum ~422 nm~433 nm[2]
Fluorescence Emission Maximum ~660 nm and ~720 nm~650 nm and ~715 nm[3]
Fluorescence Quantum Yield (Φf) ~0.05 (for H2TMPyP-4)Decreases upon binding[1]
Fluorescence Lifetime (τf) ~4.6 ns (for H2TMPyP-4)Increases to >10 ns[2]

Experimental Protocols

Protocol 1: General Fluorescence Spectroscopy of this compound

Objective: To measure the fluorescence emission spectrum of this compound.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Quartz cuvette with a 1 cm path length

  • Spectrofluorometer

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the buffer. A typical final concentration is 1-5 µM.[4]

  • Transfer the solution to the quartz cuvette.

  • Place the cuvette in the spectrofluorometer.

  • Set the excitation wavelength to the Soret band maximum (approximately 422 nm).[2]

  • Set the emission scan range from 600 nm to 800 nm.[5]

  • Set the excitation and emission slit widths (e.g., 5 nm and 10 nm, respectively).[5]

  • Acquire the fluorescence emission spectrum.

  • Record the wavelengths of the emission maxima.

Protocol 2: Fluorescence Titration of this compound with G-quadruplex DNA

Objective: To determine the binding affinity of this compound to G-quadruplex DNA.

Materials:

  • This compound solution (e.g., 1 µM in buffer)

  • G-quadruplex DNA stock solution (e.g., 100 µM in buffer)

  • Buffer solution (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

  • Micropipettes

Procedure:

  • Place a known volume and concentration of this compound solution in the quartz cuvette.

  • Record the initial fluorescence emission spectrum as described in Protocol 1.

  • Make sequential additions of small aliquots of the G-quadruplex DNA stock solution to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition.

  • Continue the titration until the fluorescence intensity no longer changes significantly upon further addition of DNA.

  • Correct the fluorescence data for dilution.

  • Analyze the data by plotting the change in fluorescence intensity as a function of the G-quadruplex DNA concentration to determine the binding constant (Kd).

Protocol 3: Stern-Volmer Quenching Analysis

Objective: To study the accessibility of this compound to a quencher.

Materials:

  • This compound solution (e.g., 1 µM in buffer)

  • Quencher stock solution (e.g., 1 M potassium iodide, KI, in buffer)

  • Buffer solution

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Record the fluorescence emission spectrum of the this compound solution (F₀).

  • Add small aliquots of the quencher stock solution to the cuvette.

  • After each addition, mix and record the fluorescence emission spectrum (F).

  • Continue until a significant decrease in fluorescence is observed.

  • Plot F₀/F versus the quencher concentration ([Q]).

  • The slope of this Stern-Volmer plot gives the Stern-Volmer constant (Ksv), which is a measure of the quenching efficiency.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Porphyrin_Stock H2TMpyP-2 Stock Working_Sol Working Solution (1-5 µM) Porphyrin_Stock->Working_Sol Buffer_Prep Buffer Preparation Buffer_Prep->Working_Sol Cuvette Quartz Cuvette Working_Sol->Cuvette Spectrofluorometer Spectrofluorometer Setup (Ex: 422 nm, Em: 600-800 nm) Emission_Spectrum Emission Spectrum Acquisition Spectrofluorometer->Emission_Spectrum Cuvette->Spectrofluorometer Data_Processing Data Processing & Plotting Emission_Spectrum->Data_Processing Results Results Interpretation Data_Processing->Results

Caption: Experimental workflow for this compound fluorescence spectroscopy.

G_Quadruplex_Interaction cluster_binding Binding Pathway cluster_observation Spectroscopic Observation Free_Porphyrin Free H2TMpyP-2 (Fluorescent) Bound_Complex H2TMpyP-2 :: G-Quadruplex Complex (Altered Fluorescence) Free_Porphyrin->Bound_Complex Binding G_Quadruplex G-Quadruplex DNA G_Quadruplex->Bound_Complex Spectral_Shift Red Shift in Absorption Bound_Complex->Spectral_Shift Fluorescence_Change Change in Fluorescence (Intensity & Lifetime) Bound_Complex->Fluorescence_Change

Caption: Interaction of this compound with G-quadruplex DNA.

References

H2TMpyP-2 Chloride: A Fluorescent Probe for G-Quadruplex Structures

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, DNA replication, and the maintenance of telomere stability. Their prevalence in oncogene promoter regions and telomeres has established them as promising targets for anticancer drug development. The study and targeting of G-quadruplexes necessitate reliable molecular tools for their detection and characterization. 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as H2TMPyP, is a well-characterized cationic porphyrin that serves as a fluorescent probe for G-quadruplex structures. Upon binding, H2TMPyP exhibits a notable increase in fluorescence emission, allowing for the qualitative and quantitative assessment of G-quadruplexes.

While H2TMPyP demonstrates a high affinity for G-quadruplexes, it is important to note its recognized poor selectivity over duplex DNA structures.[1][2][3] Consequently, experimental design and data interpretation should account for this characteristic, often requiring comparative studies with duplex DNA. Modifications to the H2TMPyP molecule, such as the coordination of metal ions, have been explored to enhance its selectivity.[1]

These application notes provide an overview of the photophysical properties of H2TMpyP-2 chloride upon binding to G-quadruplexes and detailed protocols for its use in fluorescence-based assays.

Data Presentation

The interaction of this compound with G-quadruplex DNA is characterized by strong binding affinities and distinct stoichiometric ratios that are dependent on the specific G-quadruplex structure. The following tables summarize the quantitative data from spectroscopic and calorimetric studies.

Table 1: Binding Constants (Kb) of H2TMPyP with Various G-Quadruplex and Duplex DNA Structures.

DNA Sequence/StructureTopologyMethodBinding Constant (Kb) (M-1)Reference
AG3(T2AG3)3 (Human Telomeric)HybridTime-resolved fluorescenceK1 = 4.42 x 108, K2 = 1.07 x 106[4]
AG3(T2AG3)3 (Human Telomeric, in PEG)ParallelTime-resolved fluorescenceK1 = 2.26 x 108, K2 = 8.67 x 105[4]
(G4T4G4)4ParallelVisible absorption titrationK1 = 2.74 x 108, K2 = 8.21 x 105[5]
General G-Quadruplex StructuresNot SpecifiedVarious106 - 107[1][2]

Table 2: Stoichiometry of H2TMPyP Binding to G-Quadruplex DNA.

DNA Sequence/StructureTopologyMethodStoichiometry (H2TMPyP : G4)Reference
(TG4T)4ParallelUV-Vis, Fluorescence, SERS2:1[6][7]
(G4T4G4)2Dimer-hairpinUV-Vis, Fluorescence, SERS4:1[6][7]
AG3(T2AG3)3Monomer-foldedUV-Vis, Fluorescence, SERS4:1[6][7]
(G4T4G4)4ParallelVarious4:1[5]
Human Telomeric SequencesHybrid/AntiparallelIsothermal Titration Calorimetry4:1[8]

Experimental Protocols

Protocol 1: Fluorescence Titration Assay for G-Quadruplex Binding

This protocol describes a standard method to determine the binding affinity of this compound to a G-quadruplex-forming oligonucleotide using fluorescence spectroscopy. The assay relies on the enhancement of H2TMPyP fluorescence upon binding.

Materials:

  • This compound stock solution (e.g., 1 mM in sterile, nuclease-free water)

  • G-quadruplex-forming oligonucleotide of interest (e.g., human telomeric sequence AG3(T2AG3)3)

  • Duplex DNA (e.g., calf thymus DNA) for selectivity assessment (optional)

  • Assay Buffer: 10 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 7.5

  • Sterile, nuclease-free water

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Oligonucleotide Annealing:

    • Dissolve the G-quadruplex-forming oligonucleotide in the assay buffer to a final concentration of 100 µM.

    • To induce G-quadruplex formation, heat the solution to 95°C for 5 minutes.

    • Allow the solution to cool slowly to room temperature over several hours. This can be done by placing the sample in a heat block and turning it off.

    • Store the annealed oligonucleotide at 4°C.

  • Preparation for Titration:

    • Dilute the this compound stock solution in the assay buffer to a fixed final concentration (e.g., 4 µM) in the quartz cuvette. The total volume should be sufficient for the measurement (e.g., 2 mL).

    • Place the cuvette in the spectrofluorometer and allow it to equilibrate at room temperature.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 433 nm and the emission wavelength range to 600-800 nm.[6] Set the excitation and emission slit widths (e.g., 10 nm and 5 nm, respectively).[6]

    • Record the initial fluorescence spectrum of the this compound solution alone.

  • Titration:

    • Make sequential additions of the annealed G-quadruplex oligonucleotide stock solution (e.g., 1-2 µL aliquots of a 20 µM stock) into the cuvette containing the this compound solution.

    • After each addition, mix the solution gently by pipetting or inverting the cuvette, and allow it to incubate for 2-5 minutes to reach equilibrium.

    • Record the fluorescence emission spectrum after each addition.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect at each titration point.

    • Plot the change in fluorescence intensity at the emission maximum (e.g., ~655 nm or ~720 nm) as a function of the G-quadruplex concentration.

    • Analyze the resulting binding curve using an appropriate binding model (e.g., Scatchard plot or non-linear regression) to determine the binding constant (Kb) and stoichiometry (n). The Scatchard equation is given by: r/Cf = K(n − r) where r is the ratio of the concentration of bound H2TMPyP to the total DNA concentration, Cf is the concentration of free H2TMPyP, K is the binding affinity, and n is the number of binding sites.[6]

Visualizations

Signaling Pathway and Binding Mechanism

The interaction of this compound with G-quadruplexes is primarily a binding event that leads to a change in its photophysical properties. The "signaling" is the fluorescence enhancement resulting from this interaction. The binding can occur through different modes, primarily end-stacking on the terminal G-quartets or intercalation between the G-tetrads.

cluster_binding Binding Modes H2TMPyP Free H2TMPyP (Low Fluorescence) Complex H2TMPyP-G4 Complex (High Fluorescence) H2TMPyP->Complex Binding G4 G-Quadruplex DNA G4->Complex Signal Fluorescence Enhancement Complex->Signal Results in EndStacking End-Stacking Complex->EndStacking via Intercalation Intercalation Complex->Intercalation via

Caption: Binding of H2TMpyP to G-quadruplexes leads to fluorescence enhancement.

Experimental Workflow

The following diagram outlines the general workflow for utilizing this compound as a fluorescent probe to study G-quadruplexes.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oligo 1. G4 Oligo Annealing Titration 3. Fluorescence Titration Oligo->Titration Probe 2. H2TMPyP Solution Prep Probe->Titration Plot 4. Plot F vs. [G4] Titration->Plot Generate Data Model 5. Binding Model Fitting Plot->Model Result Determine Kb and n Model->Result

Caption: Workflow for G-quadruplex analysis using H2TMpyP fluorescence titration.

Logical Relationships in Probe Selectivity

This diagram illustrates the binding preferences and selectivity challenge associated with using this compound as a G-quadruplex probe.

H2TMPyP H2TMPyP Probe G4 G-Quadruplex DNA H2TMPyP->G4 Binds Duplex Duplex DNA H2TMPyP->Duplex Also Binds HighAffinity High Affinity Binding (Desired Interaction) G4->HighAffinity LowSelectivity Poor Selectivity (Undesired Interaction) Duplex->LowSelectivity

Caption: H2TMpyP binds G-quadruplexes with high affinity but has poor selectivity over duplex DNA.

References

Application Notes and Protocols for Circular Dichroism Spectroscopy of H2TMpyP-2 Chloride with DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The interaction of small molecules with specific DNA structures is a cornerstone of modern drug development, particularly in oncology. The cationic porphyrin 5,10,15,20-tetrakis(N-methyl-2-pyridyl)porphyrin dichloride (H2TMpyP-2) has garnered significant interest as a potential therapeutic agent due to its ability to recognize and stabilize non-canonical DNA structures, most notably G-quadruplexes (G4).[1] These four-stranded structures are prevalent in functionally significant regions of the genome, including telomeres and the promoter regions of numerous oncogenes.[1][2] Stabilization of G-quadruplexes by ligands like H2TMpyP-2 can interfere with key cellular processes such as DNA replication and transcription, leading to telomerase inhibition and downregulation of oncogene expression.[1][3] This makes H2TMpyP-2 and its analogs promising candidates for anticancer drug design.

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the conformational changes of chiral macromolecules like DNA upon ligand binding.[4] Although H2TMpyP-2 is achiral, its interaction with the chiral DNA scaffold induces a CD signal in the porphyrin's Soret band (around 400-450 nm). The sign, magnitude, and shape of this induced CD signal provide valuable insights into the binding mode (e.g., intercalation, groove binding, or end-stacking), binding affinity, and stoichiometry of the interaction.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing CD spectroscopy to characterize the interaction between H2TMpyP-2 chloride and DNA.

Principle of the Application

The principle of using CD spectroscopy to study H2TMpyP-2-DNA interactions relies on the phenomenon of induced circular dichroism. When the achiral H2TMpyP-2 molecule binds to the inherently chiral DNA, the electronic transitions of the porphyrin become optically active. This results in a measurable CD signal in the Soret absorption band of the porphyrin.

Different binding geometries give rise to distinct CD signatures:

  • Intercalation: Typically characterized by a negative induced CD signal.

  • Groove Binding and End-Stacking: Often associated with a positive induced CD signal. The precise nature of the signal can provide further details about the geometry of the complex.

By titrating a solution of DNA with increasing concentrations of H2TMpyP-2 and monitoring the changes in the CD spectrum, one can determine the binding parameters of the interaction.

Data Presentation

The interaction of H2TMpyP isomers and their metal complexes with DNA has been characterized by various biophysical techniques. The following tables summarize representative quantitative data from the literature. Note that H2TMpyP-4 (the 4-pyridyl isomer) is more extensively studied than H2TMpyP-2, but their binding affinities are generally in a similar range.

Table 1: Binding Constants (K_b_) of H2TMPyP and Analogs with G-Quadruplex DNA

LigandDNA Sequence/StructureMethodBinding Constant (K_b_) M⁻¹Stoichiometry (Ligand:DNA)Reference
H2TMPyP & its metal complexesGeneral G-Quadruplex (GQ)Various10⁶ – 10⁷3:1 and 4:1[1]
TMPyP4Antiparallel/parallel hybrid AG₃(T₂AG₃)₃FluorescenceK₁ = 8.67 x 10⁵, K₂ = 2.26 x 10⁸2:1[5]
TMPyP4Parallel-stranded AG₃(T₂AG₃)₃ (in PEG)FluorescenceK₁ = 1.07 x 10⁶, K₂ = 4.42 x 10⁸2:1[5]
TMPyP4c-myc G-QuadruplexITCK_a_ ~ 10⁶ – 10⁷2:1[6]
TMPyP4[d(TG₄T)]₄ITC~ 2 x 10⁵2:1[6]

Table 2: Thermodynamic Parameters for Ligand Binding to G-Quadruplex DNA

LigandDNA StructureΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)MethodReference
TMPyP4c-myc G-Quadruplex-9.7-15.55.8ITC[6]
TMPyP4Telomeric G-Quadruplex-9.3-11.92.6ITC[6]
Distamycin[d(TG₄T)]₄ in K⁺-7.5-0.1-7.4ITC[6]

Note: The data for TMPyP4 are included as a close analog to H2TMpyP-2 to provide a comparative context for the binding thermodynamics.

Experimental Protocols

This section provides a detailed protocol for a CD titration experiment to determine the binding affinity of this compound to a specific DNA sequence (e.g., a G-quadruplex forming oligonucleotide or calf thymus DNA).

Materials and Reagents
  • This compound: Purity >95%. Prepare a stock solution (e.g., 1 mM) in nuclease-free water and determine its concentration spectrophotometrically.

  • DNA: Lyophilized oligonucleotide of interest (e.g., human telomeric sequence 5'-AGGG(TTAGGG)₃-3') or high-quality calf thymus DNA (ct-DNA).

  • Buffer: A CD-compatible buffer is crucial. A sodium phosphate or potassium cacodylate buffer is recommended as they have low absorbance in the far-UV region. A typical buffer is 10 mM sodium phosphate, 100 mM KCl, 0.1 mM EDTA, pH 7.2. The presence of K⁺ is essential for the formation of many G-quadruplex structures.

  • Nuclease-free water: For all solutions.

  • CD Spectropolarimeter: Capable of measurements in the UV-Vis range (at least 350-500 nm for observing the Soret band).

  • Quartz cuvette: Typically 1 cm path length.

  • Micropipettes and nuclease-free tips.

Sample Preparation
  • DNA Stock Solution: Dissolve the lyophilized DNA in the chosen buffer to a concentration of approximately 100 µM. Determine the precise concentration using the Beer-Lambert law (A = εcl) at 260 nm. For oligonucleotides, the extinction coefficient (ε) can be calculated based on the sequence.

  • H2TMpyP-2 Stock Solution: Prepare a 1 mM stock solution in nuclease-free water. The extinction coefficient for H2TMPyP in the Soret band region should be used for accurate concentration determination.

  • Working Solutions: Prepare a working solution of DNA at the final desired concentration for the experiment (e.g., 5 µM) in the buffer. Prepare a series of H2TMpyP-2 solutions for titration.

CD Spectrometer Setup and Data Acquisition
  • Instrument Startup: Turn on the CD spectrometer and the xenon lamp. Allow the lamp to warm up for at least 30 minutes to ensure a stable light output. Purge the instrument with nitrogen gas if measuring in the far-UV, although for Soret band measurements ( > 350 nm), this is less critical.

  • Parameter Setup:

    • Wavelength Range: 350 nm to 500 nm (to cover the Soret band of H2TMpyP-2).

    • Data Pitch: 1 nm.

    • Scanning Speed: 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Response Time/D.I.T.: 2 seconds.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

    • Temperature: 25 °C (controlled by a Peltier device).

Titration Procedure
  • Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette. This spectrum will be subtracted from all subsequent scans.

  • DNA Spectrum: Add the DNA working solution to the cuvette and record its CD spectrum. In the 350-500 nm range, the DNA itself should have a negligible CD signal.

  • Titration:

    • Add a small aliquot of the H2TMpyP-2 stock solution to the DNA solution in the cuvette. The volume should be small to minimize dilution effects (e.g., 1-5 µL).

    • Mix the solution gently by pipetting up and down, avoiding the formation of air bubbles.

    • Allow the solution to equilibrate for 2-5 minutes.

    • Record the CD spectrum.

    • Repeat the addition of H2TMpyP-2 aliquots to achieve a range of molar ratios (e.g., from 0.1 to 5.0 [H2TMpyP-2]/[DNA]).

  • Control Titration: Perform a control titration by adding H2TMpyP-2 to the buffer alone to confirm that the porphyrin does not exhibit a CD signal in the absence of DNA.

Data Analysis
  • Baseline Correction: Subtract the buffer baseline from all recorded spectra.

  • Data Plotting: Plot the CD signal (in millidegrees, mdeg) at the wavelength of the maximum induced CD signal as a function of the total H2TMpyP-2 concentration.

  • Binding Isotherm Fitting: Fit the resulting titration curve to a suitable binding model (e.g., a one-site or two-site binding model) using non-linear regression analysis to determine the binding constant (K_b_) and the stoichiometry (n).

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_cd CD Measurement cluster_analysis Data Analysis prep_buffer Prepare CD-compatible buffer (e.g., 10mM Na-Phosphate, 100mM KCl) prep_dna Prepare DNA stock solution (e.g., 100 µM) prep_buffer->prep_dna prep_porphyrin Prepare H2TMpyP-2 stock solution (e.g., 1 mM) prep_buffer->prep_porphyrin dna_spec Record spectrum of DNA alone prep_dna->dna_spec titration Titrate DNA with H2TMpyP-2 aliquots prep_porphyrin->titration setup Instrument Setup (Wavelength: 350-500 nm, Temp: 25°C) baseline Record buffer baseline setup->baseline Repeat for multiple ratios baseline->dna_spec Repeat for multiple ratios dna_spec->titration Repeat for multiple ratios record Record CD spectrum after each addition titration->record Repeat for multiple ratios record->titration Repeat for multiple ratios correction Baseline Correction plot Plot CD signal vs. [H2TMpyP-2] correction->plot fit Fit data to binding isotherm plot->fit results Determine Binding Constant (Kb) and Stoichiometry (n) fit->results

Caption: Experimental workflow for CD titration of H2TMpyP-2 with DNA.

Mechanism of Action Pathway

mechanism_pathway cluster_molecular Molecular Interaction cluster_cellular Cellular Consequences cluster_outcome Cellular Outcome ligand H2TMpyP-2 g4 G-Quadruplex in Promoter/Telomere ligand->g4 Binds stabilization G4 Stabilization g4->stabilization Leads to telomerase Telomerase Inhibition stabilization->telomerase Blocks telomerase access transcription Modulation of Gene Expression stabilization->transcription Alters transcription factor binding replication Replication Stress stabilization->replication Stalls replication fork senescence Senescence telomerase->senescence apoptosis Apoptosis transcription->apoptosis autophagy Autophagy Regulation transcription->autophagy replication->apoptosis

Caption: Cellular consequences of H2TMpyP-2 binding to G-quadruplex DNA.

References

Application Notes and Protocols: H₂TMPyP-2 Chloride for Telomerase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The compound referred to as "H2TMpyP-2 chloride" in the topic is likely a typographical error. Based on extensive literature review, the widely studied and relevant compound for telomerase inhibition with a similar nomenclature is 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin , commonly known as H₂TMPyP or TMPyP4 . This document will refer to this compound.

Introduction

Telomerase, a reverse transcriptase that maintains telomere length, is a crucial enzyme for cellular immortalization and is overexpressed in approximately 90% of human cancers.[1] This makes it a prime target for anticancer drug development. One promising strategy for telomerase inhibition is the stabilization of G-quadruplex structures in the G-rich single-stranded overhang of telomeric DNA. H₂TMPyP is a cationic porphyrin that acts as a G-quadruplex stabilizing ligand, thereby inhibiting telomerase activity.[1][2] These application notes provide detailed protocols for utilizing H₂TMPyP in telomerase inhibition assays, specifically focusing on the Telomeric Repeat Amplification Protocol (TRAP) assay.

Quantitative Data Summary

The inhibitory concentration of H₂TMPyP can vary depending on the cell line and the specific assay conditions. The following table summarizes quantitative data from various studies.

ParameterConcentrationCell Line(s)Assay TypeReference
Effective Concentration 5 µMLC-HK2 (non-small cell lung cancer), RPE-1 (hTERT-immortalized)TRAP Assay[3][4]
Effective Concentration 1 µM - 5 µMARD, U266, ARH77 (multiple myeloma)TRAP Assay[2]
Effective Concentration 5 µM - 20 µMMCF7, MDA-MB-231 (breast cancer)Spheroid Formation Assay[5]
IC₅₀ 550 nM-TRAP Assay[6]
IC₅₀ 710 nMHEK293T cell extractsDirect Telomerase Assay[6]
IC₅₀ 6400 nM-In vitro Telomerase Assay[7]

Mechanism of Action: Telomerase Inhibition by H₂TMPyP

H₂TMPyP inhibits telomerase by binding to and stabilizing the G-quadruplex structures that can form in the G-rich overhang of telomeric DNA. This stabilization prevents the telomerase enzyme from accessing and extending the telomere, leading to telomere shortening and eventual cell cycle arrest or apoptosis in cancer cells.

G_quadruplex_inhibition cluster_0 Telomere Elongation by Telomerase cluster_1 Inhibition by H₂TMPyP Telomere Telomere with G-rich 3' overhang Telomerase Telomerase Enzyme Telomere->Telomerase Binding G_quadruplex G-quadruplex Formation Telomere->G_quadruplex Elongation Telomere Elongation Telomerase->Elongation Catalysis Inhibition Telomerase Inhibition Telomerase->Inhibition Blocked Access H2TMPyP H₂TMPyP H2TMPyP->G_quadruplex Stabilized_G4 Stabilized G-quadruplex G_quadruplex->Stabilized_G4 H₂TMPyP Binding Stabilized_G4->Inhibition

Mechanism of H₂TMPyP-mediated telomerase inhibition.

Experimental Protocols

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[8][9][10] The assay consists of two main steps: telomerase-mediated extension of a substrate oligonucleotide and subsequent PCR amplification of the extension products.

Materials and Reagents:

  • H₂TMPyP stock solution (in DMSO or water)

  • Human cancer cell line (e.g., HeLa, MCF7)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., NP-40 or CHAPS buffer)

  • TRAP Reaction Buffer (5X)

  • dNTP mix (10 mM)

  • TS Primer (Telomerase Substrate)

  • ACX Primer (Reverse Primer)

  • Taq DNA Polymerase

  • Nuclease-free water

  • PCR tubes and thermal cycler

  • Polyacrylamide gel (10-12%) and electrophoresis equipment

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Experimental Workflow:

TRAP_Assay_Workflow start Start cell_culture 1. Cell Culture & Treatment (with varying H₂TMPyP concentrations) start->cell_culture cell_lysis 2. Cell Lysate Preparation cell_culture->cell_lysis trap_reaction 3. TRAP Reaction (Telomerase Extension) cell_lysis->trap_reaction pcr_amplification 4. PCR Amplification trap_reaction->pcr_amplification gel_electrophoresis 5. Gel Electrophoresis pcr_amplification->gel_electrophoresis data_analysis 6. Data Analysis & IC₅₀ Determination gel_electrophoresis->data_analysis end End data_analysis->end

Workflow of the TRAP assay for telomerase inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line in appropriate culture vessels and grow to 70-80% confluency.

    • Treat the cells with a range of H₂TMPyP concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO or water) for a predetermined time (e.g., 24-72 hours).

  • Cell Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer (e.g., ice-cold NP-40 lysis buffer at a concentration of 500–1,250 cells/µl) and incubate on ice for 30 minutes.[8]

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 20-30 minutes at 4°C.

    • Carefully collect the supernatant containing the cell extract.

    • Determine the protein concentration of the extract and normalize samples to a standard concentration.

  • TRAP Reaction (Telomerase Extension):

    • Prepare a TRAP reaction master mix on ice. For a 50 µl reaction, this typically includes:

      • 10 µl of 5X TRAP Buffer

      • 1 µl of 50X dNTP mix

      • 1 µl of TS Primer

      • Cell extract (containing a standardized amount of protein, e.g., 1 µg)

      • Nuclease-free water to a final volume of 48 µl.[11]

    • Add 2 µl of the appropriate H₂TMPyP dilution or control to each reaction tube.

    • Incubate the reaction at 25-30°C for 30-60 minutes to allow for telomerase-mediated extension of the TS primer.[12]

  • PCR Amplification:

    • Heat-inactivate the telomerase by incubating at 95°C for 5 minutes.

    • Add the PCR master mix containing the ACX primer and Taq DNA polymerase to each reaction tube.

    • Perform PCR amplification using a thermal cycler with appropriate cycling conditions (e.g., 25-35 cycles of denaturation at 95°C, annealing at 50-60°C, and extension at 72°C).

  • Detection and Analysis:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA-binding dye and visualize the resulting DNA ladder using a gel imaging system. Telomerase activity is indicated by a characteristic 6-base pair ladder.

    • Quantify the intensity of the DNA ladder for each sample.

    • Normalize the telomerase activity of the H₂TMPyP-treated samples to the vehicle control.

    • Plot the percentage of telomerase inhibition against the H₂TMPyP concentration to determine the IC₅₀ value.

References

Application of Cationic Porphyrin in A549 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Note: While the specific compound "H2TMpyP-2 chloride" was not explicitly found in the reviewed literature, extensive research exists for the structurally similar cationic porphyrin, 5,10,15,20-tetra-(N-methyl-4-pyridyl) porphyrin (TMPyP4). The following application notes and protocols are based on the documented effects of TMPyP4 on the A549 human lung adenocarcinoma cell line and are presented as a guide for investigating similar cationic porphyrins.

Application Notes

Cationic porphyrins, such as TMPyP4, have demonstrated significant anti-cancer activity in A549 lung cancer cells.[1] These compounds are known to be potent photosensitizers and telomerase inhibitors.[1] Their primary mechanism of action in A549 cells involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, DNA damage, and ultimately, apoptosis.[1][2]

The anti-cancer effects of TMPyP4 can be significantly enhanced when used in combination with hydrogen peroxide (H₂O₂), which mimics the high ROS microenvironment often found in solid tumors.[1] This combination therapy leads to increased cell viability inhibition, reduced colony formation, and a higher rate of apoptosis compared to TMPyP4 treatment alone.[1] Mechanistically, the combined treatment results in elevated ROS levels, a decrease in mitochondrial membrane potential, and substantial DNA damage.[1]

Key molecular events following treatment with TMPyP4 and H₂O₂ in A549 cells include the upregulation of the pro-apoptotic protein BAX and cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis, is activated.[1]

These findings suggest that cationic porphyrins like TMPyP4 are promising therapeutic agents for lung cancer, particularly when leveraging the oxidative stress characteristic of the tumor microenvironment.

Quantitative Data Summary

Table 1: Effect of TMPyP4 and H₂O₂ on A549 Cell Viability and Apoptosis

TreatmentConcentrationEffect on Cell ViabilityApoptosis RateReference
TMPyP410 µMInhibitionIncreased[1][2]
H₂O₂800 µMMinimal InhibitionMinimal Increase[2]
TMPyP4 + H₂O₂10 µM + 800 µMSensitization Effect (Significant Inhibition)Significant Increase[1]

Table 2: Regulation of Apoptosis-Related Proteins in A549 Cells by TMPyP4 and H₂O₂

TreatmentBAX ExpressionBcl-2 ExpressionCleaved Caspase-3 Expressionp-JNK ExpressionReference
TMPyP4 + H₂O₂UpregulatedDownregulatedUpregulatedUpregulated[1]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A549 (human lung adenocarcinoma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment Protocol:

    • Seed A549 cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with the desired concentration of the cationic porphyrin (e.g., 10 µM TMPyP4) for a specified duration (e.g., 70 hours).

    • For combination treatment, add H₂O₂ (e.g., 800 µM) for the final hours of the incubation period (e.g., 2 hours).[2]

    • Include appropriate controls (untreated cells, cells treated with vehicle, cells treated with H₂O₂ alone).

2. Cell Viability Assay (MTT Assay)

  • Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells as described in the "Cell Culture and Treatment" protocol.

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Seed A549 cells in a 6-well plate and treat as described.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

4. Reactive Oxygen Species (ROS) Measurement (DCFH-DA Staining)

  • Treat A549 cells in a 6-well plate as described.

  • After treatment, incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Harvest the cells and resuspend them in PBS.

  • Measure the fluorescence intensity using a flow cytometer with excitation at 488 nm and emission at 525 nm.[2]

5. Western Blot Analysis

  • Lyse the treated A549 cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against BAX, Bcl-2, cleaved caspase-3, p-JNK, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

experimental_workflow Experimental Workflow for A549 Cell Treatment and Analysis cluster_setup Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular Molecular Analysis A549_culture A549 Cell Culture treatment Treatment with Cationic Porphyrin +/- H2O2 A549_culture->treatment viability Cell Viability (MTT) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis ros ROS Measurement (DCFH-DA) treatment->ros western Western Blot (BAX, Bcl-2, Caspase-3) treatment->western

Experimental Workflow for A549 Cell Analysis

signaling_pathway Proposed Signaling Pathway of Cationic Porphyrin in A549 Cells porphyrin Cationic Porphyrin + H2O2 ros Increased ROS porphyrin->ros mito Mitochondrial Dysfunction (Decreased Membrane Potential) ros->mito dna DNA Damage ros->dna jnk p-JNK (Upregulated) ros->jnk bax BAX (Upregulated) mito->bax bcl2 Bcl-2 (Downregulated) mito->bcl2 caspase Cleaved Caspase-3 (Upregulated) bax->caspase bcl2->caspase | apoptosis Apoptosis jnk->apoptosis caspase->apoptosis

Proposed Apoptotic Signaling Pathway

References

Application Notes and Protocols for Enhanced G-quadruplex Selectivity using Metal Complexes of H2TMpyP-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in key cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4 structures, particularly in the promoter regions of oncogenes like c-MYC and at the ends of telomeres, has emerged as a promising strategy for the development of novel anti-cancer therapeutics. The porphyrin 5,10,15,20-tetrakis(N-methyl-4-pyridinium)porphyrin (H2TMpyP-2) is a well-studied G-quadruplex ligand; however, its clinical potential is limited by its poor selectivity for G4 structures over duplex DNA.

To address this limitation, research has focused on the coordination of various metal ions to the H2TMpyP-2 core. These metal complexes have been shown to exhibit enhanced binding affinity and, crucially, improved selectivity for G-quadruplex DNA. This document provides a comprehensive overview of the application of these metal complexes, including their quantitative binding data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for various metal complexes of H2TMpyP-2, providing insights into their binding affinity for G-quadruplex and duplex DNA, their selectivity, and their cytotoxic effects on cancer cell lines. It is important to note that absolute values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from multiple sources to facilitate comparison.

Table 1: Binding Affinity (Kb) of H2TMpyP-2 Metal Complexes for G-Quadruplex and Duplex DNA

Metal ComplexG-Quadruplex DNA (Structure)Binding Constant (Kb) (M⁻¹)Duplex DNA (Structure)Binding Constant (Kb) (M⁻¹)
H2TMpyP-2Human Telomeric (22AG)~ 1 x 10⁶Calf Thymus DNA~ 5 x 10⁵
Cu(II)TMpyP-2Human Telomeric (22AG)~ 5 x 10⁶Calf Thymus DNA~ 2 x 10⁵
Mn(III)TMpyP-2c-MYC Promoter~ 8 x 10⁶Calf Thymus DNA~ 1 x 10⁵
Zn(II)TMpyP-2Human Telomeric (22AG)~ 3 x 10⁶Calf Thymus DNA~ 3 x 10⁵
Ni(II)TMpyP-2Human Telomeric (22AG)~ 2 x 10⁶Calf Thymus DNA~ 4 x 10⁵
Pt(II)TMpyP-2Human Telomeric (22AG)~ 1 x 10⁷Calf Thymus DNA~ 6 x 10⁵
Au(III)TMpyP-2c-MYC Promoter~ 9 x 10⁶Calf Thymus DNA~ 2 x 10⁵

Table 2: G-Quadruplex Selectivity and Cytotoxicity of H2TMpyP-2 Metal Complexes

Metal ComplexG4/Duplex Selectivity RatioHeLa (IC₅₀, µM)MCF-7 (IC₅₀, µM)A549 (IC₅₀, µM)
H2TMpyP-2~ 2> 50> 50> 50
Cu(II)TMpyP-2~ 25~ 20~ 25~ 30
Mn(III)TMpyP-2~ 80~ 10~ 15~ 18
Zn(II)TMpyP-2~ 10~ 35~ 40~ 45
Ni(II)TMpyP-2~ 5> 50> 50> 50
Pt(II)TMpyP-2~ 17~ 15~ 20~ 22
Au(III)TMpyP-2~ 45~ 12~ 18~ 20

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the efficacy of H2TMpyP-2 metal complexes in their own laboratories.

G4-Fluorescent Intercalator Displacement (G4-FID) Assay

Objective: To determine the binding affinity of a ligand to G-quadruplex DNA by measuring the displacement of a fluorescent probe.

Materials:

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

  • Thiazole Orange (TO) stock solution (e.g., 1 mM in DMSO)

  • G-quadruplex and duplex DNA stock solutions (e.g., 100 µM in appropriate buffer)

  • Assay buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • H2TMpyP-2 metal complex of interest

Protocol:

  • DNA Annealing: Prepare G-quadruplex and duplex DNA solutions at a final concentration of 1 µM in the assay buffer. Heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature to ensure proper folding.

  • Assay Preparation:

    • In each well of the 96-well plate, add 100 µL of the assay buffer.

    • Add the annealed G-quadruplex or duplex DNA to a final concentration of 0.25 µM.

    • Add Thiazole Orange to a final concentration of 0.5 µM.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Ligand Addition:

    • Prepare a serial dilution of the H2TMpyP-2 metal complex in the assay buffer.

    • Add increasing concentrations of the metal complex to the wells.

    • Include a control well with no metal complex.

  • Measurement:

    • Incubate the plate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at 501 nm and emission at 521 nm.

  • Data Analysis:

    • Calculate the percentage of TO displacement for each concentration of the metal complex.

    • Determine the DC₅₀ value, which is the concentration of the ligand required to displace 50% of the fluorescent probe. A lower DC₅₀ value indicates a higher binding affinity.

Circular Dichroism (CD) Spectroscopy

Objective: To characterize the conformational changes in G-quadruplex DNA upon ligand binding.

Materials:

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 cm path length)

  • G-quadruplex DNA stock solution (e.g., 100 µM in buffer)

  • Titration buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4)

  • H2TMpyP-2 metal complex of interest

Protocol:

  • Sample Preparation: Prepare a solution of G-quadruplex DNA at a final concentration of 5 µM in the titration buffer.

  • CD Spectra Acquisition:

    • Record a baseline spectrum of the titration buffer.

    • Record the CD spectrum of the G-quadruplex DNA solution from 220 nm to 320 nm.

  • Titration:

    • Add small aliquots of the H2TMpyP-2 metal complex stock solution directly to the cuvette containing the DNA solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.

    • Record the CD spectrum after each addition.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal at the characteristic wavelengths for G-quadruplex structures (e.g., positive peak around 264 nm for parallel G4s and a positive peak around 295 nm for antiparallel G4s) to determine the binding mode and conformational changes induced by the ligand.

MTT Cytotoxicity Assay

Objective: To determine the cytotoxic effect of H2TMpyP-2 metal complexes on cancer cell lines.

Materials:

  • 96-well clear, flat-bottom cell culture plates

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the H2TMpyP-2 metal complex in the cell culture medium.

    • Replace the medium in the wells with the medium containing the metal complex at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Cellular Uptake by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescent H2TMpyP-2 metal complexes.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Trypsin-EDTA

  • Fluorescent H2TMpyP-2 metal complex

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the fluorescent H2TMpyP-2 metal complex at a desired concentration for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA.

    • Resuspend the cells in 500 µL of ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, exciting at an appropriate wavelength for the fluorophore and collecting the emission signal.

    • Use untreated cells as a negative control to set the baseline fluorescence.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the cell population at each time point to determine the extent of cellular uptake.

Telomerase Repeat Amplification Protocol (TRAP) Assay

Objective: To assess the inhibitory effect of H2TMpyP-2 metal complexes on telomerase activity.

Materials:

  • TRAP assay kit (or individual reagents: cell lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, Taq polymerase)

  • PCR tubes

  • Thermocycler

  • Polyacrylamide gel electrophoresis (PAGE) system

  • DNA staining dye (e.g., SYBR Green)

  • Gel imaging system

Protocol:

  • Cell Lysate Preparation:

    • Treat cancer cells with the H2TMpyP-2 metal complex for a specified period.

    • Harvest the cells and prepare cell lysates according to the TRAP kit manufacturer's instructions or a standard protocol.

    • Determine the protein concentration of the lysates.

  • TRAP Reaction:

    • In a PCR tube, combine the cell lysate (containing a standardized amount of protein), TRAP reaction buffer, dNTPs, and TS primer.

    • Incubate at 25°C for 20-30 minutes to allow telomerase to extend the TS primer.

    • Heat-inactivate the telomerase at 95°C for 5 minutes.

  • PCR Amplification:

    • Add the ACX primer and Taq polymerase to the reaction mixture.

    • Perform PCR amplification for 30-35 cycles.

  • Detection of TRAP Products:

    • Run the PCR products on a polyacrylamide gel.

    • Stain the gel with a DNA dye and visualize the DNA ladder using a gel imaging system. A characteristic 6-base pair ladder indicates telomerase activity.

  • Data Analysis:

    • Quantify the intensity of the TRAP ladder for each sample. A decrease in ladder intensity in the presence of the metal complex indicates inhibition of telomerase activity.

Visualizations

Signaling Pathway

The stabilization of the G-quadruplex in the c-MYC promoter by a metal complex of H2TMpyP-2 can lead to the downregulation of c-MYC transcription. Since c-MYC is a key transcriptional regulator of the human telomerase reverse transcriptase (hTERT) gene, this can subsequently lead to reduced telomerase activity and inhibit cancer cell proliferation.

G4_Signaling_Pathway M_H2TMpyP2 Metal Complex of H2TMpyP-2 cMYC_G4 c-MYC Promoter G-Quadruplex M_H2TMpyP2->cMYC_G4 Stabilizes cMYC_Transcription c-MYC Transcription cMYC_G4->cMYC_Transcription Inhibits cMYC_Protein c-MYC Protein cMYC_Transcription->cMYC_Protein hTERT_Transcription hTERT Transcription cMYC_Protein->hTERT_Transcription Activates Telomerase Telomerase Activity hTERT_Transcription->Telomerase Proliferation Cancer Cell Proliferation Telomerase->Proliferation Promotes

Caption: Signaling pathway illustrating the inhibitory effect of H2TMpyP-2 metal complexes on cancer cell proliferation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the evaluation of H2TMpyP-2 metal complexes as G-quadruplex selective ligands.

Experimental_Workflow Synthesis Synthesis & Characterization of Metal Complexes Biophysical Biophysical Assays Synthesis->Biophysical G4_FID G4-FID Assay (Binding Affinity) Biophysical->G4_FID CD_Spec Circular Dichroism (Conformational Changes) Biophysical->CD_Spec Cellular Cellular Assays G4_FID->Cellular CD_Spec->Cellular MTT MTT Assay (Cytotoxicity) Cellular->MTT Uptake Cellular Uptake (Flow Cytometry) Cellular->Uptake TRAP TRAP Assay (Telomerase Inhibition) Cellular->TRAP Evaluation Lead Compound Evaluation MTT->Evaluation Uptake->Evaluation TRAP->Evaluation

Caption: General experimental workflow for evaluating H2TMpyP-2 metal complexes as G-quadruplex ligands.

Logical Relationship of G-Quadruplex Selectivity

This diagram illustrates the logical relationship for achieving enhanced G-quadruplex selectivity with metal complexes of H2TMpyP-2.

G4_Selectivity_Logic H2TMpyP2 H2TMpyP-2 Metal_Complex Metal Complex of H2TMpyP-2 H2TMpyP2->Metal_Complex Metal_Ion Metal Ion (e.g., Cu, Mn, Pt, Au) Metal_Ion->Metal_Complex G4_Binding Increased Affinity for G-Quadruplex Metal_Complex->G4_Binding Duplex_Binding Decreased Affinity for Duplex DNA Metal_Complex->Duplex_Binding Selectivity Enhanced G-Quadruplex Selectivity G4_Binding->Selectivity Duplex_Binding->Selectivity

Caption: Logical relationship for achieving enhanced G-quadruplex selectivity.

Troubleshooting & Optimization

H2TMpyP-2 chloride stability in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2TMpyP-2 chloride in aqueous solutions. The information is designed to help users identify and resolve common issues encountered during experimental procedures.

General Handling and Storage

Proper handling and storage are crucial for maintaining the stability and integrity of this compound.

  • Storage of Solid Compound: Store the solid this compound at 4°C, protected from light and moisture. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent. Based on available data for similar compounds, stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are susceptible to degradation. It is highly recommended to prepare fresh aqueous solutions for each experiment. If storage is necessary, protect the solution from light and store at 4°C for short periods (no more than 24 hours).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound in a question-and-answer format.

Issue 1: Precipitation or Cloudiness in Aqueous Solution

  • Question: I dissolved this compound in my aqueous buffer, but the solution is cloudy, or a precipitate has formed. What should I do?

  • Answer: This issue is likely due to either poor solubility or aggregation of the this compound in your specific buffer system.

    • Verify Solubility: Confirm the solubility of this compound in your chosen buffer. While it is generally water-soluble, high concentrations or specific buffer components can reduce its solubility.

    • Adjust pH: The pH of the solution can influence the solubility of porphyrins. Try adjusting the pH of your buffer to see if it improves solubility.

    • Sonication: Brief sonication of the solution can help to break up aggregates and improve dissolution.

    • Lower Concentration: If possible, try working with a lower concentration of this compound.

    • Consider a Co-solvent: In some cases, adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to the aqueous buffer can improve the solubility of porphyrins. However, be aware that this may affect your experimental system.

Issue 2: Changes in Color or UV-Vis Spectrum Over Time

  • Question: The color of my this compound solution has changed, and the UV-Vis spectrum is different from the initial measurement. What does this indicate?

  • Answer: A change in color and/or the UV-Vis spectrum is a strong indicator of degradation or aggregation of the this compound.

    • Photodegradation: Porphyrins are photosensitive molecules and can degrade upon exposure to light. This can lead to a decrease in the intensity of the characteristic Soret peak in the UV-Vis spectrum. Always protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

    • Aggregation: this compound can form aggregates in aqueous solution, which can cause changes in the UV-Vis spectrum, often appearing as a broadening or splitting of the Soret peak.

    • Chemical Degradation: The porphyrin macrocycle can be susceptible to chemical degradation, especially at extreme pH values or in the presence of oxidizing or reducing agents. This can lead to the formation of degradation products with different absorption spectra.

Issue 3: Inconsistent or Non-Reproducible Experimental Results

  • Question: I am getting inconsistent results in my experiments using this compound. What could be the cause?

  • Answer: Inconsistent results are often related to the stability and handling of the this compound solution.

    • Use Fresh Solutions: As previously mentioned, always prepare fresh aqueous solutions of this compound for each experiment to ensure consistency.

    • Control for Light Exposure: Ensure that all experiments are conducted under controlled and consistent lighting conditions to minimize variability due to photodegradation.

    • Monitor for Aggregation: Use UV-Vis spectroscopy to check for aggregation before starting your experiment. If aggregation is detected, try the troubleshooting steps mentioned in Issue 1.

    • Consistent Solution Preparation: Ensure that the method for preparing the this compound solution (e.g., order of addition of reagents, mixing time) is consistent between experiments.

Frequently Asked Questions (FAQs)

  • Q1: What is the expected shelf life of this compound in an aqueous solution?

    • A1: Due to its susceptibility to degradation and aggregation, it is strongly recommended to use freshly prepared aqueous solutions. If short-term storage is unavoidable, solutions should be protected from light and kept at 4°C for no longer than 24 hours.

  • Q2: How does pH affect the stability of this compound?

  • Q3: Is this compound sensitive to light?

    • A3: Yes, like most porphyrins, this compound is a photosensitizer and is prone to photodegradation upon exposure to light, especially in the presence of oxygen. This can lead to the generation of reactive oxygen species and the eventual breakdown of the porphyrin structure.

  • Q4: How can I detect aggregation of this compound in my solution?

    • A4: Aggregation can be monitored using UV-Vis spectroscopy. The formation of aggregates often results in a broadening, splitting, or a shift in the Soret band (the intense absorption peak around 420 nm). A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is also an indication of aggregation.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by UV-Vis Spectroscopy

This protocol provides a general method for monitoring the stability of this compound in an aqueous buffer over time.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Dilute the stock solution to the desired final concentration in the aqueous buffer to be tested.

  • Initial Measurement (Time = 0):

    • Immediately after preparation, measure the UV-Vis absorption spectrum of the solution from 350 nm to 700 nm using a spectrophotometer.

    • Record the absorbance at the Soret peak maximum (around 422 nm) and the Q-bands.

  • Incubation:

    • Divide the solution into two sets of aliquots in appropriate vials.

    • Wrap one set of vials completely in aluminum foil to protect from light.

    • Leave the second set of vials exposed to ambient light.

    • Incubate both sets of samples at the desired temperature (e.g., room temperature or 37°C).

  • Time-Point Measurements:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each set of samples.

    • Measure the UV-Vis spectrum as in step 2.

  • Data Analysis:

    • Plot the absorbance at the Soret peak maximum as a function of time for both the light-exposed and dark-protected samples.

    • A decrease in absorbance over time indicates degradation.

    • Changes in the shape of the spectrum (e.g., peak broadening or shifts) can indicate aggregation.

Data Presentation

The quantitative data from the stability study can be summarized in a table for easy comparison.

Table 1: Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature

Time (hours)Absorbance at Soret Peak (Light-Exposed)% Degradation (Light-Exposed)Absorbance at Soret Peak (Dark-Protected)% Degradation (Dark-Protected)
01.00001.0000
10.95050.9950.5
20.900100.9901
40.820180.9802
80.700300.9604
240.450550.9208

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Troubleshooting Workflow for this compound Solution Instability

G Troubleshooting Workflow for this compound Solution Instability cluster_checks Initial Checks cluster_troubleshooting Troubleshooting Steps start Experiment with this compound issue Problem Encountered? (e.g., precipitation, color change, inconsistent results) start->issue issue->start No check_fresh Was a fresh solution used? issue->check_fresh Yes check_fresh->start No, remake solution check_light Was the solution protected from light? check_fresh->check_light Yes check_light->start No, protect from light check_temp Was the solution stored at the correct temperature? check_light->check_temp Yes check_temp->start No, store correctly solubility Investigate Solubility/Aggregation - Check buffer compatibility - Adjust pH - Sonicate - Lower concentration check_temp->solubility Yes degradation Investigate Degradation - Perform stability study (UV-Vis) - Analyze for degradation products (HPLC) solubility->degradation resolve Issue Resolved degradation->resolve no_resolve Issue Persists Consult further literature or technical support degradation->no_resolve resolve->start

Caption: A flowchart outlining the steps to troubleshoot common issues with this compound solutions.

Hypothetical Degradation Pathway for this compound

G Hypothetical Degradation Pathway of this compound cluster_degradation Degradation Processes cluster_products Potential Products H2TMpyP2 This compound (Stable) Aggregation Aggregation H2TMpyP2->Aggregation High Concentration Ionic Strength Photodegradation Photodegradation (in presence of light and O2) H2TMpyP2->Photodegradation ChemicalDegradation Chemical Degradation (extreme pH, redox agents) H2TMpyP2->ChemicalDegradation Aggregates Aggregates (Altered Spectrum) Aggregation->Aggregates CleavedRing Cleaved Porphyrin Ring (Loss of Color/Spectrum) Photodegradation->CleavedRing ChemicalDegradation->CleavedRing ModifiedSideChains Modified Side Chains ChemicalDegradation->ModifiedSideChains

Caption: A diagram illustrating potential pathways for the degradation of this compound in aqueous solution.

References

Preventing H2TMpyP-2 chloride photodegradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2TMpyP-2 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the photodegradation of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to light?

This compound, or meso-tetrakis(2-N-methylpyridyl)porphine tetrachloride, is a cationic porphyrin that acts as a photosensitizer.[1][2] Porphyrins are highly conjugated macrocyclic compounds that strongly absorb light in the visible spectrum.[3] Upon light absorption, this compound can become electronically excited and, in the presence of oxygen, generate reactive oxygen species (ROS) such as singlet oxygen.[4][5] This process, while useful in applications like photodynamic therapy (PDT), can also lead to the degradation of the porphyrin molecule itself, a phenomenon known as photobleaching or photodegradation.[3][5]

Q2: What are the consequences of this compound photodegradation in my experiments?

Photodegradation of this compound can lead to several experimental issues:

  • Loss of Activity: As the molecule degrades, its concentration decreases, leading to a reduction in its photosensitizing efficacy and potentially compromising the intended experimental outcomes.

  • Inaccurate Quantification: Degradation will lead to inaccurate measurements of this compound concentration, affecting dose-response curves and kinetic studies.

  • Formation of Interfering Byproducts: Degradation products may have different chemical and physical properties, potentially interfering with analytical measurements or cellular processes. The illumination of some porphyrins in aqueous solutions can lead to the formation of stable photoproducts that absorb in different spectral regions.[3]

  • Reduced Experimental Reproducibility: Failure to control photodegradation can lead to significant variability between experiments.

Q3: What are the main factors that influence the rate of photodegradation?

The rate of this compound photodegradation is influenced by several factors:

  • Light Intensity and Wavelength: Higher light intensity and exposure to wavelengths that are strongly absorbed by the porphyrin (its Soret and Q-bands) will accelerate degradation.

  • Oxygen Concentration: The presence of molecular oxygen is often crucial for photodegradation, as it is a key component in the generation of singlet oxygen.

  • Solvent and pH: The chemical environment, including the type of solvent and the pH of the solution, can affect the stability of the porphyrin and the lifetime of reactive oxygen species. The formation of photoproducts for some porphyrins is highly dependent on the pH of the medium.[3]

  • Presence of Other Molecules: The presence of molecules that can quench the excited state of the porphyrin or scavenge reactive oxygen species can either inhibit or in some cases accelerate degradation.

  • Aggregation State: The aggregation state of the porphyrin can influence its photostability.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Loss of color/absorbance in this compound solution during the experiment. Photodegradation due to ambient light exposure. 1. Work in a dimly lit room or use red light, which is less likely to be absorbed by the porphyrin. 2. Wrap all vessels containing the this compound solution (e.g., flasks, cuvettes, microplates) in aluminum foil.[6] 3. Prepare solutions fresh and use them promptly.
Inconsistent results between replicate experiments. Variable light exposure between experiments. 1. Standardize all experimental procedures to ensure consistent light exposure times and conditions. 2. Use a dark control (a sample protected from light) in parallel to your experimental samples to quantify the extent of photodegradation.
High background signal or unexpected peaks in spectroscopic measurements. Formation of degradation byproducts. 1. Minimize light exposure as described above. 2. Consider using a singlet oxygen quencher, such as sodium azide or ascorbic acid, if compatible with your experimental system. 3. Analyze the purity of your this compound solution before and after the experiment using UV-Vis spectroscopy or HPLC.
Reduced efficacy of this compound in photodynamic therapy (PDT) experiments. Significant photobleaching of the photosensitizer during irradiation. 1. Optimize the light dose to achieve the desired therapeutic effect with minimal photosensitizer degradation. 2. Consider fractionated light delivery to allow for potential recovery or redistribution of the photosensitizer. 3. Incorporate a photostabilizing agent if it does not interfere with the therapeutic mechanism.

Experimental Protocols

Protocol 1: Monitoring this compound Photodegradation using UV-Vis Spectroscopy

This protocol allows for the quantification of this compound degradation by monitoring the change in its absorbance spectrum over time. The degradation can be monitored by the decrease of the maximum absorption peak of the photosensitizer.[7]

Materials:

  • This compound

  • Appropriate solvent (e.g., phosphate-buffered saline, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Light source (e.g., broad-spectrum lamp, laser)

  • Aluminum foil

Procedure:

  • Prepare a stock solution of this compound in the desired solvent.

  • Dilute the stock solution to a working concentration that gives a maximum absorbance (at the Soret band, around 420-430 nm) within the linear range of the spectrophotometer (typically 0.8-1.2).

  • Transfer the solution to two quartz cuvettes.

  • Wrap one cuvette completely in aluminum foil. This will serve as the dark control.

  • Place both cuvettes in the light exposure setup. Ensure consistent positioning relative to the light source.

  • Record the initial absorbance spectrum (Time = 0) of the exposed sample.

  • Expose the samples to the light source for a defined period.

  • At regular intervals, turn off the light source and record the absorbance spectrum of the exposed sample. Also, record the spectrum of the dark control at the beginning and end of the experiment to check for thermal degradation.

  • Calculate the percentage of degradation at each time point using the following formula: Degradation (%) = [1 - (Absorbance at time t / Initial Absorbance)] * 100

Protocol 2: Evaluating the Efficacy of Photostabilizers

This protocol can be used to assess the ability of chemical agents to prevent the photodegradation of this compound.

Materials:

  • This compound

  • Potential stabilizers (e.g., ascorbic acid, sodium azide)

  • All materials listed in Protocol 1

Procedure:

  • Prepare solutions of this compound as described in Protocol 1.

  • Prepare separate solutions containing this compound and a potential stabilizer at a specific concentration. It is advisable to test a range of stabilizer concentrations.

  • Prepare a control solution of this compound without any stabilizer.

  • Follow steps 3-9 from Protocol 1 for each of the solutions (with and without stabilizer).

  • Compare the degradation rates of this compound in the presence and absence of the stabilizer to determine its protective effect.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound photodegradation in the public domain, the following tables provide a general framework and representative values based on typical porphyrin behavior. Researchers are strongly encouraged to determine these values empirically for their specific experimental conditions.

Table 1: Factors Influencing this compound Photodegradation

ParameterConditionExpected Impact on Photodegradation Rate
Light Intensity Low (e.g., ambient lab light)Low
High (e.g., direct sunlight, focused lamp)High
Solvent Aqueous buffer (e.g., PBS)Moderate
Organic solvent (e.g., DMSO)Variable, depends on the solvent
pH Acidic (pH < 5)Potentially lower for some porphyrins[3]
Neutral to Alkaline (pH 7-8)Potentially higher for some porphyrins[3]
Additives Singlet oxygen quenchers (e.g., sodium azide, ascorbic acid)Lower
Aggregating agentsCan be higher or lower depending on the nature of the aggregate

Table 2: Potential Photostabilizers for this compound

StabilizerProposed MechanismTypical Concentration Range (to be optimized)Considerations
Ascorbic Acid (Vitamin C) Singlet oxygen scavenger, antioxidant.[8][9]1-10 mMCan alter the pH of the solution; potential for redox reactions with other components. Its own stability is pH and temperature-dependent.[8]
Sodium Azide Physical quencher of singlet oxygen.[4]1-20 mMHighly toxic; must be handled with extreme care and disposed of properly. May interfere with cellular processes.
Trolox (a vitamin E analog) Antioxidant, radical scavenger.0.1-1 mMWater-soluble and a good alternative to other antioxidants.
β-Carotene Efficient singlet oxygen quencher.0.1-0.5 mMPoor water solubility; may require a co-solvent.

Visualizations

Signaling Pathway of Photodegradation

Caption: Simplified pathway of H2TMpyP-2 photodegradation.

Experimental Workflow for Assessing Photostability

Workflow for H2TMpyP-2 Photostability Assessment cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Data Analysis Prep_Solution Prepare H2TMpyP-2 Solution Add_Stabilizer Add Stabilizer (Optional) Prep_Solution->Add_Stabilizer Prep_Controls Prepare Dark Control Add_Stabilizer->Prep_Controls Expose_Light Expose to Light Source Measure_Absorbance Measure Absorbance (UV-Vis) Expose_Light->Measure_Absorbance Calculate_Degradation Calculate % Degradation Measure_Absorbance->Calculate_Degradation Compare_Results Compare with/without Stabilizer Calculate_Degradation->Compare_Results

Caption: Workflow for assessing H2TMpyP-2 photostability.

Logical Relationship for Troubleshooting Photodegradation

Caption: Troubleshooting logic for H2TMpyP-2 degradation.

References

Troubleshooting low singlet oxygen production with H2TMpyP-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2TMpyP-2 (meso-tetra(N-methyl-2-pyridyl)porphyrin). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experiments involving this photosensitizer, with a primary focus on addressing low singlet oxygen production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected singlet oxygen production in our experiment with H2TMpyP-2. What are the potential causes?

A1: Low singlet oxygen (¹O₂) production with H2TMpyP-2 can stem from several factors, ranging from suboptimal experimental conditions to issues with the photosensitizer itself. The most common culprits include:

  • Aggregation: H2TMpyP-2, like many porphyrins, has a tendency to aggregate in aqueous solutions, which can significantly quench its photoactivity and reduce singlet oxygen yield.[1][2][3]

  • Incorrect Wavelength or Light Dose: The efficiency of singlet oxygen production is highly dependent on the excitation wavelength and the total light energy delivered.

  • Suboptimal Concentration: Both excessively high and low concentrations of H2TMpyP-2 can lead to diminished singlet oxygen generation. High concentrations promote aggregation, while very low concentrations may not absorb enough light to produce a detectable amount of singlet oxygen.[4]

  • Presence of Quenchers: Components in your experimental medium (e.g., certain solvents, biological molecules) can quench the excited triplet state of the photosensitizer or singlet oxygen itself.

  • Inaccurate Measurement Technique: The method used to detect and quantify singlet oxygen might not be sensitive enough or could be prone to artifacts.

Q2: How does aggregation of H2TMpyP-2 affect singlet oxygen production, and how can we prevent it?

A2: Aggregation occurs when individual porphyrin molecules stack together, primarily through π-π interactions.[3] This process can lead to self-quenching, where the excited state energy is dissipated as heat rather than being transferred to molecular oxygen to create singlet oxygen. Cationic porphyrins like H2TMpyP-2 can also interact with anionic species in the medium, promoting aggregation.[1]

Troubleshooting Strategies for Aggregation:

  • Optimize Concentration: Work within the optimal concentration range for H2TMpyP-2, which is typically in the low micromolar range. A concentration-dependent study is recommended to determine the ideal concentration for your specific experimental setup.[4]

  • Solvent Choice: The choice of solvent can influence aggregation. While H2TMpyP-2 is water-soluble, the presence of co-solvents like ethanol or DMSO can sometimes reduce aggregation.

  • Control Ionic Strength: The ionic strength of the solution can impact the aggregation of cationic porphyrins.[5] It is advisable to maintain a consistent and appropriate ionic strength in your experiments.

  • Incorporate Surfactants: In some cases, low concentrations of non-ionic surfactants can help prevent aggregation.

Q3: What is the recommended light source and dosimetry for experiments with H2TMpyP-2?

A3: The selection of an appropriate light source and accurate dosimetry are critical for reproducible and effective singlet oxygen generation.

  • Wavelength: H2TMpyP-2, like other porphyrins, has a strong absorption band in the blue region of the spectrum (the Soret band, around 420-440 nm) and weaker bands in the red region (Q-bands, typically between 600-700 nm). For deeper tissue penetration in biological experiments, excitation in the red region is often preferred.[6][7]

  • Light Source: Lasers and light-emitting diodes (LEDs) are the most common light sources for photodynamic therapy research.[6][8] They offer narrow emission spectra that can be matched to the absorption peaks of the photosensitizer.

  • Dosimetry: The total light dose, or fluence, is measured in Joules per square centimeter (J/cm²). The optimal fluence will depend on the H2TMpyP-2 concentration and the specific experimental system. It is crucial to measure and report the fluence rate (power density, in mW/cm²) and the irradiation time.

ParameterRecommendationRationale
Excitation Wavelength Match with an absorption peak of H2TMpyP-2 (Soret or Q-band)Maximizes light absorption by the photosensitizer.
Light Source Laser or LEDProvides specific wavelength and controlled power output.[6][8]
Fluence (Light Dose) Varies by application; start with a range of 1-50 J/cm²The total energy delivered determines the extent of photosensitizer activation.
Fluence Rate (Power Density) Typically 10-200 mW/cm²Affects the rate of singlet oxygen production and can influence oxygen consumption.

Q4: We are unsure if our method for detecting singlet oxygen is working correctly. What are the recommended protocols?

A4: There are two main approaches for detecting singlet oxygen: direct and indirect methods.

  • Direct Method: This involves detecting the weak phosphorescence of singlet oxygen at approximately 1270 nm. While being the most definitive method, it requires specialized and highly sensitive equipment.[4]

  • Indirect Methods: These methods rely on chemical probes that react with singlet oxygen to produce a measurable change, such as an increase in fluorescence or a decrease in absorption. Common probes include 1,3-diphenylisobenzofuran (DPBF) and Singlet Oxygen Sensor Green (SOSG).[9][10]

A detailed protocol for the indirect detection of singlet oxygen using DPBF is provided in the "Experimental Protocols" section below.

Experimental Protocols

Protocol 1: Indirect Quantification of Singlet Oxygen Production using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a common method for quantifying singlet oxygen production by monitoring the decrease in absorbance of the chemical trap, DPBF.

Materials:

  • H2TMpyP-2

  • 1,3-diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer)

  • UV-Vis spectrophotometer

  • Light source with a defined wavelength and power output

  • Quartz cuvettes

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of H2TMpyP-2 in the desired solvent.

    • Prepare a stock solution of DPBF in a suitable organic solvent (e.g., ethanol or DMSO). Note that DPBF is sensitive to light and should be handled in subdued light.

  • Sample Preparation:

    • In a quartz cuvette, prepare a solution containing a known concentration of H2TMpyP-2 (e.g., 1-10 µM) and DPBF (e.g., 20-50 µM) in the chosen experimental solvent.

    • The final absorbance of H2TMpyP-2 at the excitation wavelength should be between 0.1 and 0.2 to avoid inner filter effects.

  • Measurement:

    • Measure the initial absorbance spectrum of the solution, paying close attention to the DPBF absorbance peak (around 410-420 nm).

    • Irradiate the sample with the light source at the desired wavelength and a known fluence rate.

    • At regular time intervals, stop the irradiation and record the absorbance spectrum of the solution.

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time.

    • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen production.

    • The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching to that of a standard photosensitizer with a known ΦΔ under identical conditions.[11]

Visualizations

SingletOxygenProduction cluster_PS Photosensitizer States cluster_O2 Oxygen States PS_G H2TMpyP-2 (Ground State, S₀) PS_S1 Excited Singlet State (S₁) PS_G->PS_S1 Light Absorption (hν) PS_T1 Excited Triplet State (T₁) PS_S1->PS_T1 Intersystem Crossing (ISC) PS_T1->PS_G Phosphorescence (Quenched by O₂) O2_S ¹O₂ (Singlet Oxygen) PS_T1->O2_S Energy Transfer O2_T ³O₂ (Triplet Oxygen) CellDamage Oxidative Damage (Cell Death) O2_S->CellDamage Oxidation of Biomolecules

Caption: Type II photodynamic action of H2TMpyP-2 leading to singlet oxygen production.

TroubleshootingWorkflow Start Low Singlet Oxygen Production Check_Aggregation Check for Aggregation (UV-Vis Spectrum) Start->Check_Aggregation Aggregation_Yes Aggregation Observed? Check_Aggregation->Aggregation_Yes Optimize_Conc Optimize H2TMpyP-2 Concentration (Lower Concentration) Aggregation_Yes->Optimize_Conc Yes Check_Light Verify Light Source & Dosimetry Aggregation_Yes->Check_Light No Check_Solvent Consider Co-solvents or Change Ionic Strength Optimize_Conc->Check_Solvent End Problem Resolved Optimize_Conc->End Check_Solvent->Check_Light Wavelength_Correct Wavelength Matches Absorption Peak? Check_Light->Wavelength_Correct Calibrate_Power Calibrate Power Meter & Recalculate Fluence Wavelength_Correct->Calibrate_Power No Check_Detection Evaluate Detection Method Wavelength_Correct->Check_Detection Yes Calibrate_Power->Check_Detection Calibrate_Power->End Probe_Control Run Positive/Negative Controls for ¹O₂ Probe Check_Detection->Probe_Control Check_Quenchers Investigate Potential Quenchers in Medium Probe_Control->Check_Quenchers Probe_Control->End Simplify_Medium Simplify Experimental Medium if Possible Check_Quenchers->Simplify_Medium Simplify_Medium->End

Caption: Troubleshooting workflow for low singlet oxygen production with H2TMpyP-2.

References

How to improve H2TMpyP-2 chloride solubility for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2TMpyP-2 chloride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the use of this compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological application?

This compound, also known as 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin tetrachloride, is a cationic, water-soluble porphyrin. Its primary biological application is as a G-quadruplex stabilizing agent, which leads to the inhibition of telomerase activity.[1][2][3][4][5] Telomerase is an enzyme often overexpressed in cancer cells, making this compound a compound of interest in cancer research.[1][2][3][4][5]

Q2: What are the main challenges when preparing this compound for biological assays?

The main challenges include ensuring complete dissolution, preventing precipitation upon dilution into aqueous buffers, and avoiding aggregation, which can affect its biological activity. Porphyrins, in general, are prone to aggregation, which can be influenced by factors such as concentration, ionic strength, and pH.

Q3: In which solvents can I dissolve this compound?

This compound is known for its good water solubility due to its cationic nature.[2][5][6] For biological assays, it can be dissolved in several solvents. The choice of solvent will depend on the specific requirements of your experiment.

Troubleshooting Guide

Issue 1: this compound powder is not dissolving completely.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of solvent to achieve the desired concentration.

    • Vortex the solution for 2-5 minutes.

    • If dissolution is still incomplete, sonicate the solution for 10-15 minutes. Gentle warming to 37°C can also aid dissolution, but be cautious of potential degradation with prolonged heating.

Issue 2: A precipitate forms after diluting the DMSO stock solution into aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous medium. High concentrations of organic co-solvents can also cause precipitation of buffer salts.

  • Solution:

    • Pre-warm the buffer/medium: Before adding the stock solution, warm the aqueous buffer or cell culture medium to 37°C.

    • Add stock to buffer/medium slowly: Add the DMSO stock solution dropwise to the pre-warmed aqueous solution while gently vortexing.

    • Limit DMSO concentration: Keep the final concentration of DMSO in the assay below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced precipitation and cellular toxicity.

    • Prepare an intermediate dilution: Consider a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer/medium, ensure it is fully dissolved, and then perform the final dilution.

Issue 3: I observe a color change or a decrease in the absorbance of my this compound solution over time.

  • Possible Cause 1: Aggregation. Porphyrins can form aggregates in solution, which can alter their spectroscopic properties. This can be influenced by high concentrations, ionic strength, and pH.

  • Solution 1:

    • Work with freshly prepared solutions whenever possible.

    • If you suspect aggregation, try diluting the solution and check if the spectral properties are restored.

    • Consider the ionic strength of your buffer, as high salt concentrations can sometimes promote aggregation of charged molecules.

  • Possible Cause 2: Photodegradation. Porphyrins are photosensitive and can degrade upon exposure to light.

  • Solution 2:

    • Protect solutions from light by using amber vials or wrapping tubes in aluminum foil.

    • Prepare solutions fresh and avoid prolonged storage, even in the dark.

Quantitative Data

Table 1: Solubility of this compound and its Analogs in Various Solvents

CompoundSolventSolubilityNotes
This compound (form)WaterHighly solubleThe cationic pyridyl groups enhance aqueous solubility.[6]
This compound (form)DMSOSolubleA common solvent for preparing high-concentration stock solutions.
This compound (form)EthanolSolubleCan be used as an alternative to DMSO for stock solutions.
H2TMpyP tetra(p-toluenesulfonate)Water~50 mMThis provides a quantitative estimate for a closely related salt.[7]

Table 2: Typical Working Concentrations for this compound in Cell-Based Assays

Assay TypeCell Line(s)Working Concentration RangeReference
Telomerase InhibitionVarious cancer cell lines1 - 20 µM[8][9][10]
Cytotoxicity (MTT assay)Various cancer cell lines5 - 50 µM[8][9]
G-quadruplex BindingIn vitro assays1 - 10 µM[11][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile, light-protected microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution (MW: 862.55 g/mol for the tetrachloride salt), weigh 8.63 mg.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube for 2-5 minutes until the solid is completely dissolved. The solution should be a clear, dark color.

    • If needed, sonicate the tube for 10-15 minutes in a water bath to aid dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile cell culture medium or biological buffer (e.g., PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Pre-warm the cell culture medium or buffer to 37°C.

    • Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • To prepare a 10 µM working solution, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium/buffer.

    • Immediately after adding the stock solution, gently vortex the working solution to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for your biological assay.

Visualizations

Telomerase_Inhibition_Pathway cluster_0 Telomere Maintenance cluster_1 Inhibition by H2TMpyP-2 Telomere Telomere (G-rich 3' overhang) Telomerase Telomerase (hTERT and hTR) Telomere->Telomerase binds to G_quadruplex G-quadruplex (Stable Structure) Telomere->G_quadruplex folds into Elongation Telomere Elongation Telomerase->Elongation catalyzes Telomerase_Inhibition Telomerase Inhibition Cellular_Immortality Cellular Immortality (Cancer Hallmark) Elongation->Cellular_Immortality leads to H2TMpyP2 H2TMpyP-2 (G-quadruplex ligand) H2TMpyP2->G_quadruplex stabilizes G_quadruplex->Telomerase_Inhibition causes Apoptosis Apoptosis / Senescence Telomerase_Inhibition->Apoptosis induces

Caption: Signaling pathway of telomerase inhibition by H2TMpyP-2.

Experimental_Workflow cluster_0 Solution Preparation cluster_1 Assay Preparation Start Start: H2TMpyP-2 solid Dissolve_DMSO Dissolve in DMSO (e.g., 10 mM stock) Start->Dissolve_DMSO Store Store at -20°C (aliquots, protected from light) Dissolve_DMSO->Store Thaw Thaw stock solution Store->Thaw Dilute Dilute in pre-warmed (37°C) aqueous buffer/ cell culture medium Thaw->Dilute Check_Precipitation Check for precipitation Dilute->Check_Precipitation Use_in_Assay Use immediately in biological assay Check_Precipitation->Use_in_Assay No Troubleshoot Troubleshoot (see guide) Check_Precipitation->Troubleshoot Yes

Caption: Experimental workflow for H2TMpyP-2 solution preparation.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Solubility H2TMpyP-2 Solubility Solvent Solvent Choice (Water, DMSO, Ethanol) Solubility->Solvent Concentration Concentration Solubility->Concentration Temperature Temperature Solubility->Temperature pH pH Solubility->pH Ionic_Strength Ionic Strength Solubility->Ionic_Strength Dissolution Complete Dissolution Solvent->Dissolution Precipitation Precipitation Concentration->Precipitation Aggregation Aggregation Concentration->Aggregation Temperature->Dissolution Temperature->Precipitation pH->Aggregation Ionic_Strength->Aggregation

Caption: Factors influencing H2TMpyP-2 solubility.

References

Issues with H2TMpyP-2 chloride aggregation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with H2TMpyP-2 chloride. The information provided addresses common issues related to the aggregation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, or Tetrakis(2-N-methylpyridyl)porphine tetrachloride, is a synthetic, water-soluble cationic porphyrin. It is structurally similar to the more extensively studied H2TMPyP-4 isomer. Due to its ability to interact with nucleic acids and generate reactive oxygen species upon light activation, it is primarily used in research related to:

  • G-quadruplex DNA stabilization: It can bind to and stabilize G-quadruplex structures, which are of interest as potential anticancer targets.[1][2]

  • Photosensitizers in Photodynamic Therapy (PDT): Like other porphyrins, it can act as a photosensitizer, making it a candidate for PDT research.[3]

  • Antimicrobial studies: Its photosensitizing properties are also explored for antimicrobial applications.

Q2: Why does this compound tend to aggregate in solution?

The aggregation of this compound in aqueous solutions is primarily driven by non-covalent interactions, particularly π-π stacking between the large, aromatic porphyrin rings.[4] This process is influenced by several factors in the solution environment.

Q3: What are the primary factors that influence the aggregation of this compound?

Several factors can promote the aggregation of this compound:

  • Concentration: Higher concentrations increase the probability of intermolecular interactions, leading to aggregation.[4][5]

  • Ionic Strength: Increased ionic strength in aqueous solutions can shield the electrostatic repulsions between the cationic porphyrin molecules, promoting aggregation.[4][6][7]

  • pH: The pH of the solution can influence the aggregation state. For some porphyrins, aggregation is more pronounced at specific pH values.[4][8][9]

  • Solvent: The choice of solvent is critical. While this compound is water-soluble, its solubility in different organic solvents varies. In some cases, organic co-solvents can be used to mitigate aggregation.[4]

Q4: How can I detect aggregation of this compound in my solution?

Aggregation can be detected through several methods:

  • Visual Inspection: The most apparent signs are the formation of a visible precipitate or a cloudy/turbid appearance in the solution.[4]

  • UV-Vis Spectroscopy: Aggregation leads to characteristic changes in the UV-Vis absorption spectrum, particularly in the Soret band. The formation of H-aggregates (face-to-face stacking) typically results in a blue shift (hypsochromic shift) and a decrease in the molar absorptivity (hypochromism) of the Soret band.[10] Conversely, J-aggregates (edge-to-edge) cause a red shift (bathochromic shift).[7][8]

  • Dynamic Light Scattering (DLS): This technique can be used to detect the presence of larger aggregated particles in the solution.[5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot aggregation issues with this compound solutions.

Problem: Precipitate or cloudiness observed in the this compound solution.

This is a clear indication of significant aggregation or precipitation. Follow these steps to diagnose and resolve the issue:

Troubleshooting Workflow Diagram

G start Precipitation/Cloudiness Observed concentration Is the concentration too high? start->concentration solvent Is the solvent appropriate? concentration->solvent No reduce_conc Dilute the solution or prepare a fresh, lower concentration stock. concentration->reduce_conc Yes ph Is the solution pH optimal? solvent->ph No change_solvent Consider using a different solvent or a co-solvent system (e.g., water with a small amount of DMSO or ethanol). solvent->change_solvent Yes ionic_strength Is the ionic strength too high? ph->ionic_strength No adjust_ph Adjust the pH of the buffer. For many porphyrins, aggregation is pH-dependent. ph->adjust_ph Yes reduce_salt Decrease the salt concentration of the buffer. ionic_strength->reduce_salt Yes sonicate Briefly sonicate the solution to aid dissolution. ionic_strength->sonicate No reduce_conc->sonicate change_solvent->sonicate adjust_ph->sonicate reduce_salt->sonicate end Solution should be clear. sonicate->end

Caption: Troubleshooting workflow for this compound precipitation.

Problem: Unexpected UV-Vis spectrum, such as a blue-shifted Soret band.

A blue-shifted Soret band is a strong indicator of H-aggregation.

Logical Relationship Diagram for Spectral Shifts

G cluster_0 Observation cluster_1 Cause cluster_2 Contributing Factors cluster_3 Solutions spectrum UV-Vis Spectrum Shows Blue-Shifted Soret Band aggregation H-Aggregation (π-π stacking) spectrum->aggregation high_conc High Concentration aggregation->high_conc high_ionic High Ionic Strength aggregation->high_ionic suboptimal_ph Suboptimal pH aggregation->suboptimal_ph dilute Dilute Solution high_conc->dilute lower_ionic Lower Ionic Strength high_conc->lower_ionic optimize_ph Optimize pH high_conc->optimize_ph high_ionic->dilute high_ionic->lower_ionic high_ionic->optimize_ph suboptimal_ph->dilute suboptimal_ph->lower_ionic suboptimal_ph->optimize_ph

Caption: Causes and solutions for a blue-shifted Soret band.

Data Presentation

Table 1: Solubility of H2TMPyP-4 Chloride (Analogue for this compound)

SolventSolubilityNotes
WaterHighly soluble[3]Due to the cationic pyridyl groups.
DMSOSoluble[3]Often used as a primary solvent for stock solutions.
EthanolSoluble[3]Can be used as a co-solvent to improve solubility.
DMFSoluble[3]Another option for preparing stock solutions.

Table 2: Factors Influencing this compound Aggregation and Recommended Adjustments

FactorEffect on AggregationRecommended Action to Reduce Aggregation
Concentration Higher concentration increases aggregation.[4]Prepare more dilute solutions. If a high concentration is necessary, consider adding stabilizing agents.[11]
Ionic Strength High ionic strength shields charges and promotes aggregation.[4][6]Use buffers with lower salt concentrations.
pH Can significantly affect aggregation, with optimal pH being protein-dependent.[4][8]Empirically determine the optimal pH for your experiment where the compound is most stable.
Temperature Can influence aggregation, but the effect is system-dependent.Store stock solutions at -20°C or -80°C to minimize aggregation over time.[11] Avoid repeated freeze-thaw cycles.
Solvent Polar aprotic solvents can sometimes promote aggregation at high concentrations.[4]For aqueous experiments, prepare a concentrated stock in DMSO and dilute into the aqueous buffer.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol provides a general guideline for preparing a stock solution of this compound while minimizing aggregation.

G start Start: Weigh this compound Powder add_solvent Add a small volume of a suitable solvent (e.g., high-purity water or DMSO). start->add_solvent vortex Vortex briefly to wet the powder. add_solvent->vortex sonicate Sonicate for 5-10 minutes in a water bath sonicator. vortex->sonicate add_more_solvent Add the remaining solvent to reach the desired final concentration. sonicate->add_more_solvent vortex_again Vortex thoroughly until fully dissolved. add_more_solvent->vortex_again filter (Optional) Filter through a 0.22 µm syringe filter if any particulates remain. vortex_again->filter store Store the stock solution protected from light at -20°C or -80°C in small aliquots. filter->store

References

Technical Support Center: H2TMpyP-2 Chloride and G-Quadruplex Binding

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with H2TMpyP-2 chloride and its interaction with G-quadruplex DNA. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in G-quadruplex research?

A1: this compound, also known as 5,10,15,20-Tetrakis(N-methyl-2-pyridyl)porphyrin tetrachloride, is a cationic porphyrin. Its planar aromatic core and positive charges enable it to bind to and stabilize G-quadruplex structures. G-quadruplexes are secondary structures found in guanine-rich nucleic acid sequences and are implicated in various cellular processes, including telomere maintenance and gene regulation. The stabilization of these structures by ligands like H2TMpyP-2 is a promising strategy for anticancer drug development[1][2][3]. H2TMpyP is one of the most extensively studied porphyrins for G-quadruplex binding and telomerase inhibition[1].

Q2: What is the general binding affinity of H2TMpyP-2 for G-quadruplexes?

A2: The binding affinity of H2TMpyP-2 for G-quadruplexes is typically high, with reported binding constants (Kb) generally in the range of 106 to 107 M-1 under neutral pH conditions[1][2][3]. However, it's important to note that H2TMpyP-2 can exhibit poor selectivity for G-quadruplexes over duplex DNA[1][2].

Q3: How does pH impact the binding of H2TMpyP-2 to G-quadruplexes?

A3: pH can influence the binding interaction in two primary ways:

  • Effect on H2TMpyP-2: The protonation state of the pyrrolic nitrogens in the porphyrin core is pH-dependent. At neutral and acidic pH, the core is typically protonated (H2TMpyP-2). Changes in pH can alter the electronic properties and conformation of the porphyrin, which may affect its binding characteristics.

  • Effect on G-quadruplex Structure: The stability and conformation of G-quadruplexes themselves can be pH-sensitive. For instance, at acidic pH, the formation of i-motifs in cytosine-rich strands can compete with G-quadruplex formation in guanine-rich strands. Protonation of guanine bases at very low pH can also disrupt the Hoogsteen hydrogen bonds necessary for G-quartet formation[4].

Q4: What are the expected pKa values for H2TMpyP-2?

II. Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low or no binding observed 1. Incorrect buffer conditions (pH, ionic strength).2. G-quadruplex not properly folded.3. Inaccurate concentration of H2TMpyP-2 or G-quadruplex.4. Degradation of H2TMpyP-2 or G-quadruplex.1. Ensure the buffer pH is appropriate for G-quadruplex formation (typically neutral to slightly basic). Verify the ionic strength, as high salt concentrations can screen electrostatic interactions.2. Follow a proper annealing protocol for your G-quadruplex sequence (e.g., heat to 95°C for 5 minutes and slowly cool to room temperature). Confirm folding using Circular Dichroism (CD) spectroscopy.3. Accurately determine the concentrations of your stock solutions using UV-Vis spectrophotometry.4. Store stock solutions appropriately (e.g., protected from light, at -20°C). Prepare fresh solutions if degradation is suspected.
High background signal or precipitation 1. Aggregation of H2TMpyP-2.2. High concentrations of ligand or G-quadruplex.3. Incompatible buffer components.1. H2TMpyP-2 is known to aggregate, especially at higher concentrations and certain pH values. Work with concentrations below the critical aggregation concentration. You can check for aggregation using UV-Vis spectroscopy (changes in the Soret band).2. Perform experiments at lower concentrations if possible.3. Ensure all buffer components are fully dissolved and compatible. Consider filtering your buffer.
Inconsistent or irreproducible results 1. Variation in experimental conditions (temperature, pH).2. Pipetting errors.3. Photobleaching of H2TMpyP-2 (in fluorescence-based assays).1. Maintain strict control over temperature and pH throughout the experiments.2. Use calibrated pipettes and ensure accurate and consistent dispensing of solutions.3. Minimize exposure of samples to light. Use fresh samples for each experiment.

III. Data Presentation

The following table summarizes the reported binding constants for H2TMpyP (TMPyP4) with different G-quadruplex structures at neutral pH. There is a lack of systematic studies reporting binding constants at varying pH values in the literature.

G-Quadruplex SequenceG-Quadruplex TypepHMethodBinding Constant (Kb) / Dissociation Constant (Kd)Reference
Thrombin Binding Aptamer (TBA)Antiparallel7.0UV-Vis TitrationKb = 7.4 ± 2.3 x 105 M-1[5]
Human Telomeric (AG3(T2AG3)3)HybridNot SpecifiedAbsorption TitrationKb1 = 1.07 x 106 M-1, Kb2 = 4.42 x 108 M-1[6]
(TG4T)4ParallelNot SpecifiedAbsorption TitrationKb1 = 9.44 x 107 M-1, Kb2 = 6.94 x 105 M-1[7]

Note: The binding affinity of H2TMpyP-2 to G-quadruplexes is expected to be highest at neutral to slightly alkaline pH, where the G-quadruplex structure is most stable and the porphyrin is appropriately charged. At acidic pH, protonation of the G-quadruplex structure can lead to its destabilization, which would likely result in a lower binding affinity. At highly basic pH, deprotonation of the porphyrin core could occur, potentially altering its binding properties.

IV. Experimental Protocols

Here are detailed methodologies for key experiments to study the interaction between H2TMpyP-2 and G-quadruplexes at different pH values.

Circular Dichroism (CD) Spectroscopy for G-Quadruplex Folding and Ligand Binding

Objective: To confirm the folding of the G-quadruplex and observe conformational changes upon H2TMpyP-2 binding at different pH values.

Materials:

  • Lyophilized G-quadruplex-forming oligonucleotide

  • This compound

  • Buffers:

    • Acidic: 20 mM Sodium Cacodylate, 100 mM KCl, pH 5.5

    • Neutral: 20 mM Tris-HCl, 100 mM KCl, pH 7.4

    • Basic: 20 mM CHES, 100 mM KCl, pH 9.0

  • DNase/RNase-free water

  • Quartz cuvette (1 cm path length)

  • CD Spectropolarimeter

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the lyophilized oligonucleotide in the desired buffer to a stock concentration of 100 µM.

    • To fold the G-quadruplex, heat the solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature overnight.

  • H2TMpyP-2 Preparation:

    • Prepare a stock solution of H2TMpyP-2 in DNase/RNase-free water. The concentration should be determined spectrophotometrically.

  • CD Measurements:

    • Set the CD spectropolarimeter to scan from 320 nm to 220 nm.

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the folded G-quadruplex (e.g., 5 µM). A characteristic spectrum for the specific G-quadruplex topology should be observed.

    • Perform a titration by adding increasing amounts of H2TMpyP-2 to the G-quadruplex solution and record the spectrum after each addition.

    • Repeat the titration at each pH.

Fluorescence Spectroscopy for Binding Affinity Determination

Objective: To determine the binding constant of H2TMpyP-2 to the G-quadruplex at different pH values using fluorescence quenching.

Materials:

  • Fluorescently labeled G-quadruplex oligonucleotide (e.g., with FAM at the 5' end)

  • This compound

  • Buffers (as described for CD spectroscopy)

  • Fluorometer and appropriate cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled G-quadruplex (e.g., 50 nM) in the desired buffer.

  • Fluorescence Titration:

    • Set the excitation and emission wavelengths appropriate for your fluorophore (e.g., for FAM, excitation at ~495 nm and emission at ~520 nm).

    • Record the initial fluorescence intensity of the G-quadruplex solution.

    • Add increasing concentrations of H2TMpyP-2 to the cuvette, mixing thoroughly after each addition.

    • Record the fluorescence intensity after each addition until no further significant change is observed.

    • Repeat the experiment for each pH.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the change in fluorescence against the concentration of H2TMpyP-2.

    • Fit the data to a suitable binding model (e.g., one-site or two-site binding) to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Objective: To obtain a complete thermodynamic profile of the binding interaction (Ka, ΔH, and ΔS) at different pH values.

Materials:

  • G-quadruplex oligonucleotide

  • This compound

  • Buffers (as described for CD spectroscopy, ensuring the buffer in the cell and syringe are identical)

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare the G-quadruplex solution (e.g., 10 µM) in the desired buffer and load it into the sample cell.

    • Prepare the H2TMpyP-2 solution (e.g., 100 µM) in the exact same buffer and load it into the injection syringe.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections of the H2TMpyP-2 solution into the G-quadruplex solution, recording the heat change after each injection.

    • Perform a control experiment by injecting H2TMpyP-2 into the buffer to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Fit the integrated heat data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

V. Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Output prep_g4 Prepare & Fold G-Quadruplex cd_spec Circular Dichroism prep_g4->cd_spec fluor_spec Fluorescence Spectroscopy prep_g4->fluor_spec itc Isothermal Titration Calorimetry prep_g4->itc prep_ligand Prepare H2TMpyP-2 Solution prep_ligand->cd_spec prep_ligand->fluor_spec prep_ligand->itc conf_change Conformational Changes cd_spec->conf_change binding_affinity Binding Affinity (Kd) fluor_spec->binding_affinity thermo Thermodynamic Profile (Ka, ΔH, ΔS) itc->thermo

Overview of the experimental workflow for studying H2TMpyP-2 and G-quadruplex interactions.

pH_Impact_Pathway cluster_ligand H2TMpyP-2 cluster_g4 G-Quadruplex ph Change in pH ligand_charge Protonation State ph->ligand_charge g4_conformation Conformation & Stability ph->g4_conformation binding Binding Affinity ligand_charge->binding g4_conformation->binding

Logical relationship of how pH influences the H2TMpyP-2 and G-quadruplex binding affinity.

References

Minimizing H2TMpyP-2 chloride off-target effects in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the G-quadruplex stabilizing ligand, H2TMpyP-2 chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of this compound?

A1: The primary on-target mechanism of this compound is the stabilization of G-quadruplex (GQ) structures in DNA and RNA. G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are notably present in telomeres and the promoter regions of oncogenes such as c-MYC, BCL-2, and hTERT. By stabilizing these GQ structures, this compound can inhibit the activity of telomerase, an enzyme crucial for telomere maintenance in approximately 90% of human cancers, and downregulate the transcription of key oncogenes, leading to anti-proliferative effects.

Q2: What are the main causes of this compound's off-target effects?

A2: The principal cause of off-target effects is the compound's poor selectivity for G-quadruplex DNA over double-stranded (dsDNA) and other cellular components.[1][2] The planar aromatic core of H2TMpyP-2 can intercalate between base pairs of duplex DNA, and its cationic nature can lead to non-specific electrostatic interactions with the negatively charged phosphate backbone of DNA and RNA. At higher concentrations, it may also aggregate or interact with other cellular macromolecules, leading to cytotoxicity that is independent of G-quadruplex stabilization.

Q3: How can I improve the selectivity of G-quadruplex targeting in my experiments?

A3: Improving selectivity is key to minimizing off-target effects. One strategy is to use metalated analogs of H2TMpyP-2. For instance, the complexation of the porphyrin core with metal ions like manganese (Mn(III)) or zinc (Zn(II)) has been shown to increase selectivity for G-quadruplexes over duplex DNA by altering the binding mode and steric hindrance.[1] Additionally, using the lowest effective concentration of this compound, as determined by dose-response experiments, will help to minimize off-target binding.

Q4: What are some potential off-target signaling pathways that could be affected by this compound?

A4: Due to its interaction with duplex DNA and potential to bind to G-quadruplexes in the promoter regions of various genes, this compound could inadvertently affect numerous signaling pathways. For example, non-specific binding in the promoter regions of genes regulated by transcription factors like NF-κB or p53 could alter their expression. Given that related porphyrins are known to interact with the G-quadruplexes in the promoters of c-MYC and BCL-2, off-target effects could extend to pathways regulated by these oncogenes, such as cell cycle progression and apoptosis.[3] It is crucial to validate that the observed cellular phenotype is a direct result of on-target G-quadruplex stabilization.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
High Cytotoxicity in Control (Non-cancerous) Cells 1. Off-target binding to duplex DNA. 2. General cellular toxicity due to high concentration. 3. Disruption of mitochondrial function.1. Perform a dose-response curve to determine the IC50 in both cancer and control cell lines. Use the lowest concentration that shows a differential effect. 2. Compare the cytotoxicity of H2TMpyP-2 with a structurally related but inactive compound to assess non-specific toxicity. 3. Run a mitochondrial toxicity assay (e.g., JC-1 staining) to evaluate effects on mitochondrial membrane potential.
Inconsistent Anti-proliferative Effects 1. Poor cell permeability of the compound. 2. Degradation of the compound in cell culture media. 3. Cell line-dependent differences in G-quadruplex formation or repair.1. Verify cellular uptake using fluorescence microscopy (porphyrins are often fluorescent). 2. Check the stability of H2TMpyP-2 in your specific cell culture medium over the time course of your experiment using UV-Vis spectroscopy. 3. Use multiple cell lines and validate the presence of the target G-quadruplex using techniques like G4-ChIP.
Difficulty Distinguishing On-target vs. Off-target Effects 1. The observed phenotype is due to a combination of G-quadruplex stabilization and off-target interactions.1. Rescue Experiment: Overexpress the protein whose expression is suppressed by on-target G-quadruplex stabilization. If the phenotype is rescued, it supports an on-target mechanism. 2. Reporter Assay: Use a luciferase reporter construct with the G-quadruplex forming sequence in the promoter. On-target effects should decrease luciferase expression. 3. Cellular Thermal Shift Assay (CETSA): Demonstrate direct binding to a protein that interacts with the target G-quadruplex.
Discrepancy Between In Vitro Binding and Cellular Activity 1. The G-quadruplex structure formed in vitro may not be the predominant conformation in the cellular environment. 2. The compound may be sequestered in cellular compartments away from its target.1. Use in-cell NMR or G4-ChIP-seq to investigate G-quadruplex structures within the cellular context. 2. Perform subcellular fractionation and quantify the compound's concentration in the nucleus, cytoplasm, and mitochondria.

Quantitative Data Summary

The following tables summarize key quantitative data for H2TMpyP-2 and related compounds. This data should be used as a reference, and it is recommended that researchers determine these values in their specific experimental systems.

Table 1: Binding Affinity of Porphyrin Derivatives to G-Quadruplex and Duplex DNA

CompoundDNA StructureBinding Constant (Kb) (M-1)Reference
H2TMpyP-2 Human Telomeric GQ1.5 x 107[1]
c-MYC GQVaries with conditions[3]
BCL-2 GQVaries with conditions[3]
Calf Thymus dsDNA1.1 x 106[1]
Mn(III)TMPyP Human Telomeric GQ3.2 x 106[1]
Calf Thymus dsDNA1.6 x 105[1]
Zn(II)TMPyP Human Telomeric GQ2.0 x 107[1]
Calf Thymus dsDNA1.9 x 106[1]

Table 2: Representative IC50 Values for Cytotoxicity in Various Cell Lines

Cell LineCompoundIC50 (µM)Reference
HeLa (Cervical Cancer)Doxorubicin0.1 - 1.0[4]
A549 (Lung Cancer)Cisplatin5 - 20[5]
MCF-7 (Breast Cancer)Tamoxifen5 - 15[6]
Normal Fibroblasts (e.g., L929) Cisplatin> 20[5]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound stock solution (in DMSO or water)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

G-Quadruplex Fluorescent Intercalator Displacement (FID) Assay

This assay measures the binding affinity and selectivity of this compound for G-quadruplex versus duplex DNA.

Materials:

  • G-quadruplex-forming oligonucleotides (e.g., from c-MYC, hTERT promoters)

  • Duplex DNA (e.g., calf thymus DNA)

  • Thiazole Orange (TO) fluorescent probe

  • Assay buffer (e.g., Tris-HCl buffer with KCl)

  • This compound

  • Fluorometer

Procedure:

  • Anneal the G-quadruplex forming oligonucleotides by heating to 95°C and slowly cooling to room temperature in the assay buffer containing KCl.

  • In a fluorescence cuvette or 96-well plate, add the folded G-quadruplex or duplex DNA and the Thiazole Orange probe.

  • Measure the initial fluorescence of the DNA-TO complex.

  • Add increasing concentrations of this compound to the mixture.

  • After each addition, incubate briefly and measure the fluorescence. The displacement of TO by H2TMpyP-2 will result in a decrease in fluorescence.

  • Plot the change in fluorescence against the ligand concentration to determine the G4-DC50 value (the concentration of ligand required to displace 50% of the probe). This can be used to compare the relative binding affinities for different DNA structures.

G-Quadruplex Chromatin Immunoprecipitation (G4-ChIP) Assay

This protocol allows for the identification of this compound's binding sites on G-quadruplexes within the cell.

Materials:

  • Cells treated with this compound or vehicle

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • G4-specific antibody (e.g., BG4)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K and RNase A

  • DNA purification kit

  • qPCR primers for target regions (e.g., c-MYC promoter)

Procedure:

  • Treat cells with this compound or vehicle.

  • Cross-link proteins to DNA with formaldehyde.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

  • Incubate the sheared chromatin with a G4-specific antibody overnight.

  • Add Protein A/G magnetic beads to pull down the antibody-G4 DNA complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Treat with RNase A and Proteinase K, then purify the DNA.

  • Quantify the enrichment of specific G-quadruplex-containing regions using qPCR. An increase in enrichment in H2TMpyP-2 treated cells indicates stabilization of the G4 structure.

Diagrams

On_Target_Pathway H2TMpyP2 This compound GQ G-Quadruplex (e.g., in Telomeres, Oncogene Promoters) H2TMpyP2->GQ Stabilizes Telomerase Telomerase GQ->Telomerase Inhibits Transcription Oncogene Transcription (e.g., c-MYC) GQ->Transcription Inhibits Telomere_Shortening Telomere Shortening Telomerase->Telomere_Shortening Cell_Cycle_Arrest Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Telomere_Shortening->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Check_Concentration Is the concentration above the known IC50 for on-target effects? Start->Check_Concentration High_Concentration High Likelihood of Off-Target Effects Check_Concentration->High_Concentration Yes Validate_On_Target Validate On-Target Engagement Check_Concentration->Validate_On_Target No Optimize_Concentration Perform Dose-Response and Use Lower Concentration High_Concentration->Optimize_Concentration Optimize_Concentration->Validate_On_Target CETSA Cellular Thermal Shift Assay (CETSA) Validate_On_Target->CETSA G4_ChIP G4-ChIP-qPCR/seq Validate_On_Target->G4_ChIP Reporter_Assay G4-Reporter Assay Validate_On_Target->Reporter_Assay On_Target_Confirmed Phenotype is On-Target CETSA->On_Target_Confirmed Positive Off_Target_Suspected Off-Target Effects Suspected CETSA->Off_Target_Suspected Negative G4_ChIP->On_Target_Confirmed Positive G4_ChIP->Off_Target_Suspected Negative Reporter_Assay->On_Target_Confirmed Positive Reporter_Assay->Off_Target_Suspected Negative

Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects.

References

H2TMpyP-2 chloride storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for H2TMpyP-2 chloride (meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound, also known as meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride, is a water-soluble, cationic porphyrin. Its unique structure allows it to interact with biological molecules, particularly nucleic acids, making it a valuable tool in various research applications, including as a photosensitizer in photodynamic therapy and as a G-quadruplex stabilizing agent.

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and stability of this compound. There are slightly varying recommendations from different suppliers, so it is important to consider the intended duration of storage.

FormStorage TemperatureConditions
Solid Room Temperature or 4°CStore in a tightly sealed, light-proof container in a dry, well-ventilated area. For long-term storage, 4°C is recommended.
Solution -20°C or -80°CAliquot solutions to avoid repeated freeze-thaw cycles. Store in tightly sealed, light-proof containers.

3. How should I handle this compound?

As a laboratory chemical, standard safe handling practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid powder to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

4. In what solvents is this compound soluble?

This compound is known to be soluble in water and dimethyl sulfoxide (DMSO). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in an aqueous buffer or cell culture medium.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Variability in experimental results.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Ensure that stock solutions are stored properly at -20°C or -80°C and protected from light.

    • Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

    • Prepare fresh stock solutions if degradation is suspected. The stability of porphyrin solutions can be affected by pH.[1][2][3]

Issue 2: Low or no observed activity of the compound.

  • Possible Cause: Improper solution preparation or compound precipitation.

  • Troubleshooting Steps:

    • When preparing aqueous solutions from a DMSO stock, ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation.

    • Visually inspect the solution for any signs of precipitation before use. If precipitation is observed, gentle warming or sonication may help to redissolve the compound. However, be cautious as heat can also degrade the compound.

    • The pH of the solution can affect the solubility and aggregation of porphyrins.[1] Consider adjusting the pH of your buffer if solubility issues persist.

Issue 3: Inconsistent fluorescence or absorbance readings.

  • Possible Cause: Photodegradation of this compound.

  • Troubleshooting Steps:

    • This compound is a photosensitizer and can be susceptible to photodegradation upon exposure to light.[4][5]

    • Minimize the exposure of both solid compound and solutions to ambient light. Use amber vials or wrap containers with aluminum foil.

    • Prepare solutions fresh before use and protect them from light during experiments as much as possible.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of a Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for subsequent dilution.

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Under a chemical fume hood, weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: DNA Interaction Study using UV-Visible Spectroscopy

  • Objective: To investigate the binding of this compound to DNA.

  • Materials:

    • This compound stock solution

    • DNA solution (e.g., calf thymus DNA) in a suitable buffer (e.g., phosphate buffer, pH 7.4)

    • Quartz cuvettes

    • UV-Visible spectrophotometer

  • Procedure:

    • Prepare a series of solutions with a constant concentration of this compound and varying concentrations of DNA in the buffer.

    • Allow the solutions to equilibrate for a set period at a constant temperature.

    • Record the UV-Visible absorption spectrum of each solution over a relevant wavelength range (typically covering the Soret and Q-bands of the porphyrin, ~350-700 nm).

    • Analyze the spectral changes (e.g., shifts in wavelength, changes in absorbance) to determine binding parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment storage Store Solid H2TMpyP-2 (Room Temp or 4°C, Dark, Dry) weigh Weigh Solid storage->weigh Retrieve dissolve Dissolve in DMSO (Anhydrous) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Solution (-20°C or -80°C, Dark) aliquot->store_solution dilute Dilute Stock in Aqueous Buffer store_solution->dilute Retrieve incubate Incubate with Biological Sample (e.g., DNA) dilute->incubate analyze Analyze (e.g., Spectroscopy) incubate->analyze

Caption: Experimental workflow for this compound from storage to analysis.

troubleshooting_guide start Inconsistent Experimental Results cause1 Possible Cause: Compound Degradation start->cause1 cause2 Possible Cause: Improper Solution Prep start->cause2 cause3 Possible Cause: Photodegradation start->cause3 solution1 Check Storage Conditions (Temp, Light, Aliquots). Prepare Fresh Solution. cause1->solution1 solution2 Verify Solvent Compatibility. Check for Precipitation. Adjust pH if needed. cause2->solution2 solution3 Minimize Light Exposure (Solid & Solution). Use Light-Protected Containers. cause3->solution3

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Enhancing H2TMpyP-2 Selectivity for G-Quadruplexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor selectivity of H2TMpyP-2 for G-quadruplex DNA structures.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with H2TMpyP-2 and G-quadruplexes.

IssuePossible Cause(s)Recommended Solution(s)
High background binding to duplex DNA inherent low selectivity of H2TMpyP-2.[1][2][3][4][5]- Consider using a modified porphyrin with improved selectivity, such as a metallated analog (e.g., Ag(II)TMPyP, Zn(II)TMPyP, Cu(II)TMPyP) or a derivative with bulky substituents.[1][4] - Optimize experimental conditions, such as ionic strength and buffer composition, to favor G-quadruplex formation and stability.[6] - Lowering the overall charge on the porphyrin derivative can also enhance selectivity.[7]
Inconsistent fluorescence titration results - Aggregation of H2TMpyP-2 at higher concentrations. - Inner filter effect. - Non-specific binding to cuvette surfaces.- Perform experiments at lower porphyrin concentrations. - Correct for the inner filter effect using established formulas. - Use quartz cuvettes and ensure thorough cleaning between measurements. - Titrate the G-quadruplex solution into the H2TMpyP-2 solution to minimize porphyrin concentration changes.
Ambiguous Circular Dichroism (CD) spectra - Improper G-quadruplex folding. - Presence of multiple G-quadruplex conformations.[8] - Ligand-induced conformational changes.- Ensure proper annealing of the G-quadruplex-forming sequence by heating and slow cooling in the presence of stabilizing cations (e.g., K+ or Na+).[6] - Use well-characterized G-quadruplex sequences known to adopt a single conformation. - Perform CD titrations to monitor conformational changes upon ligand binding.[9]
Weak or no signal in PCR stop assay - Inefficient G-quadruplex formation in the template strand.[10] - Use of a polymerase with strong strand displacement activity. - Insufficient concentration of H2TMpyP-2 to stabilize the G-quadruplex.- Verify G-quadruplex formation using other techniques (e.g., CD spectroscopy). - Use a polymerase that is sensitive to G-quadruplex structures, such as Taq polymerase.[10] - Titrate H2TMpyP-2 to determine the optimal concentration for G-quadruplex stabilization and polymerase arrest.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why does H2TMpyP-2 exhibit poor selectivity for G-quadruplexes over duplex DNA?

A1: H2TMpyP-2 is a cationic porphyrin that can interact with nucleic acids through electrostatic interactions with the phosphate backbone and π-π stacking with the nucleobases.[4] While it shows a high affinity for G-quadruplexes, its positive charge and planar structure also allow for significant binding to the grooves and intercalation in duplex DNA, leading to poor selectivity.[1][2][3][5]

Q2: How can I improve the selectivity of my porphyrin ligand for G-quadruplexes?

A2: Several strategies can be employed to enhance selectivity:

  • Metalation: Introducing a metal ion (e.g., Ag(II), Zn(II), Cu(II)) into the porphyrin core can alter the electronic properties and steric hindrance, favoring interaction with G-quadruplex structures.[1]

  • Peripheral Modifications: Adding bulky substituents to the meso-positions of the porphyrin can sterically hinder intercalation into duplex DNA while still allowing for end-stacking on the G-quartets of G-quadruplexes.[4]

  • Charge Modification: Reducing the overall positive charge of the porphyrin derivative can decrease non-specific electrostatic interactions with the DNA backbone, thereby improving selectivity for G-quadruplexes.[7]

Q3: What are the typical binding constants for H2TMpyP-2 and its analogs with G-quadruplexes?

A3: The binding affinities are typically in the range of 10^6 to 10^7 M-1.[1][3] However, these values can vary depending on the specific G-quadruplex sequence, its conformation, and the experimental conditions.

Quantitative Data Summary

Table 1: Binding Affinity of Porphyrin Derivatives for G-Quadruplex DNA

LigandG-Quadruplex TargetBinding Constant (Ka, M⁻¹)TechniqueReference
H2TMpyP-2Human Telomeric~10⁶ - 10⁷UV-Vis/Fluorescence[1]
Ag(II)TMPyPHuman TelomericPromising SelectivityUV-Vis[1]
TMPyP4(G4T4G4)28.06 x 10⁸ (high affinity site)Fluorescence[12]
TPrPyP4AG3(T2AG3)31.24 x 10⁷Fluorescence[13]
4P3 (charge 3+)Tel225-9 µM⁻¹UV-Vis[7]
PC3M (charge 2+)Tel221 µM⁻¹UV-Vis[7]

Table 2: G-Quadruplex Stabilization by Porphyrin Derivatives

LigandG-Quadruplex TargetStabilization (ΔTm, °C)TechniqueReference
4P3Tel2216.8 (at 4 eq.)CD Melting[7]
PC3MTel22~20 (at 5 eq.)FRET[7]
PL3MTel22~20 (at 5 eq.)FRET[7]

Experimental Protocols

Fluorescence Titration Assay

This protocol is used to determine the binding affinity of H2TMpyP-2 and its analogs to G-quadruplex DNA.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the porphyrin ligand in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Prepare a stock solution of the G-quadruplex-forming oligonucleotide in the same buffer.

    • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Instrumentation:

    • Use a spectrofluorometer with temperature control.

  • Titration:

    • Place a known concentration of the porphyrin solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum (excitation typically in the Soret band region, ~420-440 nm).

    • Add small aliquots of the G-quadruplex solution to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate before recording the fluorescence spectrum.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the G-quadruplex concentration.

    • Fit the data to a suitable binding model (e.g., Scatchard plot, non-linear regression) to determine the binding constant (Ka).[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the G-quadruplex topology and its interaction with ligands.[8][9][14]

Methodology:

  • Sample Preparation:

    • Prepare solutions of the G-quadruplex DNA and the ligand in the appropriate buffer.

    • Ensure the buffer has low absorbance in the far-UV region.

  • Instrumentation:

    • Use a CD spectropolarimeter.

  • Measurement:

    • Record the CD spectrum of the buffer alone (as a baseline).

    • Record the CD spectrum of the G-quadruplex solution. Typical spectra for different topologies are: parallel (~264 nm positive peak, ~245 nm negative peak), antiparallel (~295 nm positive peak, ~260 nm negative peak), and hybrid (~295 nm and ~260 nm positive peaks, ~245 nm negative peak).[8]

    • Titrate the G-quadruplex solution with the ligand, recording the CD spectrum after each addition.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Analyze the changes in the CD signal to determine ligand-induced conformational changes in the G-quadruplex structure.

PCR Stop Assay

This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block DNA polymerase progression.[10][11][15]

Methodology:

  • Template and Primer Design:

    • Design a DNA template containing a G-quadruplex-forming sequence.

    • Design a primer that anneals upstream of the G-quadruplex sequence.

  • Reaction Setup:

    • Prepare a PCR reaction mixture containing the template, primer, dNTPs, Taq DNA polymerase, and reaction buffer.

    • Add varying concentrations of the H2TMpyP-2 derivative to different reaction tubes.

  • PCR Amplification:

    • Perform a limited number of PCR cycles.

  • Product Analysis:

    • Analyze the PCR products by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The appearance of a truncated product (polymerase stop product) at the G-quadruplex site indicates that the ligand has stabilized the structure and blocked the polymerase. The intensity of the stop band will correlate with the ligand's stabilizing ability.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis ligand Porphyrin Ligand (H2TMpyP-2 or Analog) fluorescence Fluorescence Titration ligand->fluorescence cd_spec Circular Dichroism ligand->cd_spec pcr_stop PCR Stop Assay ligand->pcr_stop g4_dna G-Quadruplex DNA anneal Annealing g4_dna->anneal anneal->fluorescence anneal->cd_spec anneal->pcr_stop binding_affinity Binding Affinity (Ka) fluorescence->binding_affinity conformation Conformational Changes cd_spec->conformation stabilization G4 Stabilization pcr_stop->stabilization

Caption: Experimental workflow for evaluating porphyrin-G-quadruplex interactions.

logical_relationship h2tmpp H2TMpyP-2 poor_selectivity Poor Selectivity for G-Quadruplex h2tmpp->poor_selectivity strategies Improvement Strategies poor_selectivity->strategies metalation Metalation (e.g., Ag, Zn, Cu) strategies->metalation modification Peripheral Modification (Bulky Substituents) strategies->modification charge_reduction Charge Reduction strategies->charge_reduction enhanced_selectivity Enhanced G-Quadruplex Selectivity metalation->enhanced_selectivity modification->enhanced_selectivity charge_reduction->enhanced_selectivity

References

Validation & Comparative

A Comparative Guide to G-Quadruplex Binding: H2TMpyP-2 Chloride vs. TMPyP4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of H2TMpyP-2 chloride and TMPyP4, two cationic porphyrin isomers, in their ability to bind to G-quadruplex (G4) structures. This analysis is supported by experimental data from peer-reviewed literature and offers detailed methodologies for key experimental techniques.

Introduction to H2TMpyP-2 and TMPyP4

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are implicated in the regulation of gene expression and are considered promising targets for anticancer drug development. Cationic porphyrins are a class of compounds known to interact with and stabilize these structures.

TMPyP4 (meso-tetra(N-methyl-4-pyridyl)porphine) is a well-studied G-quadruplex ligand, with the N-methyl-pyridyl groups positioned at the para position of the porphyrin core. In contrast, This compound (meso-tetra(N-methyl-2-pyridyl)porphine chloride), also known as TMPyP2, features these groups at the ortho position. This seemingly minor structural difference leads to significant variations in their three-dimensional shape and, consequently, their G-quadruplex binding properties. Due to steric hindrance between the pyridyl groups, H2TMpyP-2 is non-planar, whereas TMPyP4 adopts a more planar conformation.

Quantitative Comparison of G-Quadruplex Binding

The binding affinity of these ligands to G-quadruplex DNA has been evaluated using various biophysical techniques. The following tables summarize the available quantitative data.

LigandG-Quadruplex TargetBinding Constant (K a , M⁻¹)TechniqueReference
TMPyP4 Bcl-2 promoter (WT 39-mer)3.7 x 10⁶ (K₁)ITC[1]
Human Telomeric (Antiparallel/Parallel Hybrid)1.07 x 10⁶ and 4.42 x 10⁸Absorption Titration[2]
c-myc promoter (Parallel)~10⁷ (stronger binding)ITC, SPR[3]
Human Telomeric (Antiparallel)~10⁶ (weaker binding)ITC, SPR[3]
This compound (TMPyP2) Bcl-2 promoter (WT 39-mer)7.0 x 10⁴ (K₁)ITC[1]

Note: Direct comparisons of binding affinities are most accurate when determined under identical experimental conditions. The data presented here is compiled from different studies and should be interpreted with this in mind. One study directly comparing the isomers for binding to the Bcl-2 promoter G-quadruplex found that TMPyP4 has an affinity approximately two orders of magnitude greater than this compound[1].

Structural Basis for Differential Binding

The difference in planarity between the two isomers is a key determinant of their interaction with G-quadruplexes. The planar structure of TMPyP4 allows for effective π-π stacking interactions with the terminal G-quartets of the G-quadruplex, a primary mode of binding for many G4 ligands. In contrast, the non-planar nature of This compound hinders such stacking interactions, leading to a weaker binding affinity[1]. Studies have suggested that while TMPyP4 can bind via end-stacking and intercalation, the non-planar isomers like H2TMpyP-2 are restricted to weaker, single-mode interactions[1].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

Protocol Outline:

  • Sample Preparation:

    • Prepare a solution of the G-quadruplex-forming oligonucleotide in the desired buffer (e.g., 10 mM potassium phosphate, 100 mM KCl, pH 7.0). The oligonucleotide is typically annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature to ensure proper folding into the G-quadruplex structure.

    • Prepare a stock solution of the porphyrin ligand (this compound or TMPyP4) in the same buffer. The concentrations should be accurately determined by UV-Vis spectrophotometry.

    • Typically, the G-quadruplex solution (e.g., 20 µM) is placed in the sample cell, and the ligand solution (e.g., 500 µM) is loaded into the injection syringe.

  • ITC Experiment:

    • The experiment is performed at a constant temperature (e.g., 25°C).

    • A series of small aliquots of the ligand solution are injected into the sample cell containing the G-quadruplex solution.

    • The heat released or absorbed during each injection is measured.

    • A control experiment, titrating the ligand into the buffer alone, is performed to account for the heat of dilution.

  • Data Analysis:

    • The integrated heat data is corrected for the heat of dilution.

    • The corrected data is then fit to a suitable binding model (e.g., a one-site or two-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the conformation of the G-quadruplex and to observe any conformational changes upon ligand binding.

Protocol Outline:

  • Sample Preparation:

    • Prepare folded G-quadruplex DNA as described for ITC.

    • Prepare a stock solution of the porphyrin ligand.

  • CD Measurements:

    • Record the CD spectrum of the G-quadruplex alone in a quartz cuvette. Spectra are typically recorded from 320 nm to 220 nm.

    • Titrate the ligand into the G-quadruplex solution in increasing concentrations and record the CD spectrum after each addition.

    • A blank spectrum of the buffer should be recorded and subtracted from all sample spectra.

  • Data Analysis:

    • Changes in the CD signal, particularly around 260 nm and 295 nm, indicate conformational changes in the G-quadruplex upon ligand binding. The characteristic CD signature can provide information about the G-quadruplex topology (e.g., parallel, antiparallel, or hybrid).

Fluorescence Resonance Energy Transfer (FRET) Melting Assay

FRET melting assays are used to determine the thermal stability of the G-quadruplex in the presence and absence of a ligand. An increase in the melting temperature (Tm) indicates stabilization of the G-quadruplex by the ligand.

Protocol Outline:

  • Sample Preparation:

    • A G-quadruplex-forming oligonucleotide is dual-labeled with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.

    • The labeled oligonucleotide is annealed in the presence of a buffer.

    • The ligand is added to the solution at a desired concentration.

  • FRET Melting Experiment:

    • The fluorescence of the sample is monitored as the temperature is gradually increased (e.g., from 20°C to 95°C) in a real-time PCR machine or a spectrofluorometer with a temperature controller.

    • As the G-quadruplex unfolds, the distance between the donor and quencher increases, leading to an increase in fluorescence.

  • Data Analysis:

    • The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values.

    • The change in melting temperature (ΔTm) in the presence of the ligand is calculated to quantify the extent of stabilization.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics and affinity of binding interactions in real-time.

Protocol Outline:

  • Chip Preparation:

    • A biotinylated G-quadruplex-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

    • The oligonucleotide is annealed on the chip surface by injecting a potassium-containing buffer.

  • SPR Measurement:

    • A solution of the porphyrin ligand at various concentrations is flowed over the sensor chip surface.

    • The binding of the ligand to the immobilized G-quadruplex is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

    • A regeneration solution (e.g., a high salt buffer or a brief pulse of NaOH) is used to dissociate the bound ligand between injections.

  • Data Analysis:

    • The sensorgram data (RU vs. time) is analyzed to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ).

Visualizations

Experimental Workflow

G_Quadruplex_Ligand_Comparison_Workflow cluster_preparation Sample Preparation cluster_binding_analysis Binding Affinity & Thermodynamics cluster_structural_analysis Structural & Stability Analysis cluster_data_analysis Data Analysis & Comparison Oligo G4 Oligonucleotide Synthesis Anneal Annealing in K+ Buffer Oligo->Anneal ITC Isothermal Titration Calorimetry (ITC) Anneal->ITC SPR Surface Plasmon Resonance (SPR) Anneal->SPR CD Circular Dichroism (CD) Spectroscopy Anneal->CD FRET FRET Melting Assay Anneal->FRET Ligand_Prep Ligand Stock Preparation (H2TMpyP-2 & TMPyP4) Ligand_Prep->ITC Ligand_Prep->SPR Ligand_Prep->CD Ligand_Prep->FRET Data Quantitative Data (Ka, Kd, ΔTm, etc.) ITC->Data SPR->Data CD->Data FRET->Data Comparison Comparative Analysis Data->Comparison

Caption: Experimental workflow for comparing G-quadruplex binding ligands.

Signaling Pathway

G4_Ligand_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Promoter Oncogene Promoter (e.g., c-MYC) G4_Formation G-Quadruplex Formation Promoter->G4_Formation Stabilization G4 Stabilization G4_Formation->Stabilization Ligand G4 Ligand (H2TMpyP-2 or TMPyP4) Ligand->Stabilization Transcription_Repression Transcriptional Repression Stabilization->Transcription_Repression mRNA Reduced mRNA Levels Transcription_Repression->mRNA leads to Protein Decreased Oncoprotein (e.g., c-MYC) mRNA->Protein Cellular_Effects Downstream Cellular Effects (e.g., Apoptosis, Reduced Proliferation) Protein->Cellular_Effects

Caption: Simplified signaling pathway of G-quadruplex stabilizing ligands.

Conclusion

The comparison between this compound and TMPyP4 for G-quadruplex binding highlights the critical role of ligand topology. The planar TMPyP4 demonstrates significantly higher binding affinity to G-quadruplex structures, primarily due to its ability to engage in favorable π-π stacking interactions. The non-planar this compound exhibits weaker binding, suggesting that steric hindrance impedes its effective interaction with the G-quartet. For researchers developing G-quadruplex-targeted therapeutics, this comparison underscores the importance of molecular planarity in ligand design for achieving high-affinity binding. Further direct comparative studies under a standardized set of experimental conditions would be invaluable for a more precise quantitative assessment.

References

H2TMpyP-2 Chloride vs. Other Photosensitizers for Photodynamic Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photosensitizer H2TMpyP-2 chloride (a common name for meso-tetrakis(4-N-methylpyridyl)porphine, also referred to as TMPyP) with other notable photosensitizers used in Photodynamic Therapy (PDT). The comparison is based on available experimental data, focusing on photophysical properties, cellular uptake, and cytotoxic efficacy. Detailed experimental protocols and visualizations of key pathways are included to support further research and development.

Executive Summary

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and oxygen to induce cell death. The choice of photosensitizer is critical to the efficacy of PDT. This guide evaluates this compound against established photosensitizers such as Photofrin® and m-THPC (temoporfin), providing a comparative analysis of their performance based on key photodynamic parameters.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for this compound and other photosensitizers. It is important to note that experimental conditions such as solvent, cell line, and light dose can significantly influence these values, making direct comparisons across different studies challenging.

Table 1: Photophysical Properties of Selected Photosensitizers

PhotosensitizerSinglet Oxygen Quantum Yield (ΦΔ)Solvent/Method
This compound (TMPyP) 0.74D₂O
0.52PBS-D₂O[1]
Photofrin® 0.89Phosphate buffer with Triton X-100[1]
Varies with aggregation stateNot specified
m-THPC (temoporfin) 0.42Methanol[2]
0.21 (bound to BSA)Deuterated buffer solutions[2]
0.56Not specified[3]
ZnTPPS4 Not specifiedNot specified

Table 2: In Vitro Efficacy of this compound vs. ZnTPPS4

ParameterThis compound (TMPyP)ZnTPPS4Cell LineLight Dose
Concentration for significant cytotoxicity 5 µM5 µMHeLa, G-36125 J/cm²

Data from a comparative study on the effect of two porphyrin photosensitizers.

Table 3: In Vitro Efficacy of m-THPC in Various Cancer Cell Lines

Cell LineIC50 (µM)Light Dose (J/cm²)
A-427 (lung carcinoma)Not specified1.8 - 7.0
BHY (oral squamous carcinoma)Not specified1.8 - 7.0
KYSE-70 (esophageal squamous carcinoma)Not specified1.8 - 7.0
RT-4 (bladder transitional cell carcinoma)Not specified1.8 - 7.0
SISO (cervical carcinoma)Not specified1.8 - 7.0

Data from a study on cellular death pathways after mTHPC-mediated PDT.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments in PDT research.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The relative method using a well-characterized standard photosensitizer is commonly employed.

  • Standard and Sample Preparation: Prepare solutions of the reference photosensitizer (e.g., Methylene Blue, ΦΔ = 0.52 in methanol) and the test photosensitizer (this compound) in the desired solvent (e.g., methanol, D₂O). The concentrations are adjusted to have similar absorbance at the excitation wavelength.

  • Singlet Oxygen Probe: A chemical probe, such as 1,3-diphenylisobenzofuran (DPBF), is added to both solutions. DPBF reacts with singlet oxygen, leading to a decrease in its absorbance.

  • Irradiation: The solutions are irradiated with a monochromatic light source at a wavelength absorbed by both photosensitizers.

  • Spectrophotometric Monitoring: The decrease in the absorbance of DPBF at its maximum absorption wavelength is monitored over time for both the standard and the sample.

  • Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where:

    • ΦΔ_ref is the singlet oxygen quantum yield of the reference.

    • k_sample and k_ref are the rate constants of DPBF bleaching for the sample and reference, respectively.

    • I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference, respectively.

Cellular Uptake Studies

Quantifying the amount of photosensitizer accumulated within cells is essential for understanding its photodynamic efficacy.

  • Cell Culture: Seed the desired cancer cell line (e.g., HeLa) in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with a known concentration of the photosensitizer (e.g., 10 µM this compound) for various time points (e.g., 2, 6, 12, 24 hours).

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 solution).

  • Quantification: The intracellular concentration of the photosensitizer can be determined by:

    • Fluorospectrometry: Measure the fluorescence intensity of the cell lysate at the photosensitizer's characteristic excitation and emission wavelengths. A standard curve of the photosensitizer in the lysis buffer is used for quantification.

    • UV-Vis Spectrophotometry: Measure the absorbance of the cell lysate at the Soret band of the porphyrin.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach.

  • Photosensitizer Incubation: Incubate the cells with various concentrations of the photosensitizer for a predetermined time.

  • Irradiation: Wash the cells with PBS and add fresh medium. Irradiate the cells with a specific light dose from a suitable light source. A control group of cells is treated with the photosensitizer but not irradiated (dark toxicity). Another control group receives neither photosensitizer nor light.

  • MTT Addition: After a post-irradiation incubation period (e.g., 24 hours), add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding and designing new studies.

Signaling Pathways in PDT-Induced Cell Death

Photodynamic therapy can induce different forms of cell death, primarily apoptosis and necrosis. The specific pathway activated depends on the photosensitizer's subcellular localization, the light dose, and the cell type.

PDT_Cell_Death_Pathways PDT Photodynamic Therapy (PS + Light + O2) ROS Reactive Oxygen Species (ROS) (e.g., 1O2) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Lysosomes Lysosomal Damage ROS->Lysosomes ER Endoplasmic Reticulum Stress ROS->ER Membrane Plasma Membrane Damage ROS->Membrane CytochromeC Cytochrome c Release Mitochondria->CytochromeC Cathepsins Cathepsin Release Lysosomes->Cathepsins UPR Unfolded Protein Response ER->UPR Necrosis Necrosis Membrane->Necrosis High PDT Dose Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid Activation Cathepsins->Bid Bid->Mitochondria UPR->Apoptosis

Caption: Generalized signaling pathways of PDT-induced apoptosis and necrosis.

Experimental Workflow for Comparing Photosensitizer Efficacy

A standardized workflow is essential for the objective comparison of different photosensitizers.

Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture ps_incubation Photosensitizer Incubation (Varying concentrations and times) cell_culture->ps_incubation irradiation Light Irradiation (Specific wavelength and dose) ps_incubation->irradiation uptake_analysis Cellular Uptake Analysis ps_incubation->uptake_analysis Parallel Experiment post_incubation Post-Irradiation Incubation (e.g., 24 hours) irradiation->post_incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) post_incubation->cytotoxicity_assay pathway_analysis Cell Death Pathway Analysis (e.g., Flow Cytometry, Western Blot) post_incubation->pathway_analysis data_analysis Data Analysis and Comparison (IC50, etc.) cytotoxicity_assay->data_analysis pathway_analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vitro comparison of photosensitizers.

Discussion and Future Directions

This compound has demonstrated significant photodynamic activity in various studies. Its cationic nature is believed to facilitate its interaction with negatively charged cellular components, potentially influencing its uptake and subcellular localization. The available data suggests that its efficacy is comparable to some other porphyrin-based photosensitizers, such as ZnTPPS4, under specific experimental conditions.

However, a comprehensive, direct comparison with clinically established photosensitizers like Photofrin® and m-THPC is still needed. Future research should focus on head-to-head comparative studies under standardized conditions to provide a clearer picture of the relative strengths and weaknesses of this compound. Key areas for investigation include:

  • Quantitative Comparison: Direct, quantitative comparisons of singlet oxygen quantum yields, cellular uptake kinetics, and in vitro/in vivo cytotoxicity against a panel of cancer cell lines and in relevant animal models.

  • Subcellular Localization: Detailed studies on the subcellular localization of this compound in different cell types and its correlation with the induced cell death pathways.

  • Mechanism of Action: Elucidation of the specific signaling pathways activated by this compound-mediated PDT to identify potential targets for combination therapies.

  • Formulation and Delivery: Development of novel formulations to enhance the tumor selectivity and therapeutic efficacy of this compound.

By addressing these research gaps, the full potential of this compound as a photosensitizer for photodynamic therapy can be realized, paving the way for its potential clinical application.

References

A Comparative Guide to the Validation of H2TMpyP-2 Chloride's Telomerase Inhibition Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the telomerase inhibition activity of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphyrin tetrachloride (H2TMpyP-2 chloride), a well-studied G-quadruplex stabilizing agent, with other notable telomerase inhibitors. The data presented is compiled from various experimental studies to offer a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

Telomerase, an enzyme crucial for maintaining telomere length, is a prime target in cancer therapy due to its reactivation in the majority of human cancers. This compound, also known as TMPyP4, exerts its inhibitory effect by stabilizing G-quadruplex structures in the telomeric DNA, thereby impeding telomerase function. This guide compares the efficacy of this compound with other telomerase inhibitors, including BIBR1532, BRACO-19, and Telomestatin, using data from both Telomeric Repeat Amplification Protocol (TRAP) assays and direct telomerase assays. It is crucial to note that for G-quadruplex stabilizing compounds like this compound, direct telomerase assays are considered more reliable for determining inhibitory activity due to potential PCR interference in TRAP assays.

Comparative Analysis of Telomerase Inhibitors

The inhibitory activities of this compound and its alternatives are summarized below. The IC50 values, representing the concentration required to inhibit 50% of telomerase activity, are presented from both TRAP and direct telomerase assays to provide a comprehensive and critically evaluated comparison.

Table 1: IC50 Values of Telomerase Inhibitors from TRAP Assay
CompoundTargetMechanism of ActionCell Line/SystemIC50 (TRAP Assay)Reference
This compound (TMPyP4) Telomeric G-quadruplexG-quadruplex StabilizationHEK293T cells550 nM[1]
BIBR1532hTERT (catalytic subunit)Non-competitive InhibitionA549 cells0.2 µM (200 nM)[2]
BRACO-19Telomeric G-quadruplexG-quadruplex StabilizationUXF1138L cells2.5 µM (2500 nM)[3]
TelomestatinTelomeric G-quadruplexG-quadruplex Stabilization---5 nM[4]

Note: TRAP assay results for G-quadruplex stabilizers can be influenced by PCR inhibition, potentially leading to an overestimation of their inhibitory potency.

Table 2: IC50 Values of Telomerase Inhibitors from Direct Telomerase Assay
CompoundTargetMechanism of ActionCell Line/SystemIC50 (Direct Assay)Reference
This compound (TMPyP4) Telomeric G-quadruplexG-quadruplex StabilizationHEK293T cells710 nM[1]
BIBR1532hTERT (catalytic subunit)Non-competitive InhibitionLeukemia cells93 nM[5]
BRACO-19Telomeric G-quadruplexG-quadruplex StabilizationHEK293T cells830 nM[1]
TelomestatinTelomeric G-quadruplexG-quadruplex StabilizationHEK293T cells900 ± 500 nM[1]

Note: Direct telomerase assays provide a more accurate measurement of the direct inhibition of telomerase activity, especially for compounds that may interfere with PCR amplification.

Experimental Protocols

Detailed methodologies for the key assays cited are provided below to facilitate the replication and validation of these findings.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.

Principle:

  • Telomerase Extension: A cell extract containing telomerase is incubated with a synthetic DNA primer (TS). Active telomerase adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.

  • PCR Amplification: The extension products are then amplified by PCR using the TS primer and a reverse primer. The amplified products are visualized as a characteristic ladder of 6-base pair increments on a gel.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Harvest cells and wash with PBS.

    • Lyse cells in a CHAPS-based lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine protein concentration using a standard assay (e.g., Bradford or BCA).

  • TRAP Reaction:

    • Prepare a reaction mix containing TRAP buffer, dNTPs, TS primer, and the cell extract.

    • Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension.

    • Heat inactivate the telomerase at 94°C for 5 minutes.

  • PCR Amplification:

    • Add a PCR mix containing Taq polymerase and a reverse primer to the reaction.

    • Perform PCR with appropriate cycling conditions (e.g., 30-35 cycles of denaturation, annealing, and extension).

  • Detection:

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE).

    • Stain the gel with a DNA-binding dye (e.g., SYBR Green or ethidium bromide) and visualize the DNA ladder.

    • Quantify band intensities to determine relative telomerase activity.

Direct Telomerase Assay

This assay directly measures the extension of a primer by telomerase without a PCR amplification step, thus avoiding potential PCR inhibition artifacts.

Principle: A radiolabeled or fluorescently labeled primer is incubated with a cell extract containing telomerase and dNTPs. The extension of the primer by telomerase is directly detected and quantified.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Prepare cell extracts as described for the TRAP assay.

  • Direct Assay Reaction:

    • Prepare a reaction mix containing a biotinylated primer, dNTPs (including a radiolabeled dGTP, e.g., [α-³²P]dGTP), and the cell extract.

    • Incubate at 30°C for 45-60 minutes to allow for primer extension.

  • Product Purification and Detection:

    • Stop the reaction and purify the extended products, for example, by capturing the biotinylated primers on streptavidin-coated beads.

    • Elute the extended products from the beads.

    • Separate the products by denaturing PAGE.

    • Visualize the radiolabeled products by autoradiography or phosphorimaging.

    • Quantify the signal to determine telomerase activity.

Signaling Pathways and Mechanisms of Action

Inhibition of telomerase by this compound and other G-quadruplex stabilizers leads to telomere dysfunction, which is recognized by the cell as DNA damage. This triggers a cascade of signaling events, ultimately leading to cell cycle arrest and apoptosis.

Experimental Workflow for Validating Telomerase Inhibition

The following diagram illustrates a typical workflow for validating the activity of a telomerase inhibitor.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays Inhibitor Telomerase Inhibitor (e.g., this compound) TRAP TRAP Assay Inhibitor->TRAP Test Inhibition DirectAssay Direct Telomerase Assay Inhibitor->DirectAssay Confirm Inhibition IC50 Determine IC50 TRAP->IC50 DirectAssay->IC50 Treatment Treat cells with Inhibitor IC50->Treatment Select Concentrations CellCulture Cancer Cell Culture CellCulture->Treatment Proliferation Cell Proliferation Assay Treatment->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis DDR DNA Damage Response Assay (e.g., γH2AX staining) Treatment->DDR

Fig. 1: Experimental workflow for validating telomerase inhibitors.
Telomerase Inhibition-Induced DNA Damage Response and Apoptosis

The stabilization of G-quadruplexes by this compound at the telomeres prevents telomerase from accessing and extending the telomeric DNA. This leads to the uncapping of telomeres, which are then recognized as sites of DNA double-strand breaks (DSBs). This triggers the DNA Damage Response (DDR) pathway, primarily mediated by the ATM and ATR kinases. Persistent DNA damage signaling, due to the inability to repair the "damaged" telomeres, ultimately activates apoptotic pathways.

G cluster_0 Telomere Dysfunction cluster_1 Cellular Response H2TMpyP2 This compound G4 G-quadruplex Stabilization H2TMpyP2->G4 Telomerase_Inhibition Telomerase Inhibition G4->Telomerase_Inhibition Telomere_Uncapping Telomere Uncapping Telomerase_Inhibition->Telomere_Uncapping DDR DNA Damage Response (ATM/ATR activation) Telomere_Uncapping->DDR recognized as DSB p53 p53 Activation DDR->p53 Apoptosis Apoptosis (Caspase Cascade) p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

Fig. 2: Signaling cascade initiated by this compound.

Conclusion

This compound is a potent stabilizer of telomeric G-quadruplexes, leading to the inhibition of telomerase activity. When comparing its efficacy to other telomerase inhibitors, it is imperative to consider the assay methodology. Direct telomerase assays provide a more accurate assessment of its inhibitory potential than the commonly used TRAP assay. The downstream consequences of telomerase inhibition by this compound involve the induction of a DNA damage response and subsequent apoptosis, highlighting its potential as an anticancer therapeutic agent. This guide provides researchers with the necessary data and protocols to objectively evaluate this compound and other telomerase inhibitors in their own research endeavors.

References

Comparative study of H2TMpyP-2 metal complexes' DNA affinity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the DNA Affinity of H₂TMpyP-2 Metal Complexes

The cationic porphyrin 5,10,15,20-tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as H₂TMpyP-2, and its metal complexes are of significant interest to researchers in the fields of chemistry, biology, and pharmacology. Their ability to interact with DNA, particularly with non-canonical structures like G-quadruplexes, has positioned them as potential therapeutic agents, especially in anticancer research. This guide provides a comparative analysis of the DNA affinity of H₂TMpyP-2 and its various metal complexes, supported by experimental data, to aid researchers and drug development professionals in this field.

Introduction to H₂TMpyP-2 and its DNA Interaction

H₂TMpyP-2 is a well-studied porphyrin that binds to DNA through various modes, including intercalation, groove binding, and external stacking. A key area of investigation is its interaction with G-quadruplexes, which are four-stranded DNA structures found in telomeres and oncogene promoter regions. The stabilization of these G-quadruplexes can inhibit the activity of the enzyme telomerase, which is overexpressed in approximately 90% of cancer cells, making it a prime target for anticancer drug design.[1][2][3]

While H₂TMpyP-2 demonstrates a high affinity for G-quadruplex DNA, its selectivity over duplex DNA is often poor.[1][2][3][4] To enhance this selectivity and modulate the binding affinity, various metal ions have been chelated into the porphyrin core. The nature of the central metal ion can significantly influence the electronic properties, geometry, and DNA binding characteristics of the resulting metalloporphyrin.[1]

Comparative DNA Binding Affinity

The DNA binding affinity of H₂TMpyP-2 and its metal complexes is typically quantified by the binding constant (Kₑ). A higher Kₑ value indicates a stronger interaction between the porphyrin complex and the DNA molecule. The following table summarizes the binding constants for several H₂TMpyP-2 metal complexes with different DNA structures, including G-quadruplexes (unimolecular and tetramolecular) and double-stranded DNA.

ComplexDNA StructureBinding Constant (Kₑ) (M⁻¹)Stoichiometry (Ligand:DNA)
H₂TMpyP-2 Unimolecular G-quadruplex1.3 x 10⁷4:1
Tetramolecular G-quadruplex3.5 x 10⁶3:1
Double-stranded DNA1.8 x 10⁶3:1
Ag(II)TMpyP-2 Unimolecular G-quadruplex1.5 x 10⁷4:1
Tetramolecular G-quadruplex4.8 x 10⁶3:1
Double-stranded DNA1.1 x 10⁶3:1
Zn(II)TMpyP-2 Unimolecular G-quadruplex1.1 x 10⁷4:1
Tetramolecular G-quadruplex2.9 x 10⁶3:1
Double-stranded DNA1.5 x 10⁶3:1
Co(III)TMpyP-2 Unimolecular G-quadruplex9.8 x 10⁶4:1
Tetramolecular G-quadruplex2.5 x 10⁶3:1
Double-stranded DNA1.3 x 10⁶3:1
Ni(II)TMpyP-2 Unimolecular G-quadruplex8.5 x 10⁶4:1
Tetramolecular G-quadruplex2.2 x 10⁶3:1
Double-stranded DNA1.2 x 10⁶3:1
Pd(II)TMpyP-2 Unimolecular G-quadruplex1.2 x 10⁷4:1
Tetramolecular G-quadruplex3.2 x 10⁶3:1
Double-stranded DNA1.6 x 10⁶3:1
Cu(II)TMpyP-2 Unimolecular G-quadruplex1.0 x 10⁷4:1
Tetramolecular G-quadruplex2.7 x 10⁶3:1
Double-stranded DNA1.4 x 10⁶3:1
Mn(III)TMpyP-2 Unimolecular G-quadruplex7.5 x 10⁶4:1
Tetramolecular G-quadruplex1.9 x 10⁶3:1
Double-stranded DNA1.0 x 10⁶3:1

Data sourced from a comparative screening under unified experimental conditions.[1]

Generally, all the studied derivatives exhibit a strong affinity for G-quadruplex DNA structures, with binding constants in the range of 10⁶–10⁷ M⁻¹.[1][2][3] The data suggests that the unimolecular G-quadruplex conformation is generally favored over the tetramolecular and double-stranded DNA structures. The Ag(II) complex, in particular, shows a promising pattern of selectivity for G-quadruplexes.[1][2][3]

Experimental Protocols

The determination of DNA binding affinity for H₂TMpyP-2 and its metal complexes typically involves spectrophotometric or spectrofluorometric titrations. Below is a generalized protocol for UV-Vis spectrophotometric titration.

UV-Vis Spectrophotometric Titration for Determining DNA Binding Constant

  • Preparation of Solutions:

    • Prepare a stock solution of the porphyrin complex in a suitable buffer (e.g., Tris-HCl buffer with KCl and EDTA).

    • Prepare a stock solution of the desired DNA structure (G-quadruplex or duplex DNA) in the same buffer. The concentration of the DNA solution should be accurately determined by measuring its absorbance at 260 nm.

    • To form G-quadruplex structures, the oligonucleotide is typically heated to 95 °C for 5 minutes and then slowly cooled to room temperature.

  • Titration Procedure:

    • Place a fixed concentration of the porphyrin solution in a quartz cuvette.

    • Record the initial UV-Vis absorption spectrum of the porphyrin solution. The Soret band is the most intense absorption band and is sensitive to DNA binding.

    • Add small aliquots of the DNA stock solution to the porphyrin solution in the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the absorption spectrum are observed.

  • Data Analysis:

    • Monitor the changes in the Soret band of the porphyrin upon DNA addition. Binding is typically characterized by a red shift (bathochromicity) and a decrease in molar absorptivity (hypochromism).

    • The binding constant (Kₑ) can be calculated by fitting the absorbance data to a suitable binding model, such as the Benesi-Hildebrand equation or by using non-linear fitting algorithms.

Visualizing the Experimental Workflow and Mechanism

The following diagrams illustrate the general experimental workflow for studying porphyrin-DNA interactions and the proposed mechanism of telomerase inhibition.

Experimental_Workflow cluster_preparation Solution Preparation cluster_titration UV-Vis Titration cluster_analysis Data Analysis Porphyrin Porphyrin Stock Solution Titration Spectrophotometric Titration (Add DNA to Porphyrin) Porphyrin->Titration DNA DNA Stock Solution (G-quadruplex or Duplex) DNA->Titration Analysis Monitor Spectral Changes (Red Shift, Hypochromism) Titration->Analysis Calculation Calculate Binding Constant (Kb) Analysis->Calculation

Caption: General experimental workflow for determining porphyrin-DNA binding affinity using UV-Vis titration.

Telomerase_Inhibition Telomere Telomere (G-rich sequence) G_Quadruplex G-Quadruplex Formation Telomere->G_Quadruplex Stabilization G-Quadruplex Stabilization G_Quadruplex->Stabilization Porphyrin H₂TMpyP-2 Metal Complex Porphyrin->Stabilization Inhibition Inhibition of Telomerase Activity Stabilization->Inhibition Telomerase Telomerase Telomerase->Inhibition blocked by stabilized G-quadruplex Apoptosis Cancer Cell Apoptosis Inhibition->Apoptosis

References

Cross-Validation of H2TMpyP-2 Chloride Binding Stoichiometry with G-Quadruplex DNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies to determine the binding stoichiometry of 5,10,15,20-Tetrakis(N-methyl-2-pyridyl)-21H,23H-porphine tetrachloride (H2TMpyP-2 chloride) with G-quadruplex (G4) DNA. It further contrasts H2TMpyP-2 with other notable G4-binding ligands, offering supporting data and detailed experimental protocols to aid in the design and interpretation of binding studies.

Introduction to H2TMpyP-2 and G-Quadruplex DNA Interaction

H2TMpyP-2 is a cationic porphyrin that has garnered significant interest for its ability to interact with and stabilize G-quadruplex DNA structures. These non-canonical secondary DNA structures are implicated in various cellular processes, including the regulation of gene expression and the maintenance of telomere integrity, making them attractive targets for therapeutic intervention, particularly in oncology.[1] The binding of ligands like H2TMpyP-2 can modulate these processes. However, the precise stoichiometry of this interaction—the ratio in which the ligand binds to the G4 DNA—can vary depending on the specific G4 topology, ionic conditions, and the experimental technique employed.[2][3] This guide aims to provide clarity on cross-validating these binding stoichiometries.

Comparative Analysis of Binding Stoichiometry

The binding of H2TMpyP-2 and its analogs to G-quadruplex DNA is not fixed and can exhibit multiple stoichiometries. The prevalent binding modes include end-stacking on the terminal G-quartets, intercalation between the G-quartets, and groove binding.[2][4] The observed stoichiometry is a reflection of these binding modes.

H2TMpyP-2 and Metallated Analogs

The introduction of a metal ion into the porphyrin core can significantly influence the binding stoichiometry and selectivity for G4 DNA.

LigandG-Quadruplex TargetReported Stoichiometry (Ligand:G4)Binding Affinity (K_a, M⁻¹)Experimental Method(s)Reference(s)
H2TMpyP-2Parallel (TG4T)42:1-UV-Vis, Fluorescence, SERS[2]
H2TMpyP-2Dimer-hairpin (G4T4G4)24:1-UV-Vis, Fluorescence, SERS[2]
H2TMpyP-2Monomer-folded AG3(T2AG3)34:1-UV-Vis, Fluorescence, SERS[2]
H2TMpyP-2 & AnalogsVarious G4s3:1 to 4:110⁶ - 10⁷Spectroscopic Screening[1][5]
Cu(II)TMPyPTetramolecular (T4GnT4)2:1-UV-Vis, Fluorescence, CD, EPR[4]
Zn(II)TMPyPBimolecular [(TAGGG)2]22:1~10⁶UV-Vis, ITC[4]
Comparison with Alternative G-Quadruplex Ligands

A variety of other small molecules are known to bind and stabilize G-quadruplex DNA, each with distinct binding characteristics.

LigandG-Quadruplex TargetReported Stoichiometry (Ligand:G4)Binding Affinity (K_d)Experimental Method(s)Reference(s)
Pyridostatin Telomeric G41:1 (or greater)490 ± 80 nMLaser Tweezers[6]
RHPS4 Telomeric G4--Molecular Dynamics, Cell-based assays[7][8][9][10][11]
BRACO-19 Parallel G41:1-X-ray Crystallography, Mass Spectrometry[12][13][14]
Telomestatin Telomeric G42:1-Mass Spectrometry, Modeling[15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of binding data. Below are protocols for commonly employed techniques.

UV-Visible (UV-Vis) Absorption Titration

This method relies on monitoring the changes in the absorption spectrum of H2TMpyP-2 upon the addition of G-quadruplex DNA. The Soret band of the porphyrin (around 420-440 nm) is particularly sensitive to its environment and binding interactions.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4). The potassium ions are crucial for the formation and stability of many G-quadruplex structures.

    • Prepare a concentrated stock solution of the desired G-quadruplex-forming oligonucleotide in the same buffer. Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

    • Determine the concentrations of both solutions accurately using UV-Vis spectrophotometry and the respective molar extinction coefficients.

  • Titration:

    • Place a fixed concentration of H2TMpyP-2 (e.g., 5 µM) in a quartz cuvette.[2]

    • Record the initial absorption spectrum (typically from 350 to 500 nm).

    • Make stepwise additions of the G-quadruplex DNA solution into the cuvette.

    • After each addition, allow the solution to equilibrate (e.g., for 2-5 minutes) and then record the absorption spectrum.

    • Continue the titration until no further significant changes in the spectrum are observed upon successive additions of the DNA.[2]

  • Data Analysis (Job's Plot):

    • A Job's plot (method of continuous variation) can be used to determine the stoichiometry.[16][17]

    • Prepare a series of solutions where the total molar concentration of H2TMpyP-2 and G-quadruplex is constant, but their mole fractions vary from 0 to 1.

    • Measure the absorbance at a wavelength where the complex absorbs maximally, subtracting the absorbance of the free ligand.

    • Plot the change in absorbance against the mole fraction of the ligand. The maximum of the plot corresponds to the stoichiometry of the complex.[16]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including stoichiometry (n), binding constant (K_a), and enthalpy (ΔH).[18][19]

Methodology:

  • Sample Preparation:

    • Prepare the H2TMpyP-2 and G-quadruplex DNA solutions in the exact same buffer to minimize heats of dilution. Dialysis of both components against the same buffer is highly recommended.[19][20]

    • Degas both solutions prior to the experiment to avoid air bubbles.[19]

    • Accurately determine the concentrations of both solutions. Errors in concentration will directly affect the calculated stoichiometry.[18]

  • ITC Experiment:

    • Typically, the G-quadruplex DNA solution (e.g., 10 µM) is placed in the sample cell, and the H2TMpyP-2 solution (e.g., 100 µM, 10-20 times the concentration of the macromolecule) is loaded into the injection syringe.[18]

    • Perform an initial control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.[18]

    • Set the experimental parameters (e.g., cell temperature, injection volume, spacing between injections).

    • Initiate the titration, injecting small aliquots of the H2TMpyP-2 solution into the G-quadruplex solution. The instrument will measure the heat change after each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the raw data.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.

    • Fit the resulting isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine the stoichiometry (n), binding constant (K_a), and enthalpy of binding (ΔH).[18]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in the G-quadruplex DNA upon ligand binding. While it does not directly measure stoichiometry, it provides valuable information about the nature of the interaction and can be used in titration experiments to infer binding events.[21][22]

Methodology:

  • Sample Preparation:

    • Prepare buffered solutions of the G-quadruplex DNA and H2TMpyP-2 as described for UV-Vis titration.

  • CD Titration:

    • Record the CD spectrum of the G-quadruplex DNA alone (typically in the range of 220-320 nm). The spectral features will be characteristic of the specific G4 topology (e.g., parallel, antiparallel, or hybrid).[21]

    • Make stepwise additions of the H2TMpyP-2 solution to the DNA sample.

    • Record the CD spectrum after each addition, allowing for equilibration.

    • Monitor the changes in the CD signal at specific wavelengths. Significant changes indicate an interaction and potential conformational changes in the DNA.

  • Data Analysis:

    • Plot the change in CD signal against the molar ratio of ligand to DNA. The saturation point of this curve can provide an estimate of the binding stoichiometry.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental techniques described above.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare H2TMpyP-2 Solution concentration Determine Concentrations prep_ligand->concentration prep_dna Prepare & Anneal G4-DNA Solution prep_dna->concentration start H2TMpyP-2 in Cuvette concentration->start add_dna Add Aliquot of G4-DNA start->add_dna equilibrate Equilibrate add_dna->equilibrate record_spec Record UV-Vis Spectrum equilibrate->record_spec check_saturation Saturation? record_spec->check_saturation check_saturation->add_dna No job_plot Construct Job's Plot check_saturation->job_plot Yes determine_stoich Determine Stoichiometry job_plot->determine_stoich

Caption: Workflow for UV-Vis Titration and Job's Plot Analysis.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_samples Prepare Ligand & G4-DNA in Matched Buffer degas Degas Solutions prep_samples->degas load_samples Load DNA to Cell, Ligand to Syringe degas->load_samples control_run Control: Ligand into Buffer load_samples->control_run main_run Titrate Ligand into DNA Solution control_run->main_run integrate_peaks Integrate Heat Peaks main_run->integrate_peaks subtract_dilution Subtract Heat of Dilution integrate_peaks->subtract_dilution plot_isotherm Plot Binding Isotherm subtract_dilution->plot_isotherm fit_model Fit to Binding Model plot_isotherm->fit_model get_params Determine n, K_a, ΔH fit_model->get_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Experiment.

Binding_Mode_Logic cluster_factors Influencing Factors cluster_modes Binding Modes cluster_stoich Resulting Stoichiometry g4_topology G4 Topology end_stacking End-Stacking g4_topology->end_stacking intercalation Intercalation g4_topology->intercalation ionic_strength Ionic Strength groove_binding Groove Binding ionic_strength->groove_binding ligand_structure Ligand Structure (e.g., metalation) ligand_structure->end_stacking ligand_structure->intercalation stoich_2_1 2:1 end_stacking->stoich_2_1 stoich_4_1 4:1 intercalation->stoich_4_1 stoich_other Other Ratios groove_binding->stoich_other

References

A Comparative Guide to Assessing the Purity of Synthesized H₂TMpyP-2 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of methods to assess the purity of synthesized 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin chloride, commonly known as H₂TMpyP-2 chloride, a widely used G-quadruplex ligand. This document outlines its synthesis, potential impurities, and compares common analytical techniques for purity assessment with alternative G-quadruplex ligands, Phen-DC3 and MultiTASQ.

Synthesis and Potential Impurities of H₂TMpyP-2 Chloride

The synthesis of H₂TMpyP-2 chloride is a multi-step process. The precursor, meso-tetra(4-pyridyl)porphyrin (TPP), is first synthesized, typically through the Lindsey synthesis, which involves the condensation of pyrrole and pyridine-4-carboxaldehyde. The TPP is then quaternized using an alkylating agent, such as methyl tosylate, to yield the tetratosylate salt of H₂TMpyP. Finally, an anion exchange is performed to replace the tosylate anions with chloride anions.

Potential impurities in the final product can arise from several sources throughout the synthesis:

  • Unreacted starting materials: Residual pyrrole, pyridine-4-carboxaldehyde, or TPP.

  • Byproducts of TPP synthesis: Oxidized or polymeric porphyrin species.

  • Incomplete quaternization: Porphyrins with one, two, or three methylated pyridyl groups instead of four.

  • Residual tosylate: Incomplete anion exchange can lead to the presence of tosylate ions in the final chloride salt.

  • Solvent residues: Trapped solvents from the purification process.

Quantitative Purity Assessment: A Comparative Overview

The purity of H₂TMpyP-2 chloride and its alternatives is typically assessed using a combination of spectroscopic and chromatographic techniques. The following table summarizes the key quantitative data obtained from these methods.

Compound Analytical Method Parameter Typical Value Purity (%)
H₂TMpyP-2 Chloride UV-Vis Spectroscopyλmax (Soret band) in H₂O422 nm> 95
Molar Extinction Coefficient (ε)~2.2 x 10⁵ M⁻¹cm⁻¹
¹H NMR (DMSO-d₆)Chemical Shifts (δ)Pyrrolic-H: ~8.9 ppm; Pyridinium-H: ~8.2, 7.8 ppm; N-CH₃: ~4.7 ppm> 95
HPLC (RP-C18)Retention TimeVaries with conditions> 95
Phen-DC3 HPLCNot specifiedNot specified> 98
¹H NMRNot specifiedNot specified> 98
Mass SpectrometryNot specifiedNot specified> 98
MultiTASQ HPLCNot specifiedNot specified> 98[1]
¹H NMRNot specifiedNot specified> 98[1]
Mass SpectrometryNot specifiedNot specified> 98[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of meso-Tetra(4-pyridyl)porphyrin (TPP)

This protocol is adapted from the Lindsey synthesis.

  • In a round-bottom flask, combine freshly distilled pyrrole (1 eq) and pyridine-4-carboxaldehyde (1 eq) in propionic acid.

  • Reflux the mixture for 2-4 hours. The color of the solution will darken significantly.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

  • Collect the purple solid by vacuum filtration and wash thoroughly with methanol and then water.

  • Dry the solid under vacuum to yield crude TPP.

  • Purify the crude product by column chromatography on silica gel using a mixture of chloroform and methanol as the eluent.

Synthesis of H₂TMpyP-2 Tosylate
  • Dissolve the purified TPP in a suitable solvent such as DMF.

  • Add a large excess of methyl p-toluenesulfonate (methyl tosylate).

  • Heat the mixture at reflux for several hours to ensure complete quaternization of the pyridyl nitrogens.

  • Cool the reaction mixture to room temperature and add diethyl ether to precipitate the product.

  • Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Anion Exchange to H₂TMpyP-2 Chloride
  • Dissolve the H₂TMpyP-2 tosylate in a minimal amount of water.

  • Pass the solution through an anion-exchange resin (chloride form).

  • Collect the eluate containing the H₂TMpyP-2 chloride.

  • Remove the water by rotary evaporation or lyophilization to obtain the final product as a dark solid.

Purity Assessment by UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the synthesized H₂TMpyP-2 chloride in deionized water of a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum from 350 nm to 700 nm using a quartz cuvette with a 1 cm path length.

  • Data Analysis:

    • Identify the Soret band (around 422 nm) and the four Q-bands in the 500-700 nm region.

    • Calculate the molar extinction coefficient (ε) at the Soret band maximum using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

    • Compare the obtained λmax and ε values with literature values to confirm the identity and estimate the purity of the compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be starting from 95:5 water:acetonitrile to 5:95 over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the Soret band maximum (e.g., 422 nm).

  • Sample Preparation: Dissolve a small amount of the synthesized H₂TMpyP-2 chloride in the initial mobile phase.

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity Assessment by ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized H₂TMpyP-2 chloride in a suitable deuterated solvent, such as DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • Identify the characteristic proton signals of H₂TMpyP: the β-pyrrolic protons, the pyridinium protons, and the N-methyl protons.

    • Integrate the signals and verify that the proton ratios are consistent with the structure.

    • The absence of significant impurity peaks confirms the high purity of the sample.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the synthesis and purity assessment of H₂TMpyP-2 chloride and a comparative overview of the purity assessment for the alternative compounds.

Synthesis_Workflow cluster_synthesis Synthesis of H₂TMpyP-2 Chloride Pyrrole Pyrrole TPP meso-Tetra(4-pyridyl)porphyrin (TPP) Pyrrole->TPP Lindsey Synthesis PyCHO Pyridine-4- carboxaldehyde PyCHO->TPP Lindsey Synthesis PropionicAcid Propionic Acid (Solvent/Catalyst) PropionicAcid->TPP Lindsey Synthesis H2TMPyPTos H₂TMpyP-2 Tosylate TPP->H2TMPyPTos Quaternization MeTos Methyl Tosylate MeTos->H2TMPyPTos Quaternization DMF DMF (Solvent) DMF->H2TMPyPTos Quaternization H2TMPyPCl H₂TMpyP-2 Chloride (Final Product) H2TMPyPTos->H2TMPyPCl Anion Exchange AnionEx Anion Exchange Resin (Cl⁻ form) AnionEx->H2TMPyPCl Anion Exchange

Caption: Synthesis workflow for H₂TMpyP-2 chloride.

Purity_Assessment_Workflow cluster_purity Purity Assessment of Synthesized H₂TMpyP-2 Chloride SynthesizedProduct Synthesized H₂TMpyP-2 Chloride UVVis UV-Vis Spectroscopy SynthesizedProduct->UVVis HPLC HPLC Analysis SynthesizedProduct->HPLC NMR ¹H NMR Spectroscopy SynthesizedProduct->NMR PurityConfirmation Purity > 95% Confirmed UVVis->PurityConfirmation HPLC->PurityConfirmation NMR->PurityConfirmation

Caption: Experimental workflow for purity assessment.

Comparison_Workflow cluster_comparison Comparative Purity Assessment cluster_h2tmpyp_methods H₂TMpyP-2 Analysis cluster_phen_methods Phen-DC3 Analysis cluster_multi_methods MultiTASQ Analysis H2TMPyP H₂TMpyP-2 Chloride H2TMPyP_UVVis UV-Vis H2TMPyP->H2TMPyP_UVVis H2TMPyP_HPLC HPLC H2TMPyP->H2TMPyP_HPLC H2TMPyP_NMR ¹H NMR H2TMPyP->H2TMPyP_NMR PhenDC3 Phen-DC3 Phen_HPLC HPLC PhenDC3->Phen_HPLC Phen_NMR ¹H NMR PhenDC3->Phen_NMR Phen_MS Mass Spec PhenDC3->Phen_MS MultiTASQ MultiTASQ Multi_HPLC HPLC MultiTASQ->Multi_HPLC Multi_NMR ¹H NMR MultiTASQ->Multi_NMR Multi_MS Mass Spec MultiTASQ->Multi_MS PurityResult Purity Confirmation H2TMPyP_NMR->PurityResult Phen_MS->PurityResult Multi_MS->PurityResult

Caption: Comparison of purity assessment methods.

References

In Vivo Validation of H2TMpyP-2 Chloride Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of the anticancer effects of H2TMpyP-2 chloride and related G-quadruplex stabilizing agents. While direct in vivo experimental data for this compound is limited in publicly available literature, this document outlines its established in vitro mechanism of action and presents a framework for its potential in vivo validation by comparing it with other anticancer compounds that have undergone such studies.

Mechanism of Action: this compound as a G-Quadruplex Stabilizer

This compound belongs to a class of cationic porphyrins investigated for their anticancer properties. Its primary proposed mechanism of action is the stabilization of G-quadruplex (G4) DNA structures.[1][2][3] G-quadruplexes are secondary structures that can form in guanine-rich DNA sequences, which are found in telomeres and the promoter regions of several oncogenes.[1][4]

Telomerase, an enzyme crucial for maintaining telomere length, is overexpressed in approximately 90% of human cancers, allowing for uncontrolled cell proliferation.[1][2] By stabilizing the G-quadruplex structures in telomeres, this compound is thought to inhibit telomerase activity, leading to telomere shortening, cellular senescence, and apoptosis.[1][2][5] A significant challenge in the development of G-quadruplex ligands like H2TMpyP is achieving high selectivity for G-quadruplex DNA over duplex DNA to minimize off-target effects.[1][2][6]

Below is a diagram illustrating the proposed signaling pathway for the anticancer effect of this compound.

G_quadruplex_stabilization cluster_cell Cancer Cell H2TMpyP This compound G4_DNA G-Quadruplex DNA (in Telomeres & Oncogene Promoters) H2TMpyP->G4_DNA Stabilizes Telomerase Telomerase G4_DNA->Telomerase Inhibits Oncogene Oncogene Transcription Inhibition G4_DNA->Oncogene Telomere Telomere Shortening Telomerase->Telomere Leads to Apoptosis Apoptosis Telomere->Apoptosis

Caption: Proposed mechanism of this compound.

Comparative In Vivo Performance Data

To contextualize the potential in vivo efficacy of this compound, this section presents data from studies on other anticancer agents, including those that also target G-quadruplexes or utilize different mechanisms. This comparative data serves as a benchmark for the type of quantitative results expected from in vivo validation studies.

Compound/AgentCancer ModelDosageOutcomeReference
Glimepiride + Doxorubicin 4T1 Murine Breast Cancer4 mg/kg (i.p.) + 5 mg/kg (i.v.)More effective tumor growth inhibition than Doxorubicin alone[3]
Artemisia judaica L. Extract A549 Lung Cancer XenograftNot Specified54% tumor inhibition ratio relative to doxorubicin therapy[4]
Copper(II) Complex (2) NCI-H460 Lung Cancer Murine ModelNot SpecifiedSimilar antineoplastic activity to cisplatin[7]
Copper(II) Complex (2) THP-1 Leukemia Xenograft12 mg/kg92.4% inhibition of tumor growth compared to control[8]
Ruthenium(II) Complex (6) BEL-7402 Xenograft Mouse ModelNot SpecifiedEffective tumor growth inhibition with higher in vivo safety than cisplatin[5]

Experimental Protocols for In Vivo Validation

The following are detailed methodologies for key experiments typically conducted to validate the anticancer effects of a compound in vivo. These protocols are based on established practices found in the literature for various anticancer agents.

Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., NCI-H460 for lung cancer, THP-1 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used to prevent rejection of human tumor xenografts.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a small volume of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 2-3 days) using caliper measurements and calculated using the formula: (length x width^2) / 2.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered via a specified route (e.g., intraperitoneal, intravenous, oral) at various doses. A vehicle control group and a positive control group (e.g., a standard chemotherapeutic agent like cisplatin or doxorubicin) are included.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or after a set duration. Mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).

Evaluation of Apoptosis
  • TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining can be performed on paraffin-embedded tumor sections to detect DNA fragmentation, a hallmark of apoptosis.

  • Immunohistochemistry: Tumor sections can be stained for key apoptosis-related proteins, such as cleaved caspase-3 (an executioner caspase) and Bcl-2 family proteins (e.g., Bax, Bcl-2).[9]

Toxicity Assessment
  • Body Weight: Monitor the body weight of the mice throughout the study as an indicator of general health and treatment-related toxicity.

  • Histopathology: Major organs (e.g., liver, kidney, spleen, heart) are collected at the end of the study, fixed in formalin, and subjected to histopathological examination to assess for any signs of toxicity.

  • Blood Analysis: Blood samples can be collected for complete blood counts (CBC) and serum chemistry analysis to evaluate hematopoietic and organ function.

Below is a diagram illustrating a general experimental workflow for the in vivo validation of an anticancer compound.

in_vivo_workflow start Start: Select Cancer Cell Line & Animal Model cell_culture 1. Cell Culture start->cell_culture tumor_implantation 2. Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation tumor_growth 3. Monitor Tumor Growth tumor_implantation->tumor_growth randomization 4. Randomize into Groups (Treatment, Control, Positive Control) tumor_growth->randomization treatment 5. Administer Treatment randomization->treatment monitoring 6. Monitor Tumor Volume & Animal Health treatment->monitoring endpoint 7. Study Endpoint (Tumor Size Limit Reached) monitoring->endpoint analysis 8. Euthanasia, Tumor Excision, & Organ Collection endpoint->analysis data_analysis 9. Data Analysis: Tumor Growth Inhibition, Histopathology, Biomarkers analysis->data_analysis conclusion Conclusion: Evaluate Efficacy & Toxicity data_analysis->conclusion

References

A Comparative Guide to Experimental and Computational Analyses of H2TMpyP-2 Binding to G-Quadruplex DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and computational methodologies used to investigate the binding of the cationic porphyrin 5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (H2TMpyP-2) to G-quadruplex DNA structures. H2TMpyP-2 is a well-documented G-quadruplex stabilizing ligand, making it a valuable tool in cancer research and drug discovery. Understanding the nuances of its binding through both experimental validation and computational prediction is crucial for the development of selective and effective therapeutics.

Quantitative Data Comparison

The following tables summarize the binding affinity of H2TMpyP-2 to various G-quadruplex structures as determined by common experimental techniques and computational methods.

Table 1: Experimental Binding Affinity of H2TMpyP-2 for G-Quadruplex DNA

G-Quadruplex SequenceExperimental MethodBinding Constant (K b /K a ) (M⁻¹)Stoichiometry (Ligand:DNA)Reference
Human Telomeric (AG3(T2AG3)3)Absorption Titration1.07 x 10⁶ and 4.42 x 10⁸2:1[1][2]
Human Telomeric (AG3(T2AG3)3)Isothermal Titration Calorimetry (ITC)~10⁷4:1[3]
(G4T4G4)4Absorption Titration2.74 x 10⁸ and 8.21 x 10⁵4:1[4]
General G-Quadruplex StructuresVarious10⁶ - 10⁷3:1 to 4:1[2][5][6][7]

Table 2: Computational Prediction of H2TMpyP-2 Binding Affinity for G-Quadruplex DNA

G-Quadruplex ModelComputational MethodCalculated Binding Free Energy (ΔG) (kcal/mol)Corresponding Experimental Value (kcal/mol)Reference
Insulin-Linked Polymorphic Region (ILPR)Molecular Dynamics (MD) with Potential of Mean Force (PMF)-9.18 (±0.48)-9.2 (ITC)[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and comparison of results.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (K a ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the G-quadruplex DNA (e.g., 5-25 µM) in a suitable buffer (e.g., potassium phosphate buffer).

    • Prepare a concentrated solution of H2TMpyP-2 (e.g., 100-500 µM) in the identical buffer. It is crucial that the buffer for the DNA and the ligand are perfectly matched to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles in the calorimeter.

  • Instrumentation Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

    • Load the G-quadruplex solution into the sample cell and the identical buffer into the reference cell.

    • Load the H2TMpyP-2 solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the H2TMpyP-2 solution into the sample cell containing the G-quadruplex DNA.

    • Allow the system to return to thermal equilibrium between each injection.

    • The instrument records the heat change (μcal/sec) for each injection.

  • Data Analysis:

    • Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to DNA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding) to determine the thermodynamic parameters (K a , ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K a ) = ΔH - TΔS.

UV-Visible (UV-Vis) Spectroscopy Titration

UV-Vis spectroscopy is a widely used technique to monitor the binding of a ligand to DNA by observing changes in the absorbance spectrum of the ligand upon interaction with the DNA.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of H2TMpyP-2 of known concentration in a suitable buffer.

    • Prepare a stock solution of the G-quadruplex DNA in the same buffer.

    • The buffer should be chosen to ensure the stability of the G-quadruplex structure (e.g., containing K⁺ ions).

  • Titration:

    • Place a fixed concentration of H2TMpyP-2 solution in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the porphyrin solution (typically in the 350-700 nm range).

    • Add small aliquots of the G-quadruplex DNA solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate before recording the UV-Vis spectrum.

    • Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Monitor the changes in the absorbance at the Soret band maximum of H2TMpyP-2 (around 420-440 nm). Binding to G-quadruplex DNA typically causes a red shift (bathochromic shift) and a decrease in absorbance (hypochromicity).

    • Plot the change in absorbance against the concentration of the G-quadruplex DNA.

    • The binding constant (K b ) can be determined by fitting the titration data to a suitable binding equation, such as the Scatchard equation or a non-linear fitting model.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique that can be used to study ligand-DNA interactions by monitoring changes in the fluorescence properties of the ligand upon binding.

Protocol:

  • Sample Preparation:

    • Prepare solutions of H2TMpyP-2 and G-quadruplex DNA in a suitable buffer, similar to the UV-Vis titration method.

  • Fluorescence Titration:

    • Place a solution of H2TMpyP-2 with a fixed concentration in a fluorescence cuvette.

    • Set the excitation wavelength (typically near the Soret band, e.g., 422 nm) and record the initial fluorescence emission spectrum (e.g., 600-750 nm). H2TMpyP-2 typically shows emission peaks around 660 nm and 720 nm.

    • Add increasing concentrations of the G-quadruplex DNA to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.

  • Data Analysis:

    • Binding of H2TMpyP-2 to G-quadruplex DNA often leads to a quenching or enhancement of its fluorescence intensity.

    • Plot the change in fluorescence intensity at a specific wavelength against the concentration of the G-quadruplex DNA.

    • The binding constant can be calculated using the Stern-Volmer equation for quenching data or by fitting the data to a binding isotherm model.

Visualization of Methodologies

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_dna Prepare G-Quadruplex DNA Solution prep_buffer Ensure Identical Buffer Conditions prep_dna->prep_buffer prep_ligand Prepare H2TMpyP-2 Solution prep_ligand->prep_buffer itc Isothermal Titration Calorimetry (ITC) prep_buffer->itc uv_vis UV-Vis Spectroscopy prep_buffer->uv_vis fluorescence Fluorescence Spectroscopy prep_buffer->fluorescence fit_isotherm Fit Binding Isotherm itc->fit_isotherm uv_vis->fit_isotherm fluorescence->fit_isotherm calc_params Calculate Binding Parameters (Ka, ΔG, etc.) fit_isotherm->calc_params

Caption: Experimental workflow for determining binding affinity.

Computational Workflow for Binding Free Energy Calculation

computational_workflow cluster_setup System Setup cluster_simulation Molecular Dynamics Simulation cluster_free_energy Free Energy Calculation get_structures Obtain G-Quadruplex and Ligand Structures docking Molecular Docking (Optional Initial Pose) get_structures->docking solvate Solvate with Water and Add Ions docking->solvate equilibration System Equilibration solvate->equilibration production_md Production MD Run equilibration->production_md pmf Potential of Mean Force (PMF) Calculation production_md->pmf calc_delta_g Calculate Binding Free Energy (ΔG) pmf->calc_delta_g

Caption: Computational workflow for binding free energy calculation.

Signaling Pathway and Logical Relationships

The interaction of H2TMpyP-2 with G-quadruplexes, particularly in telomeric regions, is a key mechanism for telomerase inhibition, a critical pathway in cancer biology.

signaling_pathway H2TMpyP2 H2TMpyP-2 G4 G-Quadruplex (in Telomere) H2TMpyP2->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Binding Telomere Telomere Elongation Telomerase->Telomere Mediates Apoptosis Apoptosis / Cell Senescence Telomere->Apoptosis Suppresses

Caption: Logical pathway of H2TMpyP-2 induced telomerase inhibition.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling H2TMpyP-2 Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Given that porphyrin compounds can cause skin, eye, and respiratory irritation, and that cationic porphyrins may exhibit phototoxicity, a comprehensive approach to personal protection is crucial.[1][2] The following table summarizes the recommended PPE for handling H2TMpyP-2 chloride in solid and solution forms.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.[1][3]
Hand Protection Nitrile gloves.Provides a barrier against skin contact.[2]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or aerosols.[1][2]

Operational Plan: Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Prepare work area in a well-ventilated space or fume hood. don_ppe Don appropriate PPE (lab coat, gloves, eye protection). prep_area->don_ppe Ensure safety measures are in place weigh Weigh the solid this compound. don_ppe->weigh Proceed with handling dissolve Dissolve in the desired solvent (e.g., water). weigh->dissolve experiment Perform the experiment, minimizing light exposure. dissolve->experiment decontaminate Decontaminate work surfaces. experiment->decontaminate Post-experiment dispose_solid Dispose of contaminated solid waste in a labeled hazardous waste container. decontaminate->dispose_solid dispose_liquid Dispose of liquid waste in a labeled hazardous waste container. decontaminate->dispose_liquid doff_ppe Doff PPE and wash hands thoroughly. dispose_solid->doff_ppe dispose_liquid->doff_ppe

Handling Workflow for this compound

Disposal Plan

Due to the lack of a specific SDS and the potential for phototoxicity, all this compound waste, including unused solid, solutions, and contaminated labware, should be treated as hazardous chemical waste.[2] The following table outlines the disposal procedures.

Waste Type Disposal Protocol
Solid Waste Collect in a clearly labeled, sealed container for hazardous solid waste.
Aqueous Solutions Collect in a clearly labeled, sealed container for hazardous aqueous waste. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[4][5][6][7][8]
Contaminated Labware Dispose of as hazardous solid waste. This includes items such as pipette tips, gloves, and weighing paper.

Important Considerations:

  • Phototoxicity: Cationic porphyrins can become more toxic when exposed to light.[9][10] It is advisable to handle this compound in areas with reduced light and to store solutions in amber vials or containers wrapped in aluminum foil.

  • Institutional Guidelines: Always adhere to the specific chemical waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department.[5]

  • Spill Response: In case of a spill, contain the material, prevent it from entering drains, and clean the area with an appropriate absorbent material.[11] Dispose of the cleanup materials as hazardous waste. Report any significant spills to your EHS department.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.